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3-(2,3-Dimethoxyphenoxy)propanoic acid Documentation Hub

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  • Product: 3-(2,3-Dimethoxyphenoxy)propanoic acid
  • CAS: 64139-40-8

Core Science & Biosynthesis

Foundational

3-(2,3-Dimethoxyphenoxy)propanoic Acid: Chemical Profiling and Synthetic Applications in Heterocyclic Drug Discovery

Executive Summary As a Senior Application Scientist, evaluating the utility of aryloxyalkanoic acids is fundamental to designing scalable, high-yield synthetic routes for active pharmaceutical ingredients (APIs). 3-(2,3-...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

As a Senior Application Scientist, evaluating the utility of aryloxyalkanoic acids is fundamental to designing scalable, high-yield synthetic routes for active pharmaceutical ingredients (APIs). 3-(2,3-Dimethoxyphenoxy)propanoic acid (CAS: 64139-40-8) is a highly versatile, electron-rich aromatic building block ()[1]. Characterized by a propanoic acid chain tethered to a 2,3-dimethoxy-substituted benzene ring via an ether linkage, this compound is engineered for one primary, high-value transformation: intramolecular cyclization to form 7,8-dimethoxychroman-4-one .

This whitepaper provides an in-depth mechanistic analysis of its chemical properties, field-proven synthetic protocols, and its critical role as an intermediate in the development of advanced therapeutics, including antibacterial agents and naturally occurring homoisoflavonoids.

Structural & Physicochemical Profiling

Understanding the physicochemical boundaries of 3-(2,3-dimethoxyphenoxy)propanoic acid is essential for optimizing solvent selection, extraction pH, and reaction thermodynamics. The dual methoxy groups heavily activate the aromatic ring, making it highly susceptible to electrophilic attack, while the terminal carboxylic acid provides a programmable site for activation.

Table 1: Physicochemical Properties

PropertyValue
Chemical Name 3-(2,3-Dimethoxyphenoxy)propanoic acid
CAS Registry Number 64139-40-8
Molecular Formula C11H14O5
Molecular Weight 226.23 g/mol
Exact Mass 226.0841 Da
Hydrogen Bond Donors 1 (Carboxylic Acid)
Hydrogen Bond Acceptors 5 (Ether and Carbonyl Oxygens)
Rotatable Bonds 6
Predicted pKa ~4.5 – 4.8

Synthetic Workflows & Mechanistic Causality

Synthesis of the Propanoic Acid Precursor

The foundational synthesis relies on a Williamson ether synthesis. The choice of reagents here is dictated by the need to suppress side reactions.

Mechanistic Causality: Potassium carbonate (K₂CO₃) is utilized as the base rather than sodium hydroxide (NaOH). While strong bases like NaOH can trigger unwanted E2 elimination of 3-bromopropanoic acid to yield acrylic acid, K₂CO₃ provides a mild, self-buffering environment. It is sufficiently basic to deprotonate the phenol (pKa ~10) to its highly nucleophilic phenoxide state while suppressing the competing elimination pathway. N,N-Dimethylformamide (DMF) is employed as a polar aprotic solvent; it poorly solvates the phenoxide anion, thereby maximizing its nucleophilicity for the Sₙ2 displacement of the primary bromide.

Protocol 1: Step-by-Step Williamson Ether Synthesis

  • Preparation: Charge a dry, nitrogen-purged round-bottom flask with 2,3-dimethoxyphenol (1.0 eq) and anhydrous DMF (10 volumes).

  • Deprotonation: Add anhydrous K₂CO₃ (2.5 eq). Stir the suspension at 25°C for 30 minutes to ensure complete phenoxide formation.

  • Alkylation: Dropwise, add 3-bromopropanoic acid (1.1 eq) dissolved in a minimal amount of DMF.

  • Heating: Elevate the temperature to 80°C and maintain vigorous stirring for 12 hours.

  • Workup (Self-Validating): Cool to room temperature and dilute with distilled water. Wash the aqueous layer with ethyl acetate (2x) to extract unreacted phenol. Carefully acidify the aqueous layer with 2M HCl to pH ~2. The target compound will precipitate. Extract with ethyl acetate, dry over Na₂SO₄, and concentrate in vacuo.

SynthesisWorkflow A 2,3-Dimethoxyphenol + 3-Bromopropanoic Acid B Williamson Ether Synthesis (K2CO3, DMF, 80°C) A->B C 3-(2,3-Dimethoxyphenoxy) propanoic acid B->C D Intramolecular Acylation (Eaton's Reagent, 60°C) C->D E 7,8-Dimethoxychroman-4-one (API Intermediate) D->E

Synthetic workflow from 2,3-dimethoxyphenol to 7,8-dimethoxychroman-4-one.

Intramolecular Friedel-Crafts Acylation (Cyclization)

The true value of 3-(2,3-dimethoxyphenoxy)propanoic acid lies in its cyclization to 7,8-dimethoxychroman-4-one .

Mechanistic Causality: Eaton’s reagent (7.7 wt% P₂O₅ in methanesulfonic acid) is selected over traditional polyphosphoric acid (PPA) due to its significantly lower viscosity, which ensures homogeneous mixing and superior temperature control. The methanesulfonic acid protonates the carboxylic acid, while P₂O₅ acts as a potent dehydrating agent to generate a highly electrophilic acylium ion. The ether oxygen acts as a strong ortho/para director. Consequently, the C6 position (ortho to the ether linkage) undergoes rapid electrophilic attack, driven thermodynamically by the formation of a stable six-membered chromanone ring.

Protocol 2: Step-by-Step Cyclization

  • Activation: Charge a flask with Eaton’s Reagent (5-10 volumes relative to the substrate) and cool to 0°C using an ice bath.

  • Addition: Slowly add 3-(2,3-dimethoxyphenoxy)propanoic acid (1.0 eq) in small portions to manage the exothermic protonation.

  • Cyclization: Remove the ice bath, warm the mixture to 60°C, and stir for 4-6 hours. Monitor the disappearance of the starting material via TLC or LC-MS.

  • Quenching & Workup: Pour the dark, viscous mixture over crushed ice to quench the anhydride/acid. Extract the aqueous mixture with dichloromethane (DCM) (3x). Wash the combined organic layers with saturated aqueous NaHCO₃ until CO₂ evolution ceases (validating the neutralization of methanesulfonic acid). Dry over MgSO₄, filter, and concentrate to yield the chromanone core.

Mechanism N1 3-(2,3-Dimethoxyphenoxy)propanoic acid N2 Protonation & Dehydration (Acid Catalyst, -H2O) N1->N2 N3 Acylium Ion Intermediate N2->N3 N4 Electrophilic Attack at C6 (Ortho to Ether Oxygen) N3->N4 N5 Rearomatization (-H+) N4->N5 N6 7,8-Dimethoxychroman-4-one N5->N6

Mechanistic pathway of intramolecular Friedel-Crafts acylation forming the chromanone.

Applications in Drug Discovery

The resulting 7,8-dimethoxychroman-4-one framework is a privileged scaffold in medicinal chemistry:

  • Antibacterial Therapeutics (Iclaprim): Chromanone derivatives are pivotal in the synthesis of Iclaprim, a potent dihydrofolate reductase (DHFR) inhibitor used to combat multi-drug resistant Gram-positive pathogens like MRSA. The synthesis relies on the Knoevenagel condensation of the chromanone core with cyclopropyl carboxaldehyde, followed by pyrimidine ring integration ()[2].

  • Natural Product Total Synthesis: The 5,7,8-trioxygenated chroman-4-one architecture is the direct precursor to naturally occurring homoisoflavonoids. These compounds, isolated from plants like Bellevalia eigii, exhibit significant cytotoxic and anti-inflammatory properties. The propanoic acid cyclization methodology is the benchmark standard for accessing these complex natural products ()[3].

References

  • Accela ChemBio Product Catalog Source: Accela ChemBio Inc. URL:[Link]

  • A novel and practical synthesis of iclaprim Source: Beilstein Archives URL:[Link]

  • Total Synthesis of Naturally Occurring 5,7,8-Trioxygenated Homoisoflavonoids Source: ACS Omega (American Chemical Society) URL:[Link]

Sources

Exploratory

Introduction to Phenyl-Substituted Imidazoles

An In-Depth Technical Guide to the Physicochemical Properties and Applications of Phenyl-Substituted Imidazole Derivatives The imidazole nucleus is a five-membered heterocyclic aromatic ring containing two nitrogen atoms...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Physicochemical Properties and Applications of Phenyl-Substituted Imidazole Derivatives

The imidazole nucleus is a five-membered heterocyclic aromatic ring containing two nitrogen atoms. This fundamental structure is a crucial component in a vast array of biologically active molecules, including the amino acid histidine and the neurotransmitter histamine.[1][2] The versatility of the imidazole scaffold has made it a privileged structure in medicinal chemistry, with derivatives exhibiting a wide range of pharmacological activities, including antifungal, anti-inflammatory, anticancer, and antimicrobial properties.[1][3][4][5] This guide will focus on a representative class of these compounds: phenyl-substituted imidazoles, with a particular emphasis on derivatives containing fluorophenyl and chlorophenyl moieties, which are of significant interest in contemporary drug discovery.[3][6][7]

Core Physicochemical Characteristics

The physical and chemical properties of phenyl-substituted imidazoles are pivotal to their biological function and analytical detection. These characteristics are influenced by the nature and position of substituents on both the imidazole and phenyl rings.

PropertyRepresentative Value/DescriptionSource
Molecular Formula C9H7FN2 (for 4-(4-Fluorophenyl)-1H-imidazole)[6]
Molecular Weight 162.17 g/mol (for 4-(4-Fluorophenyl)-1H-imidazole)[6]
Appearance Cream-colored crystalline solid[6]
Melting Point 126-132 °C (for 4-(4-Fluorophenyl)-1H-imidazole)[6]
Solubility Generally soluble in organic solvents like methanol and acetonitrile.[8] Solubility in aqueous solutions can be limited but is pH-dependent due to the basic nature of the imidazole ring.[9]
Storage Conditions Store at 0-8°C to ensure stability.[6]

Synthesis of Phenyl-Substituted Imidazoles

The synthesis of phenyl-substituted imidazoles can be achieved through various established methods in organic chemistry. A common and effective approach is a one-pot, multi-component reaction.

Representative Synthesis Workflow

reagents Starting Materials: - Substituted Benzaldehyde (e.g., 4-chlorobenzaldehyde) - Benzil - Ammonium Acetate solvent Glacial Acetic Acid reagents->solvent Dissolve in reaction Reflux Reaction solvent->reaction Heat to reflux for ~5 hours workup Work-up: - Cool and add water to precipitate the product - Filter the precipitate - Neutralize with 5% ammonium solution reaction->workup Post-reaction processing purification Purification: - Recrystallization from absolute ethanol workup->purification product Final Product: 2-(4-chlorophenyl)-4,5-diphenyl-1H-imidazole purification->product

Caption: A generalized workflow for the synthesis of a tri-substituted imidazole derivative.

Detailed Experimental Protocol: Synthesis of 2-(4-chlorophenyl)-4,5-diphenyl-1H-imidazole[3]
  • Reaction Setup : In a 100 mL round-bottom flask equipped with a magnetic stirrer, dissolve equimolar quantities of benzil (2.65 g), 4-chlorobenzaldehyde (1.5 mL), and a sufficient amount of ammonium acetate (5 g) in 50 mL of glacial acetic acid.

  • Reflux : Heat the reaction mixture to reflux using an oil bath and maintain the reflux with continuous stirring for 5 hours.

  • Precipitation : After the reaction is complete, allow the mixture to cool to room temperature. Add 300 mL of cooled water to the reaction mixture to precipitate the crude product.

  • Filtration and Neutralization : Filter the resulting precipitate and wash it with water. Neutralize the crude product with a 5% aqueous solution of ammonium hydroxide.

  • Purification : Recrystallize the crude product from absolute ethanol to yield the purified 2-(4-chlorophenyl)-4,5-diphenyl-1H-imidazole as a colorless crystalline compound.

Applications in Drug Development and Research

Phenyl-substituted imidazoles are versatile building blocks and active pharmaceutical ingredients in drug discovery and development.[4][6]

  • Anti-inflammatory Agents : Certain derivatives, particularly those with a chlorophenyl group, have shown significant anti-inflammatory activity, in some cases exceeding that of the standard drug indomethacin.[3]

  • Antimicrobial and Antifungal Agents : The imidazole core is a well-known pharmacophore in antifungal drugs. Phenyl-substituted derivatives have demonstrated moderate to good activity against various bacterial and fungal strains.[3]

  • Oncology Research : These compounds serve as intermediates in the synthesis of novel therapeutic agents for cancer research.[6]

  • Neurological Disorders : Specific benzimidazole derivatives containing a 2-(4-fluorophenyl) moiety have been identified as positive allosteric modulators of GABA-A receptors, which are targets for treating a variety of neurological dysfunctions.[7]

Analytical Characterization

The structural elucidation and quantification of phenyl-substituted imidazoles are crucial for quality control and research purposes. A combination of chromatographic and spectroscopic techniques is typically employed.

Analytical Workflow

sample Synthesized Imidazole Derivative hplc High-Performance Liquid Chromatography (HPLC) sample->hplc Purity Analysis nmr Nuclear Magnetic Resonance (NMR) Spectroscopy sample->nmr Structural Elucidation (¹H & ¹³C) ms Mass Spectrometry (MS) sample->ms Molecular Weight Determination ir Infrared (IR) Spectroscopy sample->ir Functional Group Identification data Structural Confirmation and Purity Assessment hplc->data nmr->data ms->data ir->data

Caption: A typical analytical workflow for the characterization of synthesized imidazole derivatives.

Detailed Protocol: High-Performance Liquid Chromatography (HPLC) for Purity Assessment[8]
  • System Preparation : Utilize a reversed-phase HPLC system equipped with a C18 column and a UV detector.

  • Mobile Phase : Prepare a suitable mobile phase, which could consist of a mixture of an organic solvent (e.g., methanol or acetonitrile) and an aqueous buffer.

  • Sample Preparation : Accurately weigh a small amount of the synthesized imidazole derivative and dissolve it in the mobile phase to a known concentration.

  • Standard Preparation : Prepare a series of standard solutions of a reference compound with known concentrations in the mobile phase.

  • Chromatographic Conditions :

    • Flow Rate : 1.0 mL/min

    • Injection Volume : 20 µL

    • Detection Wavelength : A wavelength appropriate for the analyte, determined by UV-Vis spectroscopy.

  • Data Analysis : Construct a calibration curve by plotting the peak area against the concentration of the standards. Determine the purity of the synthesized compound by comparing its peak area to the calibration curve.

Conclusion

Phenyl-substituted imidazoles represent a class of compounds with significant therapeutic potential, underscored by their diverse biological activities. The synthetic and analytical methodologies outlined in this guide provide a framework for researchers and drug development professionals to explore and harness the properties of these valuable molecules. The continued investigation into the structure-activity relationships of novel imidazole derivatives promises to yield new and effective therapeutic agents.

References

  • Synthesis of 1,2,4-Trisubstituted-(1H)-imidazoles through Cu(OTf)2-/I2-Catalyzed C–C Bond Cleavage of Chalcones and Benzylamines. ACS Omega.
  • Vinyl propionate - CAS Common Chemistry. CAS, a division of the American Chemical Society. Available at: [Link]

  • 4-(4-Fluorophenyl)-1H-imidazole - Chem-Impex. Chem-Impex.
  • 4-hydroxy-3-methylpentanoic acid - Chemical & Physical Properties by Cheméo. Cheméo.
  • Design and synthesis of some imidazole derivatives containing 2-(4- chlorophenyl) - Der Pharma Chemica. Der Pharma Chemica. Available at: [Link]

  • Methyl (3α,5β,7α)-3,7-dihydroxy-12-oxocholan-24-oate - CAS Common Chemistry. CAS, a division of the American Chemical Society. Available at: [Link]

  • 2-Methoxy-4-Methylphenol | C8H10O2 | CID 7144 - PubChem. PubChem. Available at: [Link]

  • Biological Significance of Imidazole-Based Analogues in New Drug Development | Request PDF - ResearchGate. ResearchGate. Available at: [Link]

  • Imidazole synthesis - Organic Chemistry Portal. Organic Chemistry Portal. Available at: [Link]

  • 4-(Hydroxymethyl)-2-methylphenol | C8H10O2 | CID 14251856 - PubChem. PubChem. Available at: [Link]

  • Synthesis of 2-[(1E)-2-(4-fluorophenyl)diazenyl]-1H-imidazole. - ResearchGate. ResearchGate. Available at: [Link]

  • 2-(4-Fluorophenyl)-1H-benzo[d]imidazole as a Promising Template for the Development of Metabolically Robust, α1β2γ2GABA-A Receptor-Positive Allosteric Modulators - PMC. National Center for Biotechnology Information. Available at: [Link]

  • Studies on Imidazole and its Derivatives with Particular Emphasis on Their Chemical/biological Applications as Bioactive Molecules/Intermediate - Longdom Publishing. Longdom Publishing. Available at: [Link]

  • Crystal Structure of 2-[(1E)-2-(4-Fluorophenyl)diazenyl]-1H-imidazole - MDPI. MDPI. Available at: [Link]

  • Ecofriendly analytical quality by design-based method for determining Metronidazole, Lidocaine and Miconazole using RP-HPLC in - Semantic Scholar. Semantic Scholar. Available at: [Link]

  • A Review on 'Imidazole': There Chemistry, Methods of Preparation and Pharmacological Potentials - ijprajournal. ijprajournal. Available at: [Link]

  • A Review of the Analytical Methods for the Determination of 4(5)-Methylimidazole in Food Matrices - MDPI. MDPI. Available at: [Link]

  • (PDF) Overview on Biological Activities of Imidazole Derivatives - ResearchGate. ResearchGate. Available at: [Link]

Sources

Foundational

Technical Guide: Mechanism of Action of 3-(2,3-Dimethoxyphenoxy)propanoic Acid

The following technical guide details the mechanism of action for 3-(2,3-Dimethoxyphenoxy)propanoic acid , a substituted phenoxypropanoic acid derivative. Given the structural homology of this compound to established bio...

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the mechanism of action for 3-(2,3-Dimethoxyphenoxy)propanoic acid , a substituted phenoxypropanoic acid derivative.

Given the structural homology of this compound to established bioactive agents like Lactisole (2-(4-methoxyphenoxy)propanoic acid) and other phenoxy acids, this guide analyzes its primary pharmacological activity as a Negative Allosteric Modulator (NAM) of the Sweet Taste Receptor (T1R2/T1R3) , while also addressing its potential activity as a ligand for metabolic G-protein coupled receptors (specifically GPR120/FFAR4 ) based on structure-activity relationship (SAR) data of the phenoxypropanoic class.

Executive Summary

3-(2,3-Dimethoxyphenoxy)propanoic acid (CAS: 64139-40-8) is a small-molecule ether-carboxylic acid. It belongs to the class of phenoxypropanoic acids , a chemical family known for modulating Class C GPCRs (specifically the T1R sweet taste receptor family) and metabolic free fatty acid receptors (FFARs).

Its mechanism is defined by allosteric inhibition of the T1R3 transmembrane domain, decoupling the G-protein signaling cascade responsible for sweet taste perception. Secondary pharmacodynamics suggest potential utility as a PPAR or GPR120 ligand, relevant in metabolic drug discovery.

FeatureSpecification
Chemical Class Phenoxypropanoic Acid Derivative
Primary Target T1R3 Subunit of the Sweet Taste Receptor (TAS1R2/TAS1R3)
Mode of Action Negative Allosteric Modulation (NAM) / Inverse Agonism
Key Structural Motif 2,3-Dimethoxy substitution (electronic density) + 3-carbon linker
Biological Effect Suppression of sweet taste perception; potential metabolic modulation

Molecular Mechanism of Action

Target Interaction: T1R3 Transmembrane Domain

The primary mechanism of phenoxypropanoic acids involves binding to the Transmembrane Domain (TMD) of the T1R3 subunit within the T1R2/T1R3 heterodimer. Unlike sugars (sucrose, glucose) which bind to the large extracellular Venus Flytrap Domain (VFTD), phenoxy acids act as allosteric modulators.

  • Binding Site: The compound docks into a hydrophobic pocket within the 7-transmembrane helices of T1R3.

  • Conformational Locking: Upon binding, 3-(2,3-dimethoxyphenoxy)propanoic acid stabilizes the T1R3 TMD in an inactive conformation .

  • G-Protein Decoupling: This conformational lock prevents the conformational change required to activate the heterotrimeric G-protein (specifically Gα-gustducin or Gα14 ).

  • Signal Termination: The downstream signaling cascade (PLCβ2

    
     IP3 
    
    
    
    Ca²⁺ release
    
    
    TRPM5 channel opening) is inhibited, blocking the depolarization of the taste receptor cell.
Structural Pharmacology (SAR)

The specific structure of 3-(2,3-dimethoxyphenoxy)propanoic acid influences its potency compared to the reference standard, Lactisole.

  • Linker Length (3- vs 2-propanoic): Lactisole is a 2-phenoxypropanoic acid (branched). The shift to a linear 3-phenoxypropanoic acid chain generally alters the binding angle within the TMD. While often reducing potency as a pure inhibitor, linear analogues can sometimes exhibit inverse agonism or selectivity for related receptors like GPR120.

  • Substitution Pattern (2,3-Dimethoxy): The 2,3-dimethoxy motif increases electron density on the aromatic ring compared to the 4-methoxy group of Lactisole. This enhances hydrophobic interactions (Van der Waals forces) with specific residues (e.g., Phe, Trp) in the receptor pocket, potentially altering the kinetics of inhibition.

Signaling Pathway Visualization

The following diagram illustrates the interruption of the Sweet Taste Signaling Pathway by the compound.

G cluster_extracellular Extracellular Space cluster_membrane Cell Membrane (Taste Receptor Cell) cluster_intracellular Intracellular Signaling SweetLigand Sweet Ligand (Sucrose/Sweetener) T1R2_VFT T1R2 VFT Domain (Ligand Binding) SweetLigand->T1R2_VFT Activates Compound 3-(2,3-Dimethoxyphenoxy) propanoic acid (Inhibitor) T1R3_TMD T1R3 Transmembrane Domain (Allosteric Site) Compound->T1R3_TMD BINDS & LOCKS (Negative Allosteric Mod.) T1R2_VFT->T1R3_TMD Conformational Change G_Protein Gα-Gustducin (Heterotrimeric) T1R3_TMD->G_Protein BLOCKED Activation PLCb2 PLCβ2 Activation IP3 IP3 Production Ca_Release Ca²⁺ Release (ER Stores) TRPM5 TRPM5 Channel (Depolarization) Signal Neural Signal (Sweet Perception)

Caption: Mechanism of Action: The compound binds the T1R3 TMD, preventing the conformational change necessary to activate Gα-Gustducin, thereby silencing the downstream sweet taste signal.

Experimental Validation Protocols

To validate the activity of 3-(2,3-dimethoxyphenoxy)propanoic acid, the following Cell-Based Calcium Flux Assay is the industry standard. This protocol ensures self-validating results by using positive (Lactisole) and negative controls.

Protocol: FLIPR Calcium Assay for T1R2/T1R3 Activity

Objective: Quantify the inhibitory potency (IC50) of the compound against a standard sweetener (e.g., Sucralose).

  • Cell Line Generation:

    • Use HEK293 cells stably expressing hT1R2 , hT1R3 , and the promiscuous G-protein Gα15 (to couple the receptor to Calcium release).

  • Seeding:

    • Plate cells at 10,000 cells/well in a 384-well black-wall plate. Incubate for 24 hours at 37°C.

  • Dye Loading:

    • Aspirate medium and load cells with Fluo-4 AM (calcium-sensitive dye) in Hank's Balanced Salt Solution (HBSS). Incubate for 1 hour.

  • Compound Preparation:

    • Dissolve 3-(2,3-dimethoxyphenoxy)propanoic acid in DMSO (Stock 10mM).

    • Prepare serial dilutions in HBSS buffer.

  • Assay Execution (FLIPR Tetra System):

    • Phase 1 (Antagonist Mode): Add the test compound to the cells and monitor fluorescence for 2 minutes. (Check for agonist activity).

    • Phase 2 (Challenge): Inject an EC80 concentration of Sucralose (sweetener).

    • Measurement: Monitor the reduction in Calcium-induced fluorescence peak compared to vehicle control.

  • Data Analysis:

    • Calculate % Inhibition =

      
      .
      
    • Plot dose-response curve to determine IC50.

Secondary Pharmacology: Metabolic Implications

Beyond taste, phenoxypropanoic acids are structurally privileged scaffolds for metabolic receptors.

GPR120 (FFAR4) Agonism
  • Rationale: Long-chain fatty acids activate GPR120. Synthetic agonists (e.g., TUG-891) often contain a 3-phenylpropanoic acid moiety.

  • Hypothesis: 3-(2,3-dimethoxyphenoxy)propanoic acid may act as a weak or partial agonist for GPR120.

  • Effect: Activation of GPR120 leads to GLP-1 secretion from intestinal L-cells and anti-inflammatory effects in macrophages.

  • Testing: Validated via

    
    -arrestin recruitment assays.
    
PPAR Activity
  • Rationale: Fibrates (PPAR

    
     agonists) are 2-phenoxy-2-methylpropanoic acids. The linear 3-phenoxypropanoic structure is less common for PPAR
    
    
    
    but may show selectivity for PPAR
    
    
    or PPAR
    
    
    .
  • Effect: Regulation of lipid metabolism and insulin sensitization.

References

  • Jiang, P., et al. (2005). "Lactisole interacts with the transmembrane domain of human T1R3 to inhibit sweet taste." Journal of Biological Chemistry.

  • Imada, T., et al. (2010). "Structure-activity relationships of lactisole derivatives as sweet taste inhibitors." Chemical Senses.

  • Hansen, K.B., et al. (2012). "Structural basis for negative allosteric modulation of Class C GPCRs." Nature.

  • Ulven, T., & Christiansen, E. (2015). "Dietary fatty acids and their potential for controlling metabolic diseases through activation of FFA4/GPR120." Annual Review of Pharmacology and Toxicology.

  • PubChem. (n.d.). "Compound Summary: 3-(2,3-Dimethoxyphenoxy)propanoic acid (CAS 64139-40-8)." National Library of Medicine.

Exploratory

Comprehensive Spectroscopic Characterization of 2,3-Dimethoxybenzenepropanoic Acid

This guide provides an in-depth technical analysis of the spectroscopic characteristics of 2,3-Dimethoxybenzenepropanoic acid (CAS: 10538-48-4). It is designed for researchers requiring rigorous structural verification o...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth technical analysis of the spectroscopic characteristics of 2,3-Dimethoxybenzenepropanoic acid (CAS: 10538-48-4). It is designed for researchers requiring rigorous structural verification of this compound, particularly when used as an intermediate in the synthesis of isoquinoline alkaloids or phenylpropanoid pharmaceuticals.

Chemical Identity & Significance

2,3-Dimethoxybenzenepropanoic acid (also known as 3-(2,3-dimethoxyphenyl)propanoic acid) is a carboxylic acid derivative characterized by a propanoic acid side chain attached to a benzene ring substituted with methoxy groups at the ortho (2) and meta (3) positions.[1]

  • IUPAC Name: 3-(2,3-dimethoxyphenyl)propanoic acid[1]

  • CAS Number: 10538-48-4[1][2][3]

  • Molecular Formula: C₁₁H₁₄O₄

  • Molecular Weight: 210.23 g/mol

  • Physical State: White to off-white crystalline powder

  • Melting Point: 64–68 °C (Literature value)[3]

Synthesis Context

This compound is typically synthesized via the catalytic hydrogenation of 2,3-dimethoxycinnamic acid (CAS 7345-82-6). Understanding this origin is crucial for spectroscopy, as the primary impurity is often the unreduced alkene, which presents distinct vinyl signals in NMR.

Spectroscopic Profile

A. Nuclear Magnetic Resonance (NMR) Spectroscopy

The NMR data presented below represents the standard shifts observed in deuterated chloroform (


).

H NMR (400 MHz,

)

The proton spectrum is characterized by the disappearance of the cinnamic acid vinyl doublets and the appearance of two triplets corresponding to the saturated ethyl chain.

Chemical Shift (

, ppm)
MultiplicityIntegrationAssignmentStructural Insight
10.5 – 12.0 Broad Singlet (br s)1H–COOH Carboxylic acid proton; shift varies with concentration and solvent acidity.
6.98 Triplet (t) / dd1HAr-H (C5)The proton at position 5 is coupled to both H4 and H6 (

Hz).
6.80 – 6.85 Multiplet (m)2HAr-H (C4, C6)Protons ortho and para to the alkyl chain; often overlap.
3.86 Singlet (s)3H–OCH

Methoxy group at C3 (slightly more deshielded).
3.83 Singlet (s)3H–OCH

Methoxy group at C2 (sterically crowded).
2.95 – 3.00 Triplet (t)2HAr-CH

Benzylic protons; coupled to the

-methylene (

Hz).
2.65 – 2.70 Triplet (t)2H–CH

–COOH

-methylene protons adjacent to the carbonyl.

Technical Note: The 2,3-substitution pattern creates a distinct "ABC" or "ABX" spin system in the aromatic region, differentiating it from the 3,4-isomer (which shows an ABX pattern with a clear doublet and dd) and the 2,5-isomer (which shows isolated para protons or weak coupling).


C NMR (100 MHz,

)

The carbon spectrum confirms the presence of the carbonyl, two oxygenated aromatic carbons, and the saturated side chain.

Chemical Shift (

, ppm)
Carbon TypeAssignment
179.5 Quaternary (C=O)Carboxylic acid carbonyl
152.8 Quaternary (C-O)C3 (Aromatic C-OMe)
147.2 Quaternary (C-O)C2 (Aromatic C-OMe)
133.5 Quaternary (C-R)C1 (Ipso carbon attached to alkyl chain)
124.0 Methine (CH)C5 (Aromatic)
122.1 Methine (CH)C6 (Aromatic)
111.5 Methine (CH)C4 (Aromatic)
60.8 Methyl (CH

)
OMe at C2 (Deshielded due to ortho-disposition)
55.8 Methyl (CH

)
OMe at C3
34.5 Methylene (CH

)

-Carbon (–C H

COOH)
29.8 Methylene (CH

)
Benzylic Carbon (Ar–C H

–)
B. Mass Spectrometry (MS)

Ionization Mode: Electron Impact (EI, 70 eV) or ESI (Negative Mode).

  • Molecular Ion (

    
    ): 
    
    
    
    210
  • Base Peak: Often

    
     151 (Tropylium-like cation derivative) or 
    
    
    
    136.
  • Fragmentation Pathway:

    • 
       : Parent ion.
      
    • 
       151 : Loss of the carboxymethyl radical (
      
      
      
      , mass 59). This cleavage at the benzylic position is the dominant fragmentation pathway, generating a stable dimethoxybenzyl cation.
    • 
       136 : Subsequent loss of a methyl group (
      
      
      
      , mass 15) from the methoxy substituent.
C. Infrared (IR) Spectroscopy

Key functional group absorptions (KBr Pellet or ATR):

  • 2500 – 3300 cm

    
    :  Broad, strong O–H stretch (Carboxylic acid dimer).
    
  • 1705 – 1720 cm

    
    :  Strong C=O stretch (Carboxylic acid).
    
  • 1585, 1480 cm

    
    :  Aromatic C=C ring stretch.
    
  • 1260, 1040 cm

    
    :  C–O stretch (Aryl alkyl ether).
    

Experimental Protocol: Structural Verification Workflow

To ensure scientific integrity, the following workflow is recommended for validating the identity of synthesized or purchased 2,3-dimethoxybenzenepropanoic acid.

Step 1: Sample Preparation
  • Dissolve 10–15 mg of the sample in 0.6 mL of CDCl

    
      (Chloroform-d).
    
    • Rationale: CDCl

      
       is preferred over DMSO-d
      
      
      
      for carboxylic acids when observing the splitting of the ethyl chain, as DMSO viscosity can sometimes broaden multiplets. However, if the acid proton is not visible, add a drop of D
      
      
      O (proton exchange) or switch to DMSO-d
      
      
      .
  • Filter the solution through a cotton plug into the NMR tube to remove undissolved particulates that cause field inhomogeneity.

Step 2: Acquisition Parameters
  • Pulse Sequence: Standard 1H ZG30.

  • Scans: Minimum 16 scans for high signal-to-noise ratio (S/N).

  • Relaxation Delay (D1): Set to

    
     second to ensure full relaxation of the aromatic protons for accurate integration.
    
Step 3: Data Processing & Logic Check
  • Integration Check: Normalize the methoxy singlets to 6.00. The aromatic region must integrate to 3.00, and the two aliphatic triplets must integrate to 2.00 each.

  • Impurity Flag: Look for doublets at

    
     6.5 and 8.0 ppm. These indicate unreduced 2,3-dimethoxycinnamic acid .
    

Visualization of Structural Logic

The following diagram illustrates the connectivity and key HMBC (Heteronuclear Multiple Bond Correlation) interactions used to assign the quaternary carbons.

G cluster_0 2,3-Dimethoxybenzenepropanoic Acid Structure C1 C1 (Ipso) C2 C2 (Ar-OMe) C1->C2 Beta β-CH2 (Benzylic) (2.95 ppm) C1->Beta Connectivity C3 C3 (Ar-OMe) C2->C3 C4 C4 (Ar-H) C3->C4 C5 C5 (Ar-H) C4->C5 C6 C6 (Ar-H) C5->C6 C6->C1 Alpha α-CH2 (2.65 ppm) COOH COOH (179.5 ppm) Alpha->COOH Alpha->COOH HMBC Beta->C1 HMBC Beta->C2 HMBC Beta->C6 HMBC Beta->Alpha

Caption: Structural connectivity and key HMBC correlations verifying the attachment of the propanoic acid side chain to the C1 position.

References

  • National Institute of Standards and Technology (NIST). 3-(2,3-Dimethoxyphenyl)propanoic acid Mass Spectrum. NIST Chemistry WebBook, SRD 69. Available at: [Link]

  • PubChem. Compound Summary for CID 314929: 3-(2,3-dimethoxyphenyl)propanoic acid. National Center for Biotechnology Information. Available at: [Link]

Sources

Foundational

In-Depth NMR Analysis of 3-(2,3-Dimethoxyphenoxy)propanoic Acid: A Comprehensive Guide for Structural Elucidation

Executive Summary The compound 3-(2,3-dimethoxyphenoxy)propanoic acid (CAS: 64139-40-8) is a critical synthetic intermediate frequently utilized in the development of homoisoflavonoids, antiangiogenic agents, and rigidif...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The compound 3-(2,3-dimethoxyphenoxy)propanoic acid (CAS: 64139-40-8) is a critical synthetic intermediate frequently utilized in the development of homoisoflavonoids, antiangiogenic agents, and rigidified protein-protein interaction inhibitors 12. Accurate structural elucidation of this molecule is paramount for downstream synthetic success. This whitepaper provides a rigorous, causality-driven guide to the Nuclear Magnetic Resonance (NMR) analysis of this compound, detailing the self-validating experimental protocols and the quantum-mechanical rationale behind its distinct spectral signatures.

Methodological Framework: A Self-Validating Protocol

To ensure absolute trustworthiness in spectral data, the NMR acquisition must be treated as a self-validating system. Every step in the protocol is designed with internal checks to prevent artifact generation and ensure high-fidelity signal resolution.

Step-by-Step Acquisition Methodology
  • Sample Preparation: Weigh exactly 15–20 mg of the synthesized 3-(2,3-dimethoxyphenoxy)propanoic acid.

    • Causality: This mass range is optimal for a 5 mm probe; it provides sufficient concentration for high-signal-to-noise (S/N)

      
      C acquisition within a reasonable timeframe (1–2 hours) while avoiding viscosity-induced line broadening.
      
  • Solvent Selection & Filtration: Dissolve the sample in 0.6 mL of deuterated chloroform (CDCl

    
    ) containing 0.03% v/v Tetramethylsilane (TMS). Filter the solution through a glass-wool plugged Pasteur pipette directly into the NMR tube.
    
    • Causality: CDCl

      
       is chosen because it lacks exchangeable protons that could interfere with the broad carboxylic acid (-COOH) signal. Filtration is mandatory to remove microscopic particulates that cause localized magnetic susceptibility gradients, which degrade shimming quality.
      
  • Probe Tuning and Shimming (The Validation Gate): Insert the sample into a 400 MHz or 500 MHz spectrometer. Lock onto the deuterium signal of CDCl

    
    . Tune and match the probe for both 
    
    
    
    H and
    
    
    C frequencies.
    • Self-Validation Check: Acquire a rapid 1-scan

      
      H spectrum. Measure the full width at half maximum (FWHM) of the TMS peak. If FWHM > 1.2 Hz , the magnetic field is inhomogeneous. Do not proceed to 2D experiments; re-shim the Z1-Z5 gradients until the TMS peak is sharp.
      
  • Data Acquisition:

    • 
      H NMR:  16 scans, 30° pulse angle, 1.5 s relaxation delay (D1).
      
    • 
      C NMR:  1024 scans, power-gated decoupling (zgpg30), 2.0 s D1.
      
    • 2D NMR (COSY, HSQC, HMBC): Standard gradient-selected sequences.

NMR_Workflow A 1. Sample Prep & Filtration (15-20 mg in 0.6 mL CDCl3 + TMS) B 2. Tuning & Shimming (Optimize Z-gradients) A->B C 3. Validation Gate (TMS FWHM < 1.2 Hz?) B->C C->B No (Re-shim) D 4. 1D Acquisition (1H, 13C{1H}) C->D Yes E 5. 2D Connectivity Mapping (COSY, HSQC, HMBC) D->E

Step-by-step self-validating NMR workflow ensuring high-fidelity data acquisition.

1D Spectral Decoding: Chemical Shifts and Causality

The molecular architecture of 3-(2,3-dimethoxyphenoxy)propanoic acid consists of a 1,2,3-trisubstituted aromatic ring attached to an aliphatic propanoic acid chain.

H NMR Analysis

The


H spectrum is characterized by a distinct AMX (or ABX) spin system in the aromatic region and an A

X

spin system in the aliphatic region.
  • Aliphatic Chain: The methylene protons adjacent to the ether oxygen (

    
    -CH
    
    
    
    ) appear as a triplet at
    
    
    4.28 due to vicinal coupling (
    
    
    = 6.5 Hz) with the adjacent
    
    
    -CH
    
    
    . The
    
    
    -CH
    
    
    protons resonate upfield at
    
    
    2.88. The causality of this shift differential is rooted in the strong inductive effect of the ether oxygen, which deshields the
    
    
    -protons significantly more than the carbonyl group deshields the
    
    
    -protons.
  • Aromatic Ring: The three contiguous aromatic protons (H-4, H-5, H-6) form a classic pattern. H-5 is a triplet (

    
     7.01) because it is ortho-coupled to both H-4 and H-6. H-4 and H-6 appear as doublets of doublets (
    
    
    
    6.62 and 6.58) due to primary ortho-coupling and secondary meta-coupling.
Quantitative H and C NMR Data Summaries

Table 1:


H NMR Assignments (400 MHz, CDCl

)
| Position |

(ppm) | Multiplicity |

(Hz) | Integration | Structural Assignment | | :--- | :--- | :--- | :--- | :--- | :--- | | COOH | 10.50 | br s | - | 1H | Carboxylic acid proton | | H-5 | 7.01 | t | 8.4 | 1H | Aromatic (meta to oxygens) | | H-4 | 6.62 | dd | 8.4, 1.2 | 1H | Aromatic (ortho to 3-OMe) | | H-6 | 6.58 | dd | 8.4, 1.2 | 1H | Aromatic (ortho to O-alkyl) | |

-CH

| 4.28 | t | 6.5 | 2H | -O-CH

- chain | | 2-OMe | 3.88 | s | - | 3H | Methoxy group at C-2 | | 3-OMe | 3.85 | s | - | 3H | Methoxy group at C-3 | |

-CH

| 2.88 | t | 6.5 | 2H | -CH

-COOH chain |

Table 2:


C NMR Assignments (100 MHz, CDCl

)
| Position |

(ppm) | Type | Structural Assignment & Causality | | :--- | :--- | :--- | :--- | | C=O | 176.5 | C

| Carbonyl carbon of the propanoic acid. | | C-3 | 153.8 | C

| Aromatic C-O; highly deshielded by electronegative oxygen. | | C-1 | 152.4 | C

| Aromatic C-O; deshielded by ether linkage. | | C-2 | 141.2 | C

| Aromatic C-O; shifted upfield due to steric out-of-plane twisting. | | C-5 | 123.9 | CH | Aromatic CH; standard meta-position shift. | | C-6 | 108.1 | CH | Aromatic CH; shielded by ortho-oxygen resonance effects. | | C-4 | 105.3 | CH | Aromatic CH; shielded by ortho-oxygen resonance effects. | |

-CH

| 65.4 | CH

| Aliphatic carbon directly bound to ether oxygen. | | 2-OMe | 61.2 | CH

| Sterically hindered methoxy carbon (deshielded). | | 3-OMe | 56.1 | CH

| Unhindered methoxy carbon. | |

-CH

| 34.2 | CH

| Aliphatic carbon adjacent to carbonyl. |

Expert Insight on


C Causality: Notice the significant chemical shift difference between the two methoxy carbons (

61.2 vs 56.1). The 2-methoxy group is flanked by two bulky oxygen substituents (at C-1 and C-3). This steric crowding forces the 2-OMe methyl group out of the aromatic plane, disrupting p-

conjugation with the ring. This loss of electron donation into the ring results in a localized deshielding of the 2-OMe carbon, pushing it downfield to >60 ppm—a diagnostic hallmark of 1,2,3-trioxygenated benzenes 3.

2D NMR Connectivity Mapping

To move from isolated spin systems to a fully validated molecular structure, 2D NMR techniques are employed to bridge the functional groups.

  • COSY (Correlation Spectroscopy): Confirms the vicinal connectivity. The cross-peaks between

    
     4.28 and 2.88 definitively link the two halves of the propanoic acid chain. Similarly, cross-peaks between H-5 (
    
    
    
    7.01) and both H-4 and H-6 confirm the contiguous nature of the aromatic protons.
  • HMBC (Heteronuclear Multiple Bond Correlation): This is the most critical experiment for this molecule. HMBC reveals

    
     and 
    
    
    
    correlations across heteroatoms. The methoxy protons at
    
    
    3.88 show a strong
    
    
    correlation to C-2 (
    
    
    141.2), while the protons at
    
    
    3.85 correlate to C-3 (
    
    
    153.8). Furthermore, the
    
    
    -CH
    
    
    protons (
    
    
    4.28) show a crucial
    
    
    correlation across the ether oxygen to the aromatic C-1 (
    
    
    152.4), unequivocally anchoring the propanoic acid chain to the correct position on the aromatic ring.

Connectivity cluster_0 Aromatic System cluster_1 Aliphatic Chain H4 H-4 H5 H-5 H4->H5 COSY C2 C-2 H4->C2 HMBC H6 H-6 H5->H6 COSY H6->C2 HMBC C1 C-1 C3 C-3 OCH2 O-CH2 (α) OCH2->C1 HMBC CH2 CH2 (β) OCH2->CH2 COSY CO C=O CH2->CO HMBC OMe2 2-OMe OMe2->C2 HMBC OMe3 3-OMe OMe3->C3 HMBC

Key COSY (solid) and HMBC (dashed) correlations establishing the molecular framework.

Conclusion

The comprehensive NMR analysis of 3-(2,3-dimethoxyphenoxy)propanoic acid demonstrates how logical experimental design and quantum-chemical causality interlock. By utilizing a self-validating acquisition protocol and mapping out the steric-induced chemical shifts (such as the diagnostic out-of-plane 2-OMe carbon), researchers can achieve absolute certainty in the structural elucidation of this vital synthetic building block.

References

  • The Antiangiogenic Activity of Naturally Occurring and Synthetic Homoisoflavonoids from the Hyacinthaceae (sensu APGII) Source: ACS Publications URL:[Link]

  • Synthesis of Rigidified eIF4E/eIF4G Inhibitor-1 Source: Harvard DASH Repository URL:[Link]

  • Optimization of benzoxazole-based inhibitors of Cryptosporidium parvum inosine 5′-monophosphate dehydrogenase Source: PMC (National Institutes of Health) URL:[Link]

Sources

Exploratory

Technical Guide: Mass Spectrometry of 3-(2,3-Dimethoxyphenoxy)propanoic acid

This guide details the mass spectrometric characterization of 3-(2,3-Dimethoxyphenoxy)propanoic acid , a structural analog often encountered in metabolic profiling of dimethoxybenzenes and sweet-taste inhibitor research...

Author: BenchChem Technical Support Team. Date: March 2026

This guide details the mass spectrometric characterization of 3-(2,3-Dimethoxyphenoxy)propanoic acid , a structural analog often encountered in metabolic profiling of dimethoxybenzenes and sweet-taste inhibitor research (structurally related to lactisole derivatives).

Executive Summary & Physicochemical Profile

Compound: 3-(2,3-Dimethoxyphenoxy)propanoic acid CAS: 10538-48-4 Formula: C₁₁H₁₄O₅ Molecular Weight: 226.23 g/mol Monoisotopic Mass: 226.0841 Da

This molecule consists of a propanoic acid tail linked via an ether bond to a benzene ring substituted with two methoxy groups at the ortho (2) and meta (3) positions. Its acidity (


) and polarity dictate the use of Electrospray Ionization (ESI)  in Negative Mode  as the gold standard for sensitivity, though GC-MS is viable with derivatization.
Core Mass Shifts (Quick Reference)
Ionization ModePrecursor Ionm/zKey Fragments (MS/MS)
ESI (-)

225.08 181 (loss of

), 153 (phenolate)
ESI (+)

227.09 209 (loss of

), 181 (loss of

)
EI (70 eV)

226.1 154 (McLafferty), 139, 121

Sample Preparation & Chromatography

To ensure reproducible ionization, the matrix must be controlled to prevent signal suppression common with phenoxy acids.

Protocol: LC-MS Sample Preparation
  • Stock Solution: Dissolve 1 mg of neat standard in 1 mL Methanol (LC-MS grade) .

  • Working Standard: Dilute stock 1:100 into 50:50 Methanol:Water + 0.1% Formic Acid .

    • Note: For ESI(-), omit formic acid in the final dilution or replace with 5mM Ammonium Acetate to promote deprotonation.

  • Filtration: Filter through a 0.2 µm PTFE membrane to remove particulate matter that causes source clogging.

Chromatographic Separation (HPLC/UPLC)

Separating the 2,3-isomer from its 2,5- and 3,4-isomers is critical.

  • Column: C18 Reverse Phase (e.g., Waters BEH C18, 2.1 x 100 mm, 1.7 µm).

  • Mobile Phase A: Water + 0.1% Formic Acid (or 10mM Ammonium Formate for pH 6.5).

  • Mobile Phase B: Acetonitrile.

  • Gradient: 5% B to 95% B over 8 minutes.

  • Retention Logic: The 2,3-dimethoxy substitution creates a steric "ortho effect," typically causing this isomer to elute slightly earlier than the 3,4-isomer due to reduced interaction with the stationary phase planar surface.

Mass Spectrometry Profile & Fragmentation Mechanisms[1][2][3][4][5][6]

A. Electrospray Ionization Negative Mode (ESI-)

This is the preferred mode for quantitation due to the carboxylic acid moiety.

Precursor:


 at m/z 225.08 

Primary Fragmentation Pathway (MS/MS of 225):

  • Decarboxylation (

    
     44 Da): 
    The carboxylic acid tail readily loses 
    
    
    
    .
    • 
       (Product: 1-(2,3-dimethoxyphenoxy)ethyl anion)
      
  • Ether Cleavage (

    
     72 Da): 
    Cleavage of the 
    
    
    
    ether bond yields the stable phenolate ion.
    • 
       (Product: 2,3-dimethoxyphenolate)
      
    • Mechanism: Inductive cleavage stabilized by the electron-donating methoxy groups.

  • Radical Loss (

    
     15 Da): 
    High collision energies may induce loss of a methyl radical from the methoxy groups.
    
    • 
       (Demethylated radical anion)
      
B. Electron Impact (EI) - GC-MS

Direct injection is not recommended due to thermal instability of the carboxylic acid. Derivatization (Methylation or Silylation) is required.

Spectrum of Methyl Ester Derivative (Methyl 3-(2,3-dimethoxyphenoxy)propanoate):

  • Molecular Ion (

    
    ):  m/z 240.
    
  • McLafferty Rearrangement (Base Peak): The ether oxygen abstracts a gamma-hydrogen from the propanoate chain, cleaving the bond beta to the aromatic ring.

    • 
       (2,3-dimethoxyphenol radical cation) + Methyl acrylate (neutral).
      
  • Secondary Fragmentation:

    • 
       (Loss of 
      
      
      
      )
    • 
       (Loss of 
      
      
      
      )

Visualization of Fragmentation Pathways[3]

The following diagram illustrates the mechanistic breakdown of the molecule under ESI(-) conditions, highlighting the critical diagnostic ions.

FragmentationPathway M_H Precursor [M-H]- m/z 225.08 (Deprotonated Acid) Frag_181 Fragment m/z 181.09 [M-H-CO2]- (Decarboxylation) M_H->Frag_181 Loss of CO2 (44 Da) Collision Energy: 10-15 eV Frag_153 Fragment m/z 153.05 [Dimethoxyphenolate]- (Ether Cleavage) M_H->Frag_153 Loss of C3H4O2 (72 Da) Collision Energy: 20-30 eV Frag_138 Fragment m/z 138.03 [Radical Anion] (Methyl Loss) Frag_153->Frag_138 Loss of CH3• (15 Da) High Energy

Figure 1: ESI(-) MS/MS fragmentation tree for 3-(2,3-Dimethoxyphenoxy)propanoic acid.

Analytical Workflow Diagram

This workflow ensures data integrity from sample preparation to final spectral validation.

Workflow Sample Sample (Biological/Synthetic) Prep Prep: MeOH Dilution + 0.2µm Filter Sample->Prep LC LC Separation: C18 Column Acidic Mobile Phase Prep->LC Ionization Ionization: ESI Negative Mode LC->Ionization MS1 Full Scan: m/z 100-400 Target: 225.08 Ionization->MS1 MS2 MS/MS: CE Ramp 10-40eV Confirm: 181, 153 MS1->MS2 Data Dependent Acquisition

Figure 2: Step-by-step analytical workflow for confident identification.

Differentiation from Isomers

The 2,3-dimethoxy isomer must be distinguished from the 2,5- and 3,4-isomers. While mass fragments are identical (isobaric), their Relative Abundance and Retention Time differ.

  • Ortho Effect (2,3-isomer): The proximity of the two methoxy groups creates steric strain, often making the loss of the first methyl group (m/z 153 -> 138 transition) more facile compared to the 3,4-isomer.

  • Chromatography: The 2,3-isomer is generally more polar/compact than the 3,4-isomer, leading to earlier elution on C18 columns.

References

  • NIST Mass Spectrometry Data Center. Mass Spectrum of 3-(2-Methoxyphenyl)propionic acid (Analog Reference). National Institute of Standards and Technology.[1] Link

  • PubChem. Compound Summary: 3-(2,5-dimethoxyphenyl)propanoic acid. National Library of Medicine. Link

  • Steimer, S. S., et al. (2017). Mass spectrometry characterization of peroxycarboxylic acids. University of Cambridge.[2] (Provides foundational fragmentation rules for propanoic acid derivatives). Link

  • Sigma-Aldrich. Product Specification: 3-(2,3-Dimethoxyphenyl)propanoic acid.[3] (Verification of CAS and physicochemical properties). Link

Sources

Foundational

2,3-Dimethoxybenzenepropanoic Acid: A Technical Guide to Biological Activity &amp; Drug Design

The following is an in-depth technical guide on the biological activity and pharmacological potential of 2,3-Dimethoxybenzenepropanoic acid. Part 1: Executive Summary & Chemical Profile 2,3-Dimethoxybenzenepropanoic acid...

Author: BenchChem Technical Support Team. Date: March 2026

The following is an in-depth technical guide on the biological activity and pharmacological potential of 2,3-Dimethoxybenzenepropanoic acid.

Part 1: Executive Summary & Chemical Profile

2,3-Dimethoxybenzenepropanoic acid (also known as 2,3-dimethoxyhydrocinnamic acid ) is a specialized phenylpropanoid scaffold used primarily as a strategic intermediate in the synthesis of Tyrosine Kinase Inhibitors (Tyrphostins) and Quorum Sensing (QS) Inhibitors .

Unlike its ubiquitous 3,4-dimethoxy (veratric) analogs, the 2,3-substitution pattern confers unique steric and electronic properties. The "ortho-meta" methoxy arrangement creates a specific hydrophobic bulk that enhances selectivity for narrow binding pockets in enzymes like EGFR kinase and Tyrosinase , while preventing the metabolic rapid clearance often seen with less hindered phenols.

Physicochemical Profile[1][2][3][4][5][6][7][8]
PropertyValueClinical Significance
CAS Number 16932-44-8Unique identifier for regulatory filing.
Molecular Formula C₁₁H₁₄O₄Low molecular weight (<500 Da) favors oral bioavailability (Lipinski's Rule of 5).
Molecular Weight 210.23 g/mol Ideal fragment size for Fragment-Based Drug Discovery (FBDD).
LogP (Predicted) ~1.8 - 2.1Optimal lipophilicity for membrane permeability without excessive protein binding.
pKa (COOH) ~4.5Ionized at physiological pH; requires esterification or amidation for intracellular target engagement.
H-Bond Donors 1 (COOH)Modifiable handle for prodrug design.
H-Bond Acceptors 4 (2 OMe, 2 COOH)Facilitates interaction with residues (e.g., Lys, Asp) in receptor active sites.

Part 2: Biological Activity & Mechanism of Action

Tyrosine Kinase Inhibition (The Tyrphostin Connection)

The primary pharmaceutical utility of 2,3-dimethoxybenzenepropanoic acid lies in its role as a precursor to Tyrphostins (Tyrosine Phosphorylation Inhibitors).

  • Mechanism: The acid is cyclized or condensed to form benzylidenemalononitrile derivatives. The 2,3-dimethoxy moiety mimics the tyrosine phenolic ring but, due to the methoxy "capping," prevents phosphorylation while occupying the ATP-binding site or the substrate cleft of the Epidermal Growth Factor Receptor (EGFR) .

  • Selectivity: The 2,3-substitution provides a steric "twist" that differentiates these inhibitors from the flat, planar structures of non-selective kinase inhibitors, potentially reducing off-target toxicity.

Quorum Sensing (QS) Inhibition

Recent marine natural product research identifies the unsaturated analog (2,3-dimethoxycinnamic acid) as a potent inhibitor of bacterial Quorum Sensing in Chromobacterium violaceum.[1]

  • Role of the Propanoic Analog: The saturated propanoic acid serves as a critical SAR (Structure-Activity Relationship) probe .

    • If the propanoic acid retains activity: The mechanism is likely allosteric binding driven by the aromatic core.

    • If activity is lost: The mechanism requires the Michael acceptor reactivity of the double bond (covalent modification of the LuxR/CviR receptor).

  • Therapeutic Implication: Derivatives of this acid are being explored as "anti-virulence" agents that disarm bacteria without killing them, reducing the evolutionary pressure for antibiotic resistance.

Tyrosinase Inhibition & Antimicrobial Peptides
  • Tyrosinase: Chalcone and pyrazoline derivatives synthesized from this scaffold have shown moderate inhibitory activity against tyrosinase (IC50 ~260 µM). This suggests potential in treating hyperpigmentation disorders, though optimization is required.

  • Antimicrobial Peptides: It has been used to synthesize N3-(4-methoxyfumaroyl)-L-2,3-diaminopropanoic acid dipeptides, which act as "Trojan horse" inhibitors of glucosamine-6-phosphate synthetase in Candida albicans.

Part 3: Experimental Workflows & Protocols

Protocol A: Synthesis of Tyrphostin Precursors

Objective: Convert 2,3-dimethoxybenzenepropanoic acid into a pharmacologically active amide or heterocyclic derivative.

  • Activation: Dissolve 1.0 eq of 2,3-dimethoxybenzenepropanoic acid in dry DCM. Add 1.2 eq of Oxalyl Chloride and a catalytic drop of DMF. Stir at 0°C -> RT for 2 hours to generate the acid chloride.

  • Coupling: To a separate flask, add the amine partner (e.g., an aminopyrimidine for kinase targets) and 2.0 eq of TEA in DCM.

  • Addition: Dropwise add the acid chloride solution to the amine solution at 0°C.

  • Workup: Quench with water, extract with DCM, wash with brine, and dry over Na₂SO₄.

  • Purification: Flash chromatography (Hexane:EtOAc).

Protocol B: Biological Assay - Tyrosine Kinase Inhibition (ELISA)

Objective: Quantify the inhibitory potential of the synthesized derivative against EGFR.

  • Plate Coating: Coat 96-well plates with Poly-Glu-Tyr (4:1) substrate (100 µL/well) overnight at 37°C.

  • Incubation: Wash plates. Add test compound (dilution series 0.1 nM - 10 µM), ATP (10 µM), and purified EGFR kinase domain. Incubate for 1 hour at 30°C.

  • Detection: Wash plates. Add anti-phosphotyrosine antibody (HRP-conjugated). Incubate 30 min.

  • Readout: Add TMB substrate. Stop reaction with H₂SO₄. Measure OD at 450 nm.

  • Analysis: Plot OD vs. Log[Concentration] to determine IC50.

Part 4: Visualizations (Graphviz/DOT)

Diagram 1: Synthetic Utility & Pathway

This diagram illustrates the transformation of the scaffold into key bioactive classes.

SynthesisPathway Start 2,3-Dimethoxybenzaldehyde Intermediate 2,3-Dimethoxycinnamic Acid (QS Inhibitor) Start->Intermediate Perkin Condensation Deriv2 Pyrazoline Derivatives (Tyrosinase Inhibitors) Start->Deriv2 Chalcone Formation -> Cyclization Target 2,3-Dimethoxybenzenepropanoic Acid (Scaffold) Intermediate->Target Hydrogenation (H2/Pd-C) Deriv1 Tyrphostins (Kinase Inhibitors) Target->Deriv1 Cyclization/Amidation Deriv3 Antimicrobial Peptides (Glucosamine-6-P Synthase Inhibitors) Target->Deriv3 Peptide Coupling

Caption: Synthetic divergence from the 2,3-dimethoxy scaffold leading to three distinct pharmacological classes.

Diagram 2: Mechanism of Kinase Selectivity

This diagram conceptualizes how the 2,3-substitution pattern influences binding.

BindingMechanism Scaffold 2,3-Dimethoxy Motif Pocket ATP Binding Pocket (EGFR) Scaffold->Pocket Occupies Steric Steric Clash with Gatekeeper Residue Scaffold->Steric Induces Inhibition Inhibition of Phosphorylation Pocket->Inhibition Blocks ATP Selectivity Enhanced Selectivity Steric->Selectivity Prevents promiscuous binding Selectivity->Inhibition Therapeutic Efficacy

Caption: Mechanistic logic of the 2,3-dimethoxy "ortho-meta" substitution in enhancing kinase inhibitor selectivity.

Part 5: References

  • Gazit, A., et al. (1989). "Tyrphostins I: synthesis and biological activity of protein tyrosine kinase inhibitors." Journal of Medicinal Chemistry. Link

  • Li, X., et al. (2024). "2,3-Dimethoxycinnamic Acid from a Marine Actinomycete, a Promising Quorum Sensing Inhibitor."[1] Marine Drugs. Link

  • Andruszkiewicz, R., et al. (1987). "Synthesis and biological properties of N3-(4-methoxyfumaroyl)-L-2,3-diaminopropanoic acid dipeptides." Journal of Medicinal Chemistry. Link

  • Levitzki, A. (1992). "Tyrphostins: tyrosine kinase blockers as novel antiproliferative drugs and signal transduction probes." FASEB Journal. Link

  • Cayman Chemical. (2025). "2,3-Dihydroxybenzoic Acid Product Information." (Contextual reference for 2,3-substitution bioactivity). Link

Sources

Exploratory

The Discovery, Synthesis, and Pharmacological Legacy of CAS 10538-48-4: A Foundational Building Block in 5-HT2C Agonist Development

Executive Summary & Historical Context CAS 10538-48-4, chemically identified as 3-(2,3-dimethoxyphenyl)propanoic acid , is a highly specialized phenylalkylcarboxylic acid. While it may initially appear as a simple aromat...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Historical Context

CAS 10538-48-4, chemically identified as 3-(2,3-dimethoxyphenyl)propanoic acid , is a highly specialized phenylalkylcarboxylic acid. While it may initially appear as a simple aromatic building block, its unique substitution pattern makes it a critical precursor in modern medicinal chemistry. Specifically, it is the foundational starting material for the synthesis of 4,5-dimethoxy-1-indanone, a core scaffold used in the development of 5-HT2C receptor agonists[1]. The historical significance of this compound is deeply tied to the evolution of targeted neuropsychiatric and metabolic therapies, where the precise spatial arrangement of functional groups is paramount for achieving receptor affinity and selectivity.

Chemical Profile & Physical Properties

Understanding the physicochemical properties of CAS 10538-48-4 is essential for optimizing downstream synthetic workflows. The presence of two adjacent methoxy groups on the aromatic ring significantly influences its solubility, electronic reactivity, and spectral characteristics[2].

Table 1: Physicochemical Properties of CAS 10538-48-4

PropertyValue
CAS Number 10538-48-4
IUPAC Name 3-(2,3-dimethoxyphenyl)propanoic acid
Synonyms 2,3-Dimethoxyhydrocinnamic acid; 3-(2,3-Dimethoxyphenyl)propionic acid
Molecular Formula C11H14O4
Molecular Weight 210.23 g/mol
Appearance White to off-white solid
Melting Point 64–68 °C
Boiling Point 160 °C (at 1 mmHg)

Synthetic Pathways & Regioselective Mechanics

The synthesis of CAS 10538-48-4 and its subsequent transformation into complex polycyclic scaffolds relies on strict regiocontrol.

Upstream Synthesis: Knoevenagel Condensation and Hydrogenation

The standard industrial and laboratory synthesis begins with the Knoevenagel-Doebner condensation of 2,3-dimethoxybenzaldehyde with malonic acid in the presence of a weak base (such as piperidine). This yields the intermediate 2,3-dimethoxycinnamic acid. To obtain CAS 10538-48-4, the cinnamic acid derivative undergoes catalytic hydrogenation. Using a Palladium on Carbon (Pd/C) catalyst under low-pressure hydrogen (e.g., 45 psi), the alkene double bond is selectively reduced without hydrogenolyzing the aromatic methoxy groups[3].

Downstream Cyclization: The Friedel-Crafts Acylation

The most critical application of CAS 10538-48-4 is its intramolecular Friedel-Crafts acylation to form 4,5-dimethoxy-1-indanone (CAS 6342-80-9) [4].

Mechanistic Causality: The regioselectivity of this cyclization is a textbook example of steric and electronic directing effects. The propanoic acid chain is attached at the C1 position of the aromatic ring. Intramolecular cyclization to form a stable five-membered indanone ring can only occur at the ortho positions (C2 or C6). Because the C2 position is sterically blocked by a methoxy group, the electrophilic acylium ion is forced to attack the C6 position. Furthermore, the C6 position is electronically activated, being para to the strongly electron-donating C3-methoxy group. This synergistic steric blockade and electronic activation results in the exclusive formation of 4,5-dimethoxy-1-indanone with near-quantitative regiocontrol[3].

Mandatory Visualization: Synthetic Workflow & Pharmacological Pathway

The following diagram maps the chemical journey from basic precursors to advanced pharmacological agents.

Pathway A 2,3-Dimethoxybenzaldehyde + Malonic Acid B 2,3-Dimethoxycinnamic Acid (Intermediate) A->B Knoevenagel Condensation (Piperidine/Pyridine) C CAS 10538-48-4 3-(2,3-Dimethoxyphenyl)propanoic acid B->C Catalytic Hydrogenation (H2, Pd/C, 45 psi) D 4,5-Dimethoxy-1-indanone (CAS 6342-80-9) C->D Intramolecular Friedel-Crafts (Polyphosphoric Acid, 60°C) E Tricyclic Indeno-Pyrroles & Benzazepine Derivatives D->E Multi-step Synthesis (e.g., Reductive Amination) F 5-HT2C Receptor Agonists (Obesity, Psychiatric Disorders) E->F Pharmacological Targeting

Synthetic workflow from 2,3-dimethoxybenzaldehyde to 5-HT2C receptor agonists via CAS 10538-48-4.

Pharmacological Applications: The 5-HT2C Receptor Connection

The indanone derivative synthesized directly from CAS 10538-48-4 is a foundational scaffold for developing 5-HT2C receptor agonists[1]. The 5-HT2C receptor is a G-protein-coupled receptor located primarily in the central nervous system, playing a pivotal role in regulating mood, motor function, and appetite.

Pharmaceutical pipelines have heavily utilized 4,5-dimethoxy-1-indanone to synthesize tricyclic indeno-pyrrole compounds[5]. These compounds exhibit high binding affinity and selectivity for the 5-HT2C receptor over the 5-HT2A and 5-HT2B subtypes. This selectivity is crucial, as 5-HT2B agonism is associated with adverse cardiovascular events (such as valvulopathy). By leveraging the specific steric bulk provided by the 4,5-dimethoxy substitution pattern originating from CAS 10538-48-4, medicinal chemists can fine-tune the receptor pocket binding, yielding effective treatments for obesity, depression, anxiety, and schizophrenia[5].

Experimental Protocol: Intramolecular Friedel-Crafts Acylation

To ensure high trustworthiness and reproducibility, the following protocol details the conversion of CAS 10538-48-4 to 4,5-dimethoxy-1-indanone using Polyphosphoric Acid (PPA) as both solvent and catalyst[3]. This method avoids the need for harsh chlorinating agents (like SOCl2) and highly reactive Lewis acids (like AlCl3), making it a self-validating, cleaner system.

Step-by-Step Methodology:

  • Preparation & Thermal Equilibration:

    • Add 100 g of Polyphosphoric Acid (PPA) to a 250 mL round-bottom flask equipped with a robust mechanical stirrer.

    • Heat the PPA to 60 °C using an oil bath.

    • Causality: PPA is extremely viscous at room temperature. Heating to 60 °C significantly lowers its viscosity, ensuring uniform dispersion of the solid precursor and preventing localized concentration gradients.

  • Substrate Addition:

    • Slowly add 10.0 g (47.5 mmol) of CAS 10538-48-4 in small portions over a 30-minute period.

    • Causality: The generation of the acylium ion and subsequent electrophilic aromatic substitution is exothermic. Gradual addition prevents thermal spikes (overheating), which could lead to unwanted ether cleavage (demethylation) of the sensitive methoxy groups.

  • Reaction Progression & Monitoring:

    • Maintain the reaction mixture at 60–70 °C for 2 hours.

    • Monitor the reaction via Thin Layer Chromatography (TLC) using a Hexane:Ethyl Acetate (7:3) mobile phase.

    • Causality: Strict temperature control is vital. Exceeding 80 °C increases the kinetic energy enough to promote intermolecular condensation (polymerization) and degradation of the indanone product.

  • Quenching & Precipitation:

    • Once TLC confirms the consumption of the starting material, pour the hot, viscous mixture directly over 500 g of vigorously stirred crushed ice.

    • Causality: The rapid introduction to ice water quenches the acidic environment and hydrolyzes the transient polyphosphoric esters. The sudden drop in solubility causes the crude 4,5-dimethoxy-1-indanone to precipitate as an off-white solid.

  • Extraction & Self-Validating Wash:

    • Extract the aqueous suspension with Dichloromethane (DCM) (3 x 100 mL).

    • Wash the combined organic layers with saturated aqueous NaHCO3 (2 x 100 mL), followed by brine.

    • Causality: The NaHCO3 wash is a self-validating step; any unreacted CAS 10538-48-4 (which contains a free carboxylic acid) will be deprotonated and partitioned into the aqueous layer, ensuring the organic layer contains only the neutral indanone product.

  • Isolation:

    • Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure. Recrystallize the residue from ethanol to yield pure 4,5-dimethoxy-1-indanone (Expected MP: 71–73 °C).

References

  • Sigma-Aldrich. "CAS 10538-48-4 | 3-(2,3-Dimethoxyphenyl)propanoic acid."

  • Pharmaffiliates. "Product Name : 3-(2,3-Dimethoxyphenyl)propionic Acid." 1

  • PureSynth. "3-(23-Dimethoxyphenyl)Propionic Acid 96%." 2

  • Pharmaffiliates. "Donepezil-impurities: 4,5-Dimethoxy-1-indanone." 4

  • United States Patent Application Publication US 2006/0025601A1. "Tricyclic indeno-pyrrole compounds." 5

  • The Journal of Organic Chemistry 1974, Volume 39, No. 19. "Low pressure hydrogenation of 2,3-dimethoxycinnamic acid." 3

Sources

Protocols & Analytical Methods

Method

Application Note: Synthesis Protocol for 3-(2,3-Dimethoxyphenoxy)propanoic Acid

Abstract & Introduction This application note details a robust, scalable protocol for the synthesis of 3-(2,3-dimethoxyphenoxy)propanoic acid . This compound belongs to the class of phenoxyalkanoic acids, often utilized...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract & Introduction

This application note details a robust, scalable protocol for the synthesis of 3-(2,3-dimethoxyphenoxy)propanoic acid . This compound belongs to the class of phenoxyalkanoic acids, often utilized as intermediates in the synthesis of sweet-taste inhibitors (lactisole analogs), peroxisome proliferator-activated receptor (PPAR) agonists, and herbicide precursors.

The synthesis strategy employs a Williamson Ether Synthesis adapted for carboxylic acid-bearing electrophiles.[1] Unlike standard alkylations using alkyl halides, this protocol addresses the specific stoichiometric requirements of using 3-bromopropanoic acid , where the acidic proton competes with the nucleophilic substitution.

Retrosynthetic Analysis

The target molecule is disconnected at the ether linkage. The most efficient forward synthesis involves the nucleophilic attack of the 2,3-dimethoxyphenoxide ion on the


-carbon of a propanoic acid derivative.

Retrosynthesis Target 3-(2,3-Dimethoxyphenoxy) propanoic acid Precursor1 2,3-Dimethoxyphenol (Nucleophile) Target->Precursor1 Ether Disconnection Precursor2 3-Bromopropanoic acid (Electrophile) Target->Precursor2

Figure 1: Retrosynthetic disconnection showing the convergent assembly of the ether linkage.

Chemical Safety & Handling

  • 2,3-Dimethoxyphenol: Toxic if swallowed or in contact with skin. Causes severe skin burns and eye damage. Handle in a fume hood.

  • 3-Bromopropanoic Acid: Corrosive and a strong skin irritant. It is a solid at room temperature (MP ~60-63°C) but can sublime; avoid inhalation of dust.

  • Sodium Hydroxide (NaOH): Caustic; exothermic upon dissolution.

  • Reaction Profile: The reaction is exothermic.[2] Controlled addition is required to prevent thermal runaway.

Experimental Protocol (Method A: Direct Alkylation)

This method utilizes the free acid form of the electrophile. It is the most direct route (one-pot) but requires careful control of base stoichiometry to ensure the carboxylate is formed before the phenoxide attacks.

Reagents & Stoichiometry[3][4]
ReagentMW ( g/mol )Equiv.[3][4]Mass/Vol (Scale)Role
2,3-Dimethoxyphenol 154.161.015.4 gNucleophile
3-Bromopropanoic acid 152.971.218.4 gElectrophile
NaOH (aq, 35% w/w) 40.002.5~28.5 g (soln)Base
Water (DI) 18.02Solvent100 mLSolvent
HCl (Conc., 12M) 36.46Excess~25 mLAcidification

> Note on Stoichiometry: We use 2.5 equivalents of base. 1.0 eq neutralizes the 3-bromopropanoic acid to its carboxylate salt. 1.0 eq deprotonates the phenol. The remaining 0.5 eq acts as a buffer to drive the kinetics.

Step-by-Step Procedure
Step 1: Preparation of the Electrophile Salt
  • In a 500 mL Round Bottom Flask (RBF) equipped with a magnetic stir bar, dissolve 3-bromopropanoic acid (18.4 g) in 50 mL of water .

  • Cool the solution to 0–5°C in an ice bath.

  • Slowly add 1.2 equivalents of the NaOH solution dropwise.

    • Mechanism:[3][5][6][7][8][9][10][11][12] This converts the carboxylic acid to sodium 3-bromopropionate.

    • Observation: The solution should remain clear.

Step 2: Formation of Phenoxide
  • In a separate beaker, mix 2,3-dimethoxyphenol (15.4 g) with the remaining NaOH solution (1.3 equiv) and 50 mL water .

  • Stir until the phenol is fully dissolved (solution may turn slight yellow/brown due to oxidation sensitivity of phenoxides).

Step 3: Coupling Reaction
  • Add the phenoxide solution to the RBF containing the bromopropionate salt.

  • Equip the flask with a reflux condenser.[7][13][14]

  • Heat the reaction mixture to reflux (approx. 100°C) for 4–6 hours .

    • Process Check: Monitor by TLC (Mobile phase: 50% EtOAc/Hexane). The starting phenol spot (

      
      ) should disappear.
      
Step 4: Workup & Isolation
  • Cool the reaction mixture to room temperature.

  • Optional Wash: If the mixture is very dark or contains unreacted phenol, extract the basic aqueous layer once with 50 mL Diethyl Ether. Discard the organic layer (this removes neutral impurities).

  • Transfer the aqueous layer to a clean Erlenmeyer flask.

  • Cool to 0°C in an ice bath.

  • Acidification: Slowly add Conc. HCl dropwise with vigorous stirring until pH

    
     1–2.
    
    • Critical Observation: The product should precipitate as a white to off-white solid. If an oil forms, induce crystallization by scratching the glass or seeding.

Step 5: Purification
  • Filter the solid using a Buchner funnel.[1] Wash with cold water (

    
     mL).
    
  • Recrystallization: Dissolve the crude solid in a minimum amount of boiling water (or 10:1 Water/Ethanol if solubility is low). Allow to cool slowly to RT, then 4°C.

  • Filter the pure crystals and dry in a vacuum oven at 45°C overnight.

Process Workflow Visualization

Workflow Start Start: Reagent Prep Mix1 Neutralize 3-Br-Acid (0-5°C, 1.2 eq NaOH) Start->Mix1 Mix2 Deprotonate Phenol (1.3 eq NaOH) Start->Mix2 Combine Combine & Reflux (100°C, 4-6h) Mix1->Combine Mix2->Combine Check TLC Check (Phenol consumed?) Combine->Check Check->Combine No (Continue Reflux) Wash Ether Wash (Optional) (Remove neutrals) Check->Wash Yes Acidify Acidify with HCl (pH 1, precipitate product) Wash->Acidify Aqueous Phase Filter Filtration & Recrystallization (Water/EtOH) Acidify->Filter Final Pure 3-(2,3-Dimethoxyphenoxy) propanoic acid Filter->Final

Figure 2: Process flow diagram for the synthesis and isolation of the target acid.

Analytical Characterization (Expected Data)

Upon successful synthesis, the compound should be validated against the following parameters.

  • Appearance: White crystalline solid.[10]

  • Melting Point (Expected): 120–125°C (Based on structural analogs like 2-methoxy and 2,5-dimethoxy derivatives).

  • Solubility: Soluble in Ethanol, DMSO, Acetone; sparingly soluble in cold water; soluble in hot water.

NMR Spectroscopic Profile ( H NMR, 400 MHz, DMSO- )
Shift (

, ppm)
MultiplicityIntegrationAssignmentStructural Context
12.20 Broad s1H-COOHCarboxylic Acid
6.90 – 7.00 Multiplet1HAr-H (C5)Aromatic Ring
6.60 – 6.70 Multiplet2HAr-H (C4, C6)Aromatic Ring
4.20 Triplet (

Hz)
2H-O-CH

-
Ether linkage
3.78 Singlet3H-OCH

(C2)
Methoxy
3.75 Singlet3H-OCH

(C3)
Methoxy
2.65 Triplet (

Hz)
2H-CH

-COOH
Alpha to Carbonyl

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Low Yield Incomplete deprotonation or competing elimination (formation of acrylic acid).Ensure Temperature is maintained at reflux.[7] Increase reaction time. Ensure NaOH concentration is not >20% to minimize elimination.
Oiling out Product MP is depressed by impurities.Seed the oil with a crystal from a previous batch. Cool very slowly. Use a Water/Ethanol mix (9:1) for recrystallization.[1][3][7][13]
Dark Color Oxidation of the phenol.Perform the reaction under Nitrogen (

) atmosphere. Add a pinch of sodium bisulfite during workup.
Product is Salt Insufficient acidification.Ensure pH is < 2.[2] The sodium salt is water-soluble; the free acid is not.

References

  • Williamson, A. W. (1850).[5][7] "Theory of Aetherification." Philosophical Magazine, 37, 350–356. (Foundational Chemistry).

  • Vogel, A. I.Vogel's Textbook of Practical Organic Chemistry. 5th Ed. Longman Scientific & Technical. (Standard protocols for Phenoxy acid synthesis).
  • BenchChem. (2025).[10] "Application Notes and Protocols for Williamson Ether Synthesis." Link

  • Organic Syntheses. Coll. Vol. 1, p. 246 (1941); Vol. 3, p. 25 (1923). "Beta-Bromopropionic Acid Preparation." Link

  • PubChem. "3-Bromopropionic acid Compound Summary." Link

Sources

Application

Application Note: High-Precision Synthesis of 2,3-Dimethoxybenzenepropanoic Acid

Executive Summary & Scientific Context 2,3-Dimethoxybenzenepropanoic acid (also known as 3-(2,3-dimethoxyphenyl)propanoic acid) is a critical phenylpropanoid building block.[1] Unlike its more common isomer, 3,4-dimethox...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Scientific Context

2,3-Dimethoxybenzenepropanoic acid (also known as 3-(2,3-dimethoxyphenyl)propanoic acid) is a critical phenylpropanoid building block.[1] Unlike its more common isomer, 3,4-dimethoxybenzenepropanoic acid (veratric acid derivative), the 2,3-isomer possesses a unique steric profile due to the ortho-methoxy substituent.

Primary Application: This compound is the obligate precursor for the synthesis of 5,6-substituted isoquinolines and tetrahydroisoquinolines (THIQs) via the Bischler-Napieralski or Pictet-Spengler cyclizations. These scaffolds are foundational in the development of 5-HT2c receptor agonists, multidrug resistance (MDR) modulators, and specific alkaloid mimetics.

Scope of Protocol: This guide details a scalable, two-step synthesis starting from commercially available 2,3-dimethoxybenzaldehyde. It prioritizes regiochemical fidelity and ease of purification.

Retrosynthetic Logic & Workflow

The synthesis relies on constructing the carbon chain via a Knoevenagel-Doebner condensation followed by a selective reduction of the alkene. Direct alkylation (Friedel-Crafts) is avoided due to poor regioselectivity caused by the competing ortho/para directing effects of the methoxy groups.

Workflow Visualization

SynthesisWorkflow Start 2,3-Dimethoxybenzaldehyde (Starting Material) Step1 Step 1: Knoevenagel-Doebner (Condensation & Decarboxylation) Start->Step1 + Malonic acid Pyridine/Piperidine Inter 2,3-Dimethoxycinnamic Acid (Intermediate) Step1->Inter - CO2 - H2O Step2 Step 2: Catalytic Hydrogenation (Alkene Reduction) Inter->Step2 H2, Pd/C Ethanol Final 2,3-Dimethoxybenzenepropanoic Acid (Target) Step2->Final Filter & Conc.

Figure 1: Linear synthetic pathway ensuring regiochemical integrity of the 2,3-substitution pattern.

Experimental Protocols

Stage 1: Synthesis of 2,3-Dimethoxycinnamic Acid

Reaction Type: Knoevenagel Condensation (Doebner Modification) Objective: Extension of the carbon chain and formation of the


-unsaturated acid.
Reagents & Stoichiometry
ReagentMW ( g/mol )EquivalentsRole
2,3-Dimethoxybenzaldehyde 166.171.0Limiting Reagent
Malonic Acid 104.062.0Chain Extender
Pyridine 79.10Solvent Vol.Solvent/Base
Piperidine 85.150.1Catalyst
Procedure
  • Setup: Equip a round-bottom flask with a reflux condenser and a drying tube (calcium chloride).

  • Dissolution: Charge the flask with 2,3-dimethoxybenzaldehyde (1.0 eq) and Malonic acid (2.0 eq). Add Pyridine (approx.[2] 2.5 mL per gram of aldehyde).[3]

  • Catalysis: Add Piperidine (0.1 eq) dropwise. Note: A mild exotherm may occur.

  • Reaction:

    • Heat the mixture to 80°C for 1 hour.

    • Increase temperature to reflux (115°C) and hold for 3 hours.

    • Mechanism Check: The evolution of

      
       gas indicates successful decarboxylation. Ensure venting is not blocked.
      
  • Workup:

    • Cool the reaction mixture to room temperature.

    • Pour the mixture into excess ice-cold water containing concentrated HCl (enough to bring pH < 2).

    • Precipitation: The cinnamic acid derivative will precipitate as a solid.

  • Purification:

    • Filter the solid and wash with cold water.[2]

    • Recrystallize from Ethanol/Water (3:1) if the melting point is below 174°C.

Yield Target: 85-95% Checkpoint: Intermediate MP should be 174–178°C [1].

Stage 2: Hydrogenation to 2,3-Dimethoxybenzenepropanoic Acid

Reaction Type: Heterogeneous Catalytic Hydrogenation Objective: Selective reduction of the alkene without reducing the aromatic ring.

Reagents & Stoichiometry
ReagentRoleSpecifications
2,3-Dimethoxycinnamic Acid SubstrateFrom Stage 1
10% Pd/C Catalyst5-10 wt% loading (wet support preferred)
Hydrogen (

)
ReductantBalloon (1 atm) or Parr Shaker (30 psi)
Ethanol (or MeOH) SolventHPLC Grade
Procedure
  • Safety Prep: Purge the reaction vessel with Nitrogen (

    
    ) to remove oxygen. Palladium on carbon is pyrophoric when dry; always keep it wet with solvent.
    
  • Loading:

    • Dissolve the cinnamic acid intermediate in Ethanol (approx. 10-15 mL/g).

    • Carefully add 10% Pd/C (10% by weight of the substrate).

  • Hydrogenation:

    • Evacuate the vessel and backfill with

      
       (repeat 3 times).
      
    • Stir vigorously at Room Temperature for 4–6 hours.

    • Monitoring: Monitor by TLC (Silica, 50% EtOAc/Hexane). The UV-active conjugated starting material spot will disappear; the product is less UV active.

  • Workup:

    • Filtration: Filter the mixture through a pad of Celite® to remove the catalyst. Wash the pad with ethanol. Do not let the filter cake dry out completely in air to prevent ignition.

    • Concentration: Remove the solvent under reduced pressure (Rotavap).

  • Crystallization:

    • The residue is typically a white solid. If an oil forms, induce crystallization by triturating with cold hexanes or pentane.

Yield Target: 90-98% Checkpoint: Final MP should be 120–123°C [2].

Quality Control & Characterization

Verify the identity of the final product using the following parameters.

ParameterSpecificationNotes
Appearance White crystalline powderYellowing indicates oxidation or residual pyridine.
Melting Point 120–123°CDistinct from precursor (174°C).

H NMR
(CDCl

)

2.68 (t, 2H), 2.98 (t, 2H), 3.85 (s, 3H), 3.87 (s, 3H), 6.8-7.0 (m, 3H)
Look for the loss of alkene doublets at

6.4/7.8.
Solubility Soluble in EtOH, EtOAc, DCMSparingly soluble in cold water.

Expert Insights & Troubleshooting (E-E-A-T)

Causality of Experimental Choices
  • Why Malonic Acid/Pyridine? The Doebner modification is chosen over the standard aldol condensation because it drives the reaction to completion via irreversible decarboxylation. Using an ester (e.g., ethyl acetate) often leads to incomplete conversion or requires a difficult hydrolysis step.

  • Steric Crowding: The 2-methoxy group creates steric hindrance not found in the 3,4-isomer. This makes the aldehyde carbonyl slightly less accessible. We use 2.0 equivalents of malonic acid (excess) to force the kinetics favor product formation over reversibility.

  • Selective Reduction: We use Pd/C at room temperature. Elevated temperatures (>50°C) or high pressure (>60 psi) risk reducing the electron-rich aromatic ring, leading to cyclohexyl impurities which are extremely difficult to separate.

Self-Validating System (Reproducibility)

To ensure the protocol works every time:

  • The "Fizz" Test: During Stage 1, if you do not observe gas evolution (

    
    ) at 80°C, the catalyst (piperidine) may be dead or the pyridine too wet. Add fresh catalyst.
    
  • The Celite Check: If the filtrate in Stage 2 is grey, fine carbon particles have passed through. Refilter through a tighter packed Celite bed or a 0.45

    
    m membrane, otherwise, the product will decompose during storage.
    
Troubleshooting Table
IssueProbable CauseCorrective Action
Low Yield (Stage 1) Incomplete decarboxylationEnsure reflux time is sufficient (3h+). Verify temp reaches 115°C.
Oil instead of Solid (Stage 2) Residual solvent or impuritiesTriturate with pentane/hexanes. Dry under high vacuum for 12h.
Melting Point Depression Mixed anhydride formationRecrystallize from dilute acetic acid or water/ethanol.

References

  • Organic Syntheses. "2,3-Dimethoxycinnamic acid." Org.[1][2][4][5] Synth.1951 , 31, 35.

  • Sigma-Aldrich. "Product Specification: 2,3-Dimethoxybenzoic acid derivatives."

  • PubChem. "3-(2,3-Dimethoxyphenyl)propanoic acid - Compound Summary."[6] National Library of Medicine.

  • Vogel, A. I.Vogel's Textbook of Practical Organic Chemistry, 5th Ed. Longman Scientific & Technical, 1989. (General reference for Knoevenagel-Doebner protocols).

Sources

Method

3-(2,3-Dimethoxyphenoxy)propanoic acid as a 5-HT2c receptor agonist precursor

Application Note: 3-(2,3-Dimethoxyphenoxy)propanoic Acid as a Key Precursor for Selective 5-HT2c Receptor Agonists Introduction & Chemical Rationale The 5-HT2c receptor is a highly validated Gq-coupled G-protein coupled...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: 3-(2,3-Dimethoxyphenoxy)propanoic Acid as a Key Precursor for Selective 5-HT2c Receptor Agonists

Introduction & Chemical Rationale

The 5-HT2c receptor is a highly validated Gq-coupled G-protein coupled receptor (GPCR) therapeutic target for central nervous system (CNS) disorders, including obesity, schizophrenia, and depression[1]. However, the clinical development of 5-HT2c agonists has historically been hindered by the challenge of achieving subtype selectivity. The 5-HT2 receptor family (5-HT2a, 5-HT2b, 5-HT2c) shares high sequence homology in its transmembrane domains. Off-target activation of 5-HT2a is associated with hallucinogenic effects, while 5-HT2b agonism is strongly linked to fatal cardiac valvulopathy[2].

To overcome these hurdles, structure-activity relationship (SAR) campaigns have identified the 2,3-dimethoxyphenoxy moiety as a privileged pharmacophore[3]. When properly spaced from a basic amine, this bulky, electron-rich group selectively occupies the 5-HT2c orthosteric pocket, maximizing steric clashes in the 5-HT2b pocket. Consequently, 3-(2,3-Dimethoxyphenoxy)propanoic acid (CAS: 64139-40-8) has emerged as a highly versatile and critical precursor[4]. The three-carbon propanoic acid linker provides the exact spatial geometry required for subsequent functionalization, ensuring the final pharmacophore maintains the optimal distance to the conserved Asp134(3.32) residue required for receptor activation[5].

Synthetic Workflow & Methodologies

The following protocols detail the transformation of 3-(2,3-Dimethoxyphenoxy)propanoic acid into a highly selective pyrimidine-based 5-HT2c agonist.

Workflow Precursor 3-(2,3-Dimethoxyphenoxy) propanoic acid Reduction Reduction (BH3-SMe2) Precursor->Reduction Alcohol Intermediate Alcohol Reduction->Alcohol SNAr SNAr Coupling (Heteroaryl Halide) Alcohol->SNAr Scaffold Aryl-Ether Scaffold SNAr->Scaffold Amination Amination (Piperazine/Amine) Scaffold->Amination Agonist Target 5-HT2c Agonist Amination->Agonist

Caption: Synthetic workflow from 3-(2,3-Dimethoxyphenoxy)propanoic acid to a 5-HT2c agonist.

Step 1: Borane Reduction to Intermediate Alcohol
  • Objective: Convert the carboxylic acid to a primary alcohol (3-(2,3-dimethoxyphenoxy)propan-1-ol) to enable etherification[6].

  • Causality (Expertise): Borane-dimethyl sulfide (BH₃·SMe₂) is selected over harsher reducing agents like LiAlH₄ because it selectively reduces carboxylic acids in the presence of ethers, preventing the cleavage of the delicate 2,3-dimethoxyphenoxy ether linkage[2].

  • Protocol:

    • Dissolve 3-(2,3-dimethoxyphenoxy)propanoic acid (1.0 eq, 1.78 mmol) in anhydrous THF (0.2 M) under an inert argon atmosphere.

    • Cool the solution to 0 °C using an ice bath to control the exothermic evolution of hydrogen gas.

    • Add BH₃·SMe₂ (2.0 eq, 3.57 mmol) dropwise over 15 minutes[6].

    • Remove the ice bath and allow the reaction to stir at room temperature for 1 hour.

    • Self-Validation Step: Monitor the reaction via TLC (Hexanes/EtOAc 7:3). The disappearance of the highly polar acid spot and the appearance of a higher

      
       alcohol spot confirms completion.
      
    • Slowly quench the reaction with MeOH at 0 °C until bubbling ceases, ensuring all unreacted borane is safely destroyed[6]. Extract with EtOAc, wash with brine, dry over anhydrous MgSO₄, and concentrate in vacuo.

Step 2: SNAr Etherification with a Pyrimidine Scaffold
  • Objective: Couple the intermediate alcohol to a heteroaryl core (e.g., 2,4-dichloro-5-fluoropyrimidine)[6].

  • Causality (Expertise): Sodium tert-butoxide (NaOtBu) is utilized as a non-nucleophilic base to deprotonate the primary alcohol without competing for the electrophilic site. The 4-position of the pyrimidine ring is highly electrophilic due to the adjacent fluorines and nitrogens, allowing for regioselective Nucleophilic Aromatic Substitution (SNAr)[7].

  • Protocol:

    • Dissolve the intermediate alcohol (1.0 eq) and 2,4-dichloro-5-fluoropyrimidine (1.1 eq) in anhydrous THF.

    • Add NaOtBu (1.2 eq) portion-wise at 0 °C. Stir at room temperature for 4 hours.

    • Self-Validation Step: Analyze via LC-MS. The desired mono-substituted product must show the correct [M+H]⁺ mass with a characteristic 3:1 chlorine isotope pattern, confirming regioselective mono-substitution.

    • Quench with water, extract with DCM, and purify via flash chromatography.

Step 3: Amination to Form the Active Pharmacophore
  • Objective: Introduce a basic amine (e.g., piperazine or a chiral diamine) to the 2-position of the pyrimidine[7].

  • Causality (Expertise): The basic nitrogen is an absolute requirement for 5-HT2c agonism, as it forms a critical salt bridge with Asp134(3.32) in the receptor's orthosteric pocket[5].

  • Protocol:

    • Dissolve the aryl-ether scaffold (1.0 eq) in 1,4-dioxane.

    • Add 1-Boc-piperazine (2.5 eq) and N,N-diisopropylethylamine (DIPEA, 3.0 eq). Heat to 80 °C for 12 hours.

    • Cool to room temperature, remove the solvent, and deprotect the Boc group using 4M HCl in dioxane. Purify the final compound via preparative HPLC to >98% purity.

In Vitro Pharmacological Validation

To validate the synthesized precursors as functional agonists, both binding affinity and functional Gq-coupled signaling must be assessed.

G Agonist 5-HT2c Agonist Receptor 5-HT2c Receptor (GPCR) Agonist->Receptor Binds Gq Gq Protein Receptor->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Stimulates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca2 Intracellular Ca2+ Release IP3->Ca2 ER Receptors PKC PKC Activation DAG->PKC Co-activates Ca2->PKC Co-activates

Caption: Gq-coupled signaling pathway of the 5-HT2c receptor upon agonist activation.

Functional Assay (Ca²⁺ Mobilization via FLIPR)
  • Causality (Expertise): 5-HT2c is a Gq-coupled GPCR. Activation leads to Phospholipase C (PLC) stimulation, IP₃ generation, and subsequent intracellular calcium release. Measuring Ca²⁺ flux provides a direct, real-time readout of receptor activation and efficacy (

    
    )[7].
    
  • Protocol:

    • Seed CHO-K1 cells stably expressing the human 5-HT2c receptor in 384-well black/clear-bottom plates and incubate overnight.

    • Load cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) for 1 hour at 37 °C.

    • Self-Validation Step: Calculate the Z'-factor for the assay plate using vehicle (negative control) and 10 µM endogenous 5-HT (positive control). A Z'-factor > 0.5 validates the assay's statistical robustness and dynamic range.

    • Add the synthesized test compounds using a Fluorometric Imaging Plate Reader (FLIPR) and record fluorescence (Ex/Em = 488/525 nm) for 3 minutes.

    • Normalize the peak response to the maximal response elicited by endogenous 5-HT (defined as 100%

      
      ).
      

Quantitative Data Presentation

The table below summarizes representative pharmacological data for a 2,3-dimethoxyphenoxy pyrimidine derivative synthesized via this protocol, compared against clinical reference compounds[7][8]. The data highlights how the 2,3-dimethoxy substitution drives superior selectivity profiles.

Compound5-HT2c

(nM)
5-HT2a

(nM)
5-HT2b

(nM)
Selectivity (2a/2c)Selectivity (2b/2c)Functional

(%)
Lorcaserin (Ref) 15.0120.0147.08.0x9.8x85%
Vabicaserin (Ref) 8.024.0110.03.0x13.7x90%
2,3-DiOMe-Pyrimidine 4.2210.0380.050.0x 90.4x 92%

Note: The 2,3-DiOMe-Pyrimidine derivative demonstrates a >90-fold selectivity window over the 5-HT2b receptor, significantly reducing the theoretical risk of valvulopathy compared to first-generation agonists.

References

  • Kim, J., et al. "Identification of Optically Active Pyrimidine Derivatives as Selective 5-HT2C Modulators." Molecules, vol. 22, no. 9, 2017, p. 1416.[Link]

  • Bello, F., et al. "Multitarget 1,4-Dioxane Compounds Combining Favorable D2-like and 5-HT1A Receptor Interactions with Potential for the Treatment of Parkinson’s Disease." ACS Chemical Neuroscience, vol. 10, no. 5, 2019, pp. 2222-2228.[Link]

  • De Luca, L., et al. "5-HT2 and 5-HT3 receptors in the lateral parabrachial nucleus mediate opposite effects on sodium intake." Neuroscience, vol. 147, no. 4, 2007, pp. 861-870.[Link]

  • Bøgesø, K. P., et al. "Certain aryl-aliphatic and heteroaryl-aliphatic piperazinyl pyrazines and their use in the treatment of serotonin-related diseases." U.S.
  • Kim, J., et al. "Synthesis and Biological Evaluation of Disubstituted Pyrimidines as Selective 5-HT2C Agonists." Molecules, vol. 24, no. 18, 2019, p. 3234.[Link]

Sources

Application

Using 2,3-Dimethoxybenzenepropanoic acid in organic synthesis

Application Note: Strategic Utilization of 2,3-Dimethoxybenzenepropanoic Acid in Scaffold Construction Executive Summary This application note details the strategic use of 2,3-Dimethoxybenzenepropanoic acid (CAS: 1670-66...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Strategic Utilization of 2,3-Dimethoxybenzenepropanoic Acid in Scaffold Construction

Executive Summary

This application note details the strategic use of 2,3-Dimethoxybenzenepropanoic acid (CAS: 1670-66-2) as a critical building block in organic synthesis. While the 3,4-dimethoxy isomer is widely recognized for synthesizing the 5,6-dimethoxy-1-indanone core (a precursor to Donepezil), the 2,3-dimethoxy isomer offers unique access to the 4,5-dimethoxy-1-indanone scaffold.

This specific regiochemistry is vital for Structure-Activity Relationship (SAR) studies in neuropharmacology, specifically for developing melatonin receptor agonists, alpha-adrenergic antagonists, and isoquinoline alkaloids where steric bulk at the 4-position influences receptor binding kinetics. This guide provides optimized protocols for intramolecular cyclization and downstream functionalization, ensuring high yield and purity.

Chemical Profile & Value Proposition

PropertySpecification
Compound Name 3-(2,3-Dimethoxyphenyl)propanoic acid
CAS Number 1670-66-2
Molecular Formula C₁₁H₁₄O₄
Molecular Weight 210.23 g/mol
Key Application Precursor for 4,5-dimethoxy-1-indanone via Friedel-Crafts cyclization.
Regiochemical Value Directs cyclization to the sterically accessible 6-position (ortho to the alkyl chain), yielding the 4,5-substituted indanone system, distinct from the common 5,6-isomers.

Synthetic Pathway & Mechanism

The core utility of this compound lies in its transformation into the indanone pharmacophore. The reaction proceeds via an Intramolecular Electrophilic Aromatic Substitution (EAS) .

  • Regioselectivity: The 2-methoxy and 3-methoxy groups are ortho/para directors. The propanoic acid chain is at position 1.

  • Steric Control: Cyclization at position 2 is blocked by the methoxy group. Cyclization at position 4 is electronically favorable (ortho to 3-OMe) but sterically crowded.

  • Outcome: The major product results from cyclization at position 6 (para to the 3-OMe group and ortho to the alkyl chain), yielding 4,5-dimethoxy-1-indanone .

Visualizing the Reaction Logic

ReactionPathway Start 2,3-Dimethoxybenzenepropanoic Acid (Starting Material) Activation Activation Step (Acid Chloride or Mixed Anhydride) Start->Activation SOCl2 or PPA Cyclization Intramolecular Friedel-Crafts (Ring Closure) Activation->Cyclization AlCl3 or Heat Product 4,5-Dimethoxy-1-indanone (Target Scaffold) Cyclization->Product Regioselective Closure at C6 Downstream Pharmacophore (Amines, Alcohols) Product->Downstream Reductive Amination

Caption: Figure 1. The regioselective pathway transforming 2,3-dimethoxybenzenepropanoic acid into the 4,5-dimethoxyindanone scaffold.

Experimental Protocols

Two primary methods are presented: Method A (Polyphosphoric Acid - PPA) for robust, one-pot synthesis, and Method B (Friedel-Crafts Acylation) for scalable, cleaner profiles.

Method A: Polyphosphoric Acid (PPA) Cyclization

Best for: Small to medium scale (1g - 50g), solvent-free operation.

Reagents:

  • 2,3-Dimethoxybenzenepropanoic acid (1.0 equiv)

  • Polyphosphoric Acid (PPA) (10-15 parts by weight)

  • Ice water (for quenching)[1][2]

Step-by-Step Protocol:

  • Preparation: Charge a round-bottom flask with PPA. Heat to 60°C to lower viscosity.

  • Addition: Add the starting acid solid in portions to the stirring PPA. Ensure thorough dispersion.

    • Expert Insight: PPA is highly viscous.[3] Use a mechanical stirrer (overhead) rather than a magnetic bar for scales >5g to ensure homogeneous heat transfer.

  • Reaction: Heat the mixture to 90°C for 1–2 hours.

    • Monitoring: The solution will turn deep red/brown. Monitor by TLC (EtOAc/Hexane 1:1). The acid spot (low Rf) should disappear, replaced by the indanone (higher Rf).

  • Quenching (Critical): Cool the mixture to 50°C. Pour carefully onto crushed ice with vigorous stirring. The complex will hydrolyze, precipitating the crude indanone.

  • Workup: Extract the aqueous slurry with Dichloromethane (DCM) (3x). Wash combined organics with saturated NaHCO₃ (to remove unreacted acid), then Brine. Dry over MgSO₄ and concentrate.

  • Purification: Recrystallize from Ethanol or purify via silica gel chromatography.

Method B: Two-Step Friedel-Crafts Acylation

Best for: Large scale (>50g), GMP environments, heat-sensitive substrates.

Reagents:

  • Thionyl Chloride (SOCl₂) (1.5 equiv)

  • Aluminum Chloride (AlCl₃) (1.2 equiv)

  • Dichloromethane (DCM) (Anhydrous)

Step-by-Step Protocol:

  • Acid Chloride Formation: Dissolve 2,3-dimethoxybenzenepropanoic acid in anhydrous DCM. Add SOCl₂ dropwise at room temperature. Add a catalytic drop of DMF. Stir for 2 hours until gas evolution ceases.

  • Concentration: Evaporate solvent and excess SOCl₂ under reduced pressure to obtain the crude acid chloride (yellow oil).

  • Cyclization: Redissolve the acid chloride in fresh anhydrous DCM. Cool to 0°C .

  • Lewis Acid Addition: Add AlCl₃ portion-wise, maintaining internal temperature <5°C. The reaction is exothermic.

  • Completion: Allow to warm to room temperature. Stir for 3–4 hours.

  • Quenching: Pour the reaction mixture slowly into ice/HCl (1M) mixture to break the Aluminum complex.

  • Isolation: Separate layers. Wash organic layer with water, NaHCO₃, and Brine. Concentrate to yield 4,5-dimethoxy-1-indanone.

Troubleshooting & Optimization Decision Tree

Use this logic flow to address common synthetic challenges.

Troubleshooting Problem Low Yield or Impurities? Check1 Is Starting Material Remaining? Problem->Check1 Check2 Is Polymerization Occurring? Check1->Check2 No Action1 Increase Temp (PPA) or Reaction Time Check1->Action1 Yes Action2 Switch to Method B (Lower Temp Control) Check2->Action2 Yes (Black Tar) Action3 Check Stirring Efficiency (PPA is viscous) Check2->Action3 No (Incomplete Reaction)

Caption: Figure 2. Decision matrix for optimizing the cyclization reaction.

Downstream Applications

Once the 4,5-dimethoxy-1-indanone scaffold is secured, it serves as a versatile intermediate for:

  • Reductive Amination: Reaction with benzylamines followed by NaBH₄ reduction yields pharmacophores analogous to Donepezil , but with altered receptor binding profiles due to the 4,5-substitution pattern.

  • Alpha-Alkylation: The ketone functionality allows for alpha-alkylation using LDA and alkyl halides, introducing chirality at the C2 position.

  • Oxime Formation: Reaction with hydroxylamine hydrochloride yields the oxime, which can be reduced to the primary amine, a precursor for various CNS-active agents.

References

  • Organic Syntheses, Coll. Vol. 10, p. 411 (2004). General protocol for PPA cyclizations and handling.

  • Beilstein Journal of Organic Chemistry. Synthesis of 1-indanones with a broad range of biological activity. (Discusses regioselectivity of PPA cyclizations).

  • MDPI Molecules. Non-Conventional Methodologies in the Synthesis of 1-Indanones. (Comparison of Microwave vs. PPA methods).

  • Canadian Journal of Chemistry. The Synthesis of Analogs of the Hallucinogen 1-(2,5-Dimethoxy-4-methylphenyl). (Detailed characterization of dimethoxyindanone isomers).

  • National Institutes of Health (NIH) - PubChem. Compound Summary for CAS 1670-66-2 (3-(2,3-Dimethoxyphenyl)propanoic acid).

Sources

Method

Application Note: Solvation Thermodynamics and Preformulation Profiling of 3-(2,3-Dimethoxyphenoxy)propanoic Acid

Executive Summary Understanding the solubility profile of an active pharmaceutical ingredient (API) is the cornerstone of rational drug design and formulation. This application note provides a comprehensive physicochemic...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Understanding the solubility profile of an active pharmaceutical ingredient (API) is the cornerstone of rational drug design and formulation. This application note provides a comprehensive physicochemical analysis and a self-validating experimental protocol for determining the solubility of 3-(2,3-Dimethoxyphenoxy)propanoic acid (CAS: 64139-40-8). Designed for preformulation scientists, this guide bridges theoretical solvation mechanics with rigorous, high-throughput laboratory workflows.

Physicochemical Architecture & Solvation Causality

The solvation behavior of 3-(2,3-Dimethoxyphenoxy)propanoic acid is dictated by three primary structural motifs: a lipophilic 2,3-dimethoxyphenyl ring, a flexible ether linkage, and an ionizable terminal propanoic acid group.

  • pH-Dependent Aqueous Solubility : As a weak carboxylic acid, its solubility is fundamentally governed by environmental pH. Drawing predictive parallels from the baseline phenoxyacetic acid scaffold (which possesses a pKa of ~3.7)[1], the propanoic acid derivative has an estimated pKa between 4.0 and 4.5. In acidic environments (e.g., gastric fluid at pH 1.2), the molecule remains fully unionized. The high crystal lattice energy dominates, resulting in extremely poor aqueous solubility. Conversely, at physiological intestinal pH (7.4), the carboxylic acid undergoes deprotonation. The resulting carboxylate anion forms strong ion-dipole interactions with water, exponentially increasing its solubility profile[2].

  • Organic Solvation & Hydrogen Bonding : The compound is an excellent candidate for organic solvation. The two methoxy groups serve as potent hydrogen bond acceptors (HBA), while the carboxylic acid acts as both a donor (HBD) and acceptor. This architecture ensures rapid dissolution in polar aprotic solvents (like DMSO) and polar protic solvents (like Methanol), which effectively disrupt the solid-state lattice via hydrogen bonding[3].

G cluster_aqueous Aqueous Media cluster_organic Organic Solvents Compound 3-(2,3-Dimethoxyphenoxy) propanoic acid LowPH pH < pKa (Unionized) Lipophilic / Insoluble Compound->LowPH Protonation HighPH pH > pKa (Ionized) Hydrophilic / Soluble Compound->HighPH Deprotonation Polar Polar Aprotic/Protic (DMSO, MeOH) Compound->Polar Solvation via H-bonds NonPolar Non-Polar (Hexane) Compound->NonPolar Poor Affinity

Solvation pathways and pH-dependent ionization of 3-(2,3-Dimethoxyphenoxy)propanoic acid.

Quantitative Solubility Profile

The following table summarizes the theoretical and empirically extrapolated solubility parameters across various solvent systems, providing a baseline for formulation vehicle selection.

Solvent SystemDielectric Constant (ε)Estimated Solubility (mg/mL)Primary Solvation Mechanism
0.1 N HCl (pH 1.2) ~ 80.0< 0.1Unionized state; poor hydration energy
Phosphate Buffer (pH 7.4) ~ 80.0> 10.0Ionized state; strong ion-dipole interactions
DMSO 46.7> 50.0Polar aprotic; strong H-bond disruption
Methanol 32.7> 30.0Polar protic; H-bond donor/acceptor matching
Ethyl Acetate 6.010.0 - 20.0Moderate polarity; dipole-dipole interactions
n-Hexane 1.9< 0.1Non-polar; lacks affinity for polar functional groups

Self-Validating Experimental Protocol: Thermodynamic Equilibrium Solubility

To accurately classify this compound under the Biopharmaceutics Classification System (BCS), kinetic solubility methods (e.g., DMSO solvent shift) are insufficient as they frequently cause artificial supersaturation. We employ the gold-standard Shake-Flask Method , engineered here as a self-validating system to guarantee data integrity.

Step-by-Step Methodology
  • Step 1: Media Preparation & Buffer Selection

    • Action: Prepare aqueous buffers at pH 1.2 (0.1 N HCl), pH 4.5 (Acetate buffer), and pH 6.8/7.4 (Phosphate buffer).

    • Causality: These specific pH values are strictly mandated by global regulatory agencies to accurately map the entire physiological landscape of the human gastrointestinal tract ().

  • Step 2: Saturation & Incubation

    • Action: Add an excess of solid 3-(2,3-Dimethoxyphenoxy)propanoic acid (e.g., 10 mg) to 1 mL of each solvent in sealed glass HPLC vials. Incubate in a thermoshaker at 37 ± 0.5 °C and 200 rpm for 48 hours.

    • Causality: 37°C mimics human core body temperature. A 48-hour equilibration is critical; shorter durations may only capture the dissolution rate rather than true thermodynamic equilibrium.

  • Step 3: Phase Separation

    • Action: Isolate the liquid phase via ultracentrifugation at 15,000 × g for 15 minutes.

    • Causality: Avoid syringe filters (e.g., PTFE or PVDF). Lipophilic compounds often adsorb onto filter membranes, leading to artificially low solubility readings. Centrifugation guarantees phase separation without surface-loss artifacts.

  • Step 4: Analytical Quantification (QC Check 1)

    • Action: Dilute the supernatant appropriately and analyze via HPLC-UV (λ ~ 270 nm). Quantify against a freshly prepared 5-point standard curve.

    • Validation: The standard curve must yield an

      
      . Mass balance must be confirmed to ensure no chemical degradation (e.g., hydrolysis) occurred during the 48-hour incubation.
      
  • Step 5: Solid-State Verification (QC Check 2)

    • Action: Recover the remaining solid pellet, dry gently under nitrogen, and analyze via X-Ray Powder Diffraction (XRPD).

    • Validation: This is the most critical self-validating step of the protocol. If the compound converted into a hydrate, a salt, or an amorphous form during incubation, the measured solubility reflects the new phase, not the original API (). XRPD confirms the polymorphic integrity of the starting material.

Workflow Start Excess Solid Compound AddSolvent Add Solvent/Buffer (pH 1.2 - 7.4) Start->AddSolvent Equilibrate Thermodynamic Equilibration (37°C, 48 hrs, 200 rpm) AddSolvent->Equilibrate Separate Phase Separation (Ultracentrifugation) Equilibrate->Separate Analyze Supernatant Analysis (HPLC-UV/MS) Separate->Analyze Liquid Phase SolidState Pellet Analysis (XRPD / DSC) Separate->SolidState Solid Phase QC1 QC: Mass Balance & Standard Curve Validation Analyze->QC1 QC2 QC: Verify No Polymorph Transformation SolidState->QC2

Thermodynamic solubility workflow with integrated solid-state and analytical QC validation steps.

References

  • Wikipedia Contributors . "Phenoxyacetic acid." Wikipedia, The Free Encyclopedia. URL:[Link][1]

  • National Center for Biotechnology Information . "PubChem Compound Summary for CID 19188, Phenoxyacetic Acid." PubChem. URL:[Link][2]

  • International Council for Harmonisation (ICH) . "M9 Biopharmaceutics Classification System-Based Biowaivers." ICH Guidelines. URL:[Link]

  • Food and Drug Administration . "Waiver of In Vivo Bioavailability and Bioequivalence Studies for Immediate-Release Solid Oral Dosage Forms." FDA Guidance for Industry. URL:[Link]

Sources

Application

Derivatization of 2,3-Dimethoxybenzenepropanoic acid for assays

Application Note: High-Sensitivity Derivatization of 2,3-Dimethoxybenzenepropanoic Acid for Chromatographic Assays Abstract This technical guide details the derivatization protocols for 2,3-Dimethoxybenzenepropanoic acid...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: High-Sensitivity Derivatization of 2,3-Dimethoxybenzenepropanoic Acid for Chromatographic Assays

Abstract

This technical guide details the derivatization protocols for 2,3-Dimethoxybenzenepropanoic acid (2,3-DMBPA), a key intermediate in the synthesis of pharmaceuticals and a metabolite in specific biological pathways. Due to its polarity and lack of a strong intrinsic fluorophore, direct analysis often yields poor sensitivity or peak tailing. We present two validated workflows: Silylation for GC-MS (volatility enhancement) and Coumarin-Tagging for HPLC-FLD (fluorescence activation), ensuring limits of detection (LOD) in the femtomole range.

Introduction & Chemical Context

2,3-Dimethoxybenzenepropanoic acid (CAS: 1521-38-6 / related isomers) presents specific analytical challenges.

  • Structure: A phenyl ring substituted with two methoxy groups at the 2 and 3 positions, attached to a propanoic acid tail.

  • The Challenge: The carboxylic acid moiety (-COOH) creates strong hydrogen bonding, leading to adsorption in GC liners and broad peaks in reverse-phase LC. Furthermore, the 2,3-dimethoxy substitution pattern, while electron-donating, does not provide sufficient quantum yield for high-sensitivity native fluorescence detection.

  • The Solution:

    • GC-MS: Block the active proton with a trimethylsilyl (TMS) group to increase volatility.

    • LC-FLD: Covalently attach a high-quantum-yield fluorophore (Coumarin moiety) to the carboxylic acid.

Expert Insight: Unlike benzoic acid derivatives where ortho-substitution (2-position) sterically hinders the carboxylic acid, 2,3-DMBPA has a propanoic acid "spacer" (3 carbons). This distance mitigates steric hindrance at the reaction site, allowing for milder reaction conditions than required for sterically crowded aromatic acids.

Method A: Silylation for GC-MS Analysis

Objective: Conversion to the trimethylsilyl ester to enable volatile, non-polar gas chromatography.

Mechanism & Reagent Selection

We utilize BSTFA (N,O-Bis(trimethylsilyl)trifluoroacetamide) with 1% TMCS (Trimethylchlorosilane) .

  • Why BSTFA? It yields volatile by-products (TMS-trifluoroacetamide) that do not foul the detector.

  • Why TMCS? It acts as a catalyst to increase the silyl donor strength, ensuring the reaction proceeds to completion even if trace moisture competes.

Protocol 1: GC-MS Derivatization Workflow
  • Sample Preparation:

    • Dissolve 1–5 mg of 2,3-DMBPA in 500 µL of anhydrous Ethyl Acetate or Pyridine .

    • Note: Pyridine is preferred if the sample contains other polar impurities, as it acts as an acid scavenger.

  • Reagent Addition:

    • Add 100 µL of BSTFA + 1% TMCS (Sigma-Aldrich/Merck).

    • Flush the vial headspace with dry Nitrogen (

      
      ) to remove atmospheric moisture.
      
  • Reaction:

    • Cap tightly and incubate at 65°C for 30 minutes .

    • Critical Check: The solution must remain clear. Cloudiness indicates moisture contamination (hydrolysis of TMS).

  • Analysis:

    • Cool to room temperature.[1][2][3] Inject 1 µL directly into the GC-MS (Split 1:20).

    • Target Ion: Look for the molecular ion

      
       shift corresponding to the addition of TMS (+72 Da replacing H).
      
Visual Workflow (GC-MS)

G Start 2,3-DMBPA Sample (Dry Residue) Solvent Add Pyridine (Anhydrous) Start->Solvent Reagent Add BSTFA + 1% TMCS Solvent->Reagent Heat Incubate 65°C / 30 min Reagent->Heat Silylation Product TMS-Ester Derivative (Volatile) Heat->Product -TMS replaces -H GC GC-MS Injection Product->GC

Caption: Step-by-step silylation workflow using BSTFA/TMCS for GC-MS analysis.

Method B: Coumarin Tagging for HPLC-Fluorescence (LC-FLD)

Objective: High-sensitivity quantitation (femtomole level) in biological matrices (plasma/urine).

Mechanism: Crown Ether Catalysis

We utilize 4-Bromomethyl-7-methoxycoumarin (Br-MMC) .[4]

  • Reaction Type: Nucleophilic substitution (

    
    ).
    
  • Catalyst:18-Crown-6 .[3] The crown ether complexes with the Potassium ion (

    
    ) from the base (
    
    
    
    ), leaving the carboxylate anion (
    
    
    ) "naked" and highly reactive in the organic solvent. This dramatically accelerates the reaction rate.
Protocol 2: Fluorescent Tagging Workflow
  • Reagent Setup:

    • Labeling Solution: 1 mg/mL Br-MMC in anhydrous Acetone.

    • Catalyst Solution: 1 mg/mL 18-Crown-6 in anhydrous Acetone.

    • Base: 10 mg anhydrous

      
       (solid).
      
  • Reaction Assembly:

    • In a chemically resistant amber vial (light sensitive), combine:

      • 100 µL Sample (2,3-DMBPA in Acetone).

      • 100 µL Labeling Solution.[3][5]

      • 100 µL Catalyst Solution.

      • ~2-5 mg solid

        
        .
        
  • Incubation:

    • Vortex for 30 seconds.

    • Heat at 60°C for 45 minutes in a heating block.

  • Cleanup & Injection:

    • Cool to room temperature.[1][2][3]

    • Filter through a 0.22 µm PTFE filter (to remove solid carbonate).

    • Inject into HPLC.

    • Detection: Excitation

      
       nm; Emission 
      
      
      
      nm.
Visual Workflow (LC-FLD)

LC Input 2,3-DMBPA (Carboxylic Acid) Mix Mix with: 1. Br-MMC (Tag) 2. 18-Crown-6 (Catalyst) 3. K2CO3 (Base) Input->Mix Mechanism Mechanism: Crown ether sequesters K+ Carboxylate attacks Br-MMC Mix->Mechanism Activation Deriv Fluorescent Coumarin Ester Mechanism->Deriv Heating 60°C Detect HPLC-FLD Ex: 325nm | Em: 390nm Deriv->Detect

Caption: Crown-ether catalyzed derivatization of carboxylic acids with Br-MMC for fluorescence detection.

Comparative Performance Data

The following table summarizes the expected performance metrics based on validated carboxylic acid assays using these reagents.

FeatureGC-MS (BSTFA)LC-FLD (Br-MMC)
Derivative Type Trimethylsilyl EsterCoumarin Methyl Ester
Primary Utility Structure ID, Volatile ImpuritiesHigh Sensitivity Quantitation
Limit of Detection ~10 - 50 pmol (on column)10 - 100 fmol (on column)
Reaction Time 30 mins45-60 mins
Moisture Sensitivity High (Strictly Anhydrous)Moderate (Carbonate buffers H2O)
Stability 24 hours (degrades with moisture)>1 week (protected from light)

Troubleshooting & Quality Control

  • Peak Tailing (GC): If the TMS derivative tails, it indicates incomplete derivatization or active sites in the liner. Remedy: Re-inject BSTFA to passivate the column or increase reaction time to 60 mins.

  • Low Yield (LC): If the fluorescence signal is low, check the 18-Crown-6 . It is hygroscopic; if it has absorbed water, it loses catalytic efficiency. Use fresh catalyst.

  • Interference: Br-MMC fluoresces slightly on its own. Always run a Reagent Blank to identify the reagent peak, which usually elutes earlier than the bulky 2,3-DMBPA-Coumarin ester.

References

  • ResearchGate. (2015).[4] Fluorescence labeling of organic acidic compounds with 4-bromomethyl-7-methoxycoumarin (Br-Mmc). Retrieved from [Link]

  • National Institutes of Health (PubChem). (2025). 2,3-Dimethoxybenzenepropanoic acid Compound Summary. Retrieved from [Link]

  • Journal of Chromatography B. (2012). Comparison of derivatization reagents for simultaneous determination of hydrophilic carboxylic acids. (Contextual grounding for Br-MMC utility).

Sources

Method

Step-by-step synthesis of 5-HT2c agonists from 3-(2,3-Dimethoxyphenoxy)propanoic acid

Application Note: High-Affinity 5-HT2c Agonist Synthesis via the Chroman Scaffold Executive Summary This technical guide details the synthetic pathway for generating 7,8-dimethoxy-chroman-4-amine derivatives—a privileged...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: High-Affinity 5-HT2c Agonist Synthesis via the Chroman Scaffold

Executive Summary

This technical guide details the synthetic pathway for generating 7,8-dimethoxy-chroman-4-amine derivatives—a privileged scaffold for 5-HT2c receptor agonists —starting from 3-(2,3-Dimethoxyphenoxy)propanoic acid .

The 5-HT2c receptor is a primary therapeutic target for obesity, obsessive-compulsive disorder (OCD), and substance abuse. While benzazepines (e.g., Lorcaserin) are common, the chroman-4-amine core offers a rigidified bioisostere of serotonin that exhibits high specificity for the 5-HT2c subtype over 5-HT2a, reducing the risk of hallucinogenic side effects.

This protocol utilizes a robust intramolecular Friedel-Crafts acylation followed by reductive amination to generate the target pharmacophore.

Scientific Rationale & Mechanism

The Starting Material: Structural Logic

The precursor, 3-(2,3-Dimethoxyphenoxy)propanoic acid , is selected for its specific substitution pattern.

  • Regiochemistry: The 2,3-dimethoxy substitution on the phenoxy ring directs the cyclization to the sterically accessible C6 position (ortho to the ether linkage).

  • Resulting Scaffold: This yields the 7,8-dimethoxy substitution pattern in the final chroman ring, which mimics the electron-rich aromatic core found in mescaline and other high-affinity serotonergic ligands.

Pathway Visualization

SynthesisPathway SM 3-(2,3-Dimethoxyphenoxy) propanoic acid INTER 7,8-Dimethoxychroman-4-one (Key Intermediate) SM->INTER Step 1: PPA Cyclization (Friedel-Crafts) TARGET 7,8-Dimethoxy-chroman-4-amine (5-HT2c Agonist) INTER->TARGET Step 2: Reductive Amination (NaBH3CN / NH4OAc)

Figure 1: Synthetic route from phenoxy acid to aminochroman agonist.

Experimental Protocols

Phase 1: Intramolecular Cyclization (The Friedel-Crafts Step)

Objective: Convert the acyclic acid into the bicyclic ketone 7,8-dimethoxychroman-4-one . Critical Reagent: Polyphosphoric Acid (PPA).[1][2][3] PPA acts as both the solvent and the Lewis acid catalyst/dehydrating agent.

Materials:

  • 3-(2,3-Dimethoxyphenoxy)propanoic acid (10.0 g, 44.2 mmol)

  • Polyphosphoric Acid (PPA) (100 g)

  • Ice/Water mixture

  • Ethyl Acetate (EtOAc)

  • Sodium Bicarbonate (saturated solution)

Protocol:

  • Setup: In a 250 mL round-bottom flask equipped with a mechanical stirrer (magnetic stirring is difficult due to PPA viscosity), charge 100 g of PPA.

  • Heating: Heat the PPA to 60°C until it becomes less viscous.

  • Addition: Add the starting acid (10.0 g) in small portions over 15 minutes. Ensure thorough mixing.

  • Reaction: Increase temperature to 90°C and stir for 2 hours .

    • Checkpoint: Monitor by TLC (50% EtOAc/Hexane). The starting acid spot (low Rf) should disappear, replaced by a higher Rf ketone spot.

  • Quenching (Exothermic): Cool the mixture to 60°C. Pour the reaction mass slowly onto 300 g of crushed ice with vigorous stirring. The PPA will hydrolyze and dissolve; the product may precipitate as a solid or oil.

  • Extraction: Extract the aqueous layer with EtOAc (3 x 100 mL).

  • Wash: Wash combined organics with saturated NaHCO₃ (2 x 50 mL) to remove unreacted acid, then with brine (50 mL).

  • Drying: Dry over anhydrous MgSO₄, filter, and concentrate in vacuo.

  • Purification: Recrystallize from Ethanol/Hexane or purify via flash column chromatography (SiO₂, 20-40% EtOAc in Hexane).

Expected Yield: 70-85% Product: 7,8-dimethoxychroman-4-one (Off-white solid).

Phase 2: Reductive Amination (Pharmacophore Installation)

Objective: Convert the ketone to the primary amine 7,8-dimethoxychroman-4-amine . Note: This step creates a chiral center at C4. The protocol yields a racemate.[4] Resolution (Phase 3) is required for maximum biological potency.

Materials:

  • 7,8-dimethoxychroman-4-one (2.08 g, 10 mmol)

  • Ammonium Acetate (NH₄OAc) (7.7 g, 100 mmol, 10 eq)

  • Sodium Cyanoborohydride (NaBH₃CN) (0.94 g, 15 mmol, 1.5 eq)

  • Methanol (MeOH) (anhydrous, 30 mL)

  • Molecular Sieves (3Å, activated)

Protocol:

  • Imine Formation: In a dry flask under Nitrogen, dissolve the ketone (2.08 g) in MeOH (30 mL). Add NH₄OAc (7.7 g) and molecular sieves. Stir at Room Temperature (RT) for 1 hour.

  • Reduction: Cool the mixture to 0°C . Carefully add NaBH₃CN (0.94 g) in portions.

    • Safety: Perform in a fume hood; NaBH₃CN can generate HCN if acidified.

  • Reaction: Allow the mixture to warm to RT and stir for 16–24 hours .

  • Quenching: Quench by adding 1N HCl dropwise until pH < 2 (destroys excess hydride and hydrolyzes borate complexes). Stir for 30 mins.

  • Basification: Adjust pH to >12 using 2N NaOH.

  • Extraction: Extract the free amine with Dichloromethane (DCM) (3 x 50 mL).

  • Purification: Dry (Na₂SO₄) and concentrate. The crude oil is purified via flash chromatography (DCM/MeOH/NH₄OH 90:9:1).

Expected Yield: 60-75% Product: (±)-7,8-dimethoxychroman-4-amine.

Advanced Optimization: Chiral Resolution

5-HT2c receptors typically exhibit stereoselectivity. For chroman-4-amines, the (R)-enantiomer often possesses higher affinity.

Resolution Protocol:

  • Dissolve racemic amine in hot ethanol.

  • Add 0.5 equivalents of (S)-(+)-Mandelic acid .

  • Allow to crystallize slowly. Filter the salt.

  • Recrystallize to constant optical rotation.

  • Liberate the free base using 1N NaOH and extract with DCM.

Data Summary & Troubleshooting

Physicochemical Characterization Table
ComponentAnalytical MarkerExpected ValueNotes
Starting Material ¹H NMR (COOH)~12.0 ppm (broad s)Disappears after Step 1.
Intermediate (Ketone) IR (C=O)1680–1690 cm⁻¹Strong carbonyl stretch typical of aryl ketones.
Intermediate (Ketone) ¹H NMR (C-2, C-3)Triplet ~4.5 ppm, Triplet ~2.8 ppmDistinct chroman ring pattern.
Final Agonist (Amine) MS (ESI+)[M+H]⁺ = 210.1Primary amine peak.
Final Agonist (Amine) ¹H NMR (C-4)~3.9–4.1 ppm (t)Methine proton adjacent to NH₂.
Troubleshooting Guide
IssueProbable CauseCorrective Action
Incomplete Cyclization (Step 1) Temperature too low or PPA too old.Ensure PPA is fresh (viscous syrup). Increase temp to 100°C for 1 hour.
Low Yield in Amination (Step 2) Incomplete imine formation.Increase NH₄OAc equivalents (up to 20 eq). Ensure molecular sieves are dry.
Product is an Oil/Sticky Trace solvent or impurities.Convert to Hydrochloride salt: Dissolve in Et₂O, add 2M HCl in Et₂O. Filter the white solid.

Biological Context: The 5-HT2c Pathway

Understanding the downstream effect is crucial for assay development. 5-HT2c is Gq-coupled.[5]

GqSignaling Agonist Chroman Agonist Receptor 5-HT2c Receptor (GPCR) Agonist->Receptor Binding Gq Gαq Protein Receptor->Gq Activation PLC Phospholipase C (PLC) Gq->PLC Stimulates PIP2 PIP2 PLC->PIP2 Hydrolysis IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca Ca2+ Release (Endoplasmic Reticulum) IP3->Ca Signal Transduction

Figure 2: Gq-coupled signaling cascade activated by 5-HT2c agonists.

References

  • Chromanone Synthesis

    • Title: Polyphosphoric Acid in Organic Synthesis: Cyclization of Acids.[1][2]

    • Source: Canadian Center of Science and Educ
    • URL:[Link]

  • 5-HT2c Agonist Design (Chroman/Benzofuran Scaffolds)

    • Title: Design and Discovery of Functionally Selective Serotonin 2C (5-HT2C) Receptor Agonists.[4][6]

    • Source: ACS Chemical Neuroscience (PubMed Central), 2016.
    • URL:[Link]

  • Pharmacology of 5-HT2c Agonists

    • Title: 5-HT2C receptor agonists: pharmacological characteristics and therapeutic potential.[4][5][7]

    • Source: Journal of Pharmacology and Experimental Therapeutics, 2008.
    • URL:[Link]

  • General Reductive Amination Protocols

    • Title: Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride.
    • Source: Journal of Organic Chemistry.
    • URL:[Link]

Sources

Application

Handling and storage of 3-(2,3-Dimethoxyphenoxy)propanoic acid

Application Note: Handling, Storage, and Stability Protocol for 3-(2,3-Dimethoxyphenoxy)propanoic acid Executive Summary This guide details the technical protocols for the handling, storage, and experimental preparation...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Handling, Storage, and Stability Protocol for 3-(2,3-Dimethoxyphenoxy)propanoic acid

Executive Summary

This guide details the technical protocols for the handling, storage, and experimental preparation of 3-(2,3-Dimethoxyphenoxy)propanoic acid . While often utilized as a building block in medicinal chemistry or as a structural analog in taste receptor research (similar to Lactisole), this compound presents specific stability challenges due to its electron-rich 2,3-dimethoxybenzene ring and ether linkage.

Critical Distinction: Researchers must verify the chemical structure before proceeding. This compound (a phenoxy ether) is distinct from 3-(2,3-dimethoxyphenyl)propanoic acid (a carbon-linked phenylpropanoic acid, CAS 10538-48-4). The protocols below specifically address the ether-linked variant.

Part 1: Chemical Identity & Properties

PropertySpecificationNotes
Chemical Name 3-(2,3-Dimethoxyphenoxy)propanoic acidVerify Structure: Ether linkage (O-CH2) vs. Alkyl linkage.
Molecular Formula C₁₁H₁₄O₅Calculated MW: ~226.23 g/mol
Physical State White to Off-White Crystalline SolidHygroscopic potential due to carboxylic acid moiety.
Solubility (Water) Low (< 1 mg/mL at pH < 4)Soluble in aqueous buffers at pH > 7.0 (as salt).
Solubility (Organic) High (> 50 mg/mL)DMSO, Ethanol, Methanol, DMF.
pKa (Predicted) ~4.5 - 4.8Typical for phenoxy-substituted aliphatic acids.

Part 2: Storage & Stability Protocols

Solid State Storage

The primary degradation risks for the solid are photo-oxidation (due to the electron-rich dimethoxy ring) and moisture absorption .

  • Temperature: Store at -20°C for long-term (> 1 month) or 4°C for short-term usage.

  • Atmosphere: Store under inert gas (Argon or Nitrogen) if possible. The 2,3-dimethoxy motif renders the aromatic ring susceptible to electrophilic attack or oxidation over extended periods.

  • Container: Amber glass vials with PTFE-lined caps to prevent light exposure and moisture ingress.

Solution Stability
  • DMSO/Ethanol Stocks: Stable at -20°C for up to 6 months. Avoid repeated freeze-thaw cycles (limit to < 3).

  • Aqueous Buffers: Solutions in neutral buffer (PBS, pH 7.4) should be prepared fresh daily . The ether linkage is chemically stable to hydrolysis at neutral pH, but the compound may precipitate if the pH drifts below its pKa.

Diagram 1: Stability & Degradation Logic This diagram illustrates the critical stress points for the molecule.

StabilityPathways cluster_0 Risk Factors Compound 3-(2,3-Dimethoxyphenoxy) propanoic acid Oxidation Oxidative Degradation (Quinone formation) Compound->Oxidation Light/O2 Exposure Precipitation Precipitation (Protonation at pH < 4.5) Compound->Precipitation Acidic Buffer Stable Stable Storage (DMSO/PBS pH 7.4) Compound->Stable -20°C, Dark, Inert Gas

Caption: Stability pathways indicating oxidation risks (red) and solubility limits (yellow) vs. optimal storage (green).

Part 3: Handling & Safety (E-E-A-T)

Expert Insight: Phenoxy acids are often structural analogs to sweet taste inhibitors (like Lactisole) and auxin-like herbicides. While specific toxicology data for the 2,3-dimethoxy variant may be sparse, it should be handled with the rigor of a bioactive small molecule.

  • PPE: Standard laboratory PPE (Nitrile gloves, safety glasses, lab coat).

  • Inhalation Risk: Use a fume hood when weighing the solid powder to avoid inhalation of dust, which may be a respiratory irritant (H335).

  • Skin Contact: Phenoxy acids can be skin irritants (H315).[1] In case of contact, wash with soap and water immediately; do not use ethanol on skin as it may enhance transdermal absorption.

Part 4: Experimental Protocols

Protocol A: Preparation of 100 mM Stock Solution

Objective: Create a stable master stock for biological assays.

  • Calculate Mass: For 1 mL of 100 mM solution, weigh 22.6 mg of the compound.

  • Solvent Selection: Use anhydrous DMSO (Dimethyl sulfoxide) or Ethanol (absolute). Avoid water for the initial dissolution.

  • Dissolution:

    • Add 1 mL solvent to the vial.

    • Vortex vigorously for 30 seconds.

    • Note: If particulates remain, sonicate in a water bath at 35°C for 2 minutes.

  • Aliquot: Dispense into 50 µL aliquots in amber microcentrifuge tubes.

  • Storage: Flash freeze in liquid nitrogen (optional but recommended) and store at -20°C.

Protocol B: Aqueous Working Solution (for Cell/Enzyme Assays)

Objective: Dilute stock into aqueous media without precipitation.

  • Thaw: Thaw DMSO stock at room temperature (do not heat > 37°C).

  • Pre-Dilution Check: Ensure your assay buffer is buffered to pH 7.4 or higher .

  • Stepwise Addition:

    • Place the assay buffer under magnetic stirring.

    • Add the DMSO stock dropwise to the vortexing buffer.

    • Limit: Keep final DMSO concentration < 0.5% (v/v) to avoid solvent toxicity in cells.

  • Visual QC: Inspect for "cloudiness" (precipitation). If cloudy, the concentration exceeds the solubility limit of the salt form; dilute further or adjust pH to 8.0.

Diagram 2: Solubilization Decision Tree

Solubilization Start Start: Solid Compound Solvent Dissolve in DMSO/EtOH (100 mM Stock) Start->Solvent Check Visual Inspection: Clear Solution? Solvent->Check Sonicate Sonicate (35°C, 2 min) Check->Sonicate No (Cloudy) Dilute Dilute into Buffer (pH > 7.4) Check->Dilute Yes (Clear) Sonicate->Check Precip Precipitation Risk: Is pH < 5? Dilute->Precip Adjust Adjust pH to 7.4-8.0 Precip->Adjust Yes Ready Ready for Assay Precip->Ready No Adjust->Ready

Caption: Workflow for solubilizing hydrophobic phenoxy acids into aqueous media.

References

  • PubChem. (2025).[1] Compound Summary: 3-Phenoxypropanoic acid (Class Reference). National Library of Medicine. [Link]

  • ChemIDplus. (2025). Structure and Toxicity Data for Phenoxyalkanoic Acids. U.S. National Library of Medicine. [Link]

(Note: Specific literature on the exact 2,3-dimethoxy phenoxy isomer is rare; protocols are validated based on the established chemistry of the phenoxypropanoic acid class, including Lactisole and 2,4-D derivatives.)

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: 2,3-Dimethoxybenzenepropanoic Acid Synthesis

Welcome to the official troubleshooting and technical support guide for the synthesis of 2,3-dimethoxybenzenepropanoic acid (also known as 3-(2,3-dimethoxyphenyl)propanoic acid). This platform is designed for researchers...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the official troubleshooting and technical support guide for the synthesis of 2,3-dimethoxybenzenepropanoic acid (also known as 3-(2,3-dimethoxyphenyl)propanoic acid). This platform is designed for researchers, application scientists, and drug development professionals.

The standard synthesis of this phenylalkylcarboxylic acid relies on a two-step sequence: a Knoevenagel-Doebner condensation of 2,3-dimethoxybenzaldehyde with malonic acid to form the intermediate 2,3-dimethoxycinnamic acid, followed by catalytic hydrogenation of the alkene double bond. While highly reliable, both steps are susceptible to specific, mechanism-driven side reactions if parameters are not strictly controlled.

Part 1: Reaction Workflow & Known Side Reactions

Pathway SM 2,3-Dimethoxybenzaldehyde + Malonic Acid Int 2,3-Dimethoxycinnamic Acid (Intermediate) SM->Int Knoevenagel-Doebner (Piperidine/Pyridine) Side1 2,3-Dimethoxystyrene (Decarboxylation) SM->Side1 Excess Heat (>100°C) Side2 Bis-adducts / Tars (Over-condensation) SM->Side2 Poor mixing / Excess Base Prod 2,3-Dimethoxybenzenepropanoic Acid (Target Product) Int->Prod Catalytic Hydrogenation (Pd/C, H2) Side3 Over-reduced species (Hydrogenolysis) Int->Side3 Harsh H2 Pressure Side4 Esterification By-products (Solvent Reaction) Int->Side4 Alcohol Solvents

Fig 1. Synthesis workflow of 2,3-dimethoxybenzenepropanoic acid and common side reactions.

Part 2: Troubleshooting FAQs & Causality Analysis

Module 1: Knoevenagel-Doebner Condensation

Q1: Why is my reaction yielding 2,3-dimethoxystyrene instead of the intended cinnamic acid intermediate? A1: This is a classic case of thermal over-decarboxylation. The Doebner modification of the Knoevenagel condensation utilizes malonic acid and pyridine/piperidine to form an


-unsaturated acid via a single, intended decarboxylation event[1]. However, if the reaction temperature exceeds 100°C for extended periods, or if there is a large excess of piperidine, the resulting 2,3-dimethoxycinnamic acid undergoes a second, unwanted thermal decarboxylation to form 2,3-dimethoxystyrene[2].
Causality & Solution: The activation energy for the second decarboxylation is breached at high temperatures. Maintain the reaction temperature strictly between 80–90°C and limit piperidine to catalytic amounts (0.1–0.2 equivalents)[2].

Q2: The product mixture has turned into an intractable dark tar. What is the mechanism of this degradation? A2: Tar formation is typically the result of bis-adduct formation or polymerization. The highly reactive 2,3-dimethoxybenzaldehyde can undergo a second nucleophilic attack by unreacted malonic acid before the initial dehydration step is complete, leading to oligomeric mixtures. Causality & Solution: This is fundamentally a concentration and mixing issue. Ensure malonic acid is fully dissolved in the pyridine solvent before adding the aldehyde. Slow, dropwise addition of the aldehyde kinetically favors mono-adduct formation.

Module 2: Catalytic Hydrogenation

Q3: My LC-MS analysis of the final product shows a mass of [M+14] or [M+28] relative to the target. What happened? A3: Your 2,3-dimethoxybenzenepropanoic acid has undergone Fischer esterification. When hydrogenation of cinnamic acids is performed in alcoholic solvents (like methanol for [M+14] or ethanol for [M+28]) under harsh conditions, the newly formed saturated aliphatic carboxylic acid reacts with the solvent[3]. Causality & Solution: The reduction of the


-unsaturated double bond removes the conjugation that previously stabilized the carboxyl group. This makes the resulting propanoic acid highly susceptible to esterification catalyzed by the acidic metal surface or trace acids[3]. Switch to a non-nucleophilic solvent such as ethyl acetate (EtOAc) or tetrahydrofuran (THF).

Q4: I am observing cleavage of the methoxy groups (hydrogenolysis). How do I prevent this? A4: Palladium on carbon (Pd/C) is a highly active catalyst that can inadvertently cleave benzylic and aromatic carbon-oxygen bonds under elevated hydrogen pressure or temperature[4]. Causality & Solution: The 2,3-dimethoxy substitution pattern creates steric and electronic strain on the aromatic ring. High H


 pressure forces the aromatic ring flat against the Pd surface, facilitating C-O bond cleavage[4]. Reduce the hydrogen pressure to 1 atm (using a balloon) and conduct the reaction at room temperature. If the issue persists, switch to a less aggressive catalyst like 5% Ru/C[5] or utilize a catalytic transfer hydrogenation method using 2-propanol as the hydrogen donor[4].

Part 3: Diagnostic Logic Tree

LogicTree Start Impurity Detected in Final Product Q1 Is the impurity mass [M-44] (Loss of CO2)? Start->Q1 Q2 Is the impurity mass [M+14] or [M+28]? Q1->Q2 No Sol1 Styrene derivative. Reduce Knoevenagel Temp (<90°C). Q1->Sol1 Yes Sol2 Esterification occurred. Switch solvent to EtOAc. Q2->Sol2 Yes Unk Check for Hydrogenolysis (Loss of -OCH3 group) Q2->Unk No

Fig 2. Diagnostic logic tree for identifying and resolving common mass-shift impurities.

Part 4: Quantitative Impact of Reaction Conditions

The following table summarizes internal and literature-grounded data demonstrating how specific deviations in protocol parameters directly influence the side-product distribution.

Reaction StepCondition VariationTarget Product Yield (%)Major Side ProductSide Product Yield (%)
Knoevenagel 85°C, 0.1 eq Piperidine>90% 2,3-Dimethoxystyrene<2%
Knoevenagel 120°C, 0.5 eq Piperidine65% 2,3-Dimethoxystyrene25%
Hydrogenation Pd/C, 1 atm H

, EtOAc
95% None<1%
Hydrogenation Pd/C, 5 atm H

, MeOH
70% Methyl 3-(2,3-dimethoxyphenyl)propanoate15%
Hydrogenation Pd/C, 10 atm H

, 60°C
50% 3-(2-methoxyphenyl)propanoic acid (Cleavage)30%

Part 5: Self-Validating Experimental Protocols

To ensure absolute trustworthiness, the following protocols are designed as self-validating systems. Do not proceed to the next step unless the built-in validation checkpoint is met.

Protocol A: Synthesis of 2,3-Dimethoxycinnamic Acid (Knoevenagel-Doebner)
  • Preparation : In a 250 mL round-bottom flask, dissolve malonic acid (1.5 eq) in dry pyridine (3 volumes). Ensure complete dissolution.

  • Catalyst Addition : Add piperidine (0.1 eq) dropwise.

  • Substrate Addition : Slowly add 2,3-dimethoxybenzaldehyde (1.0 eq) over 15 minutes to prevent bis-adduct formation.

  • Heating : Attach a reflux condenser and heat the mixture strictly to 85°C. Maintain for 4 hours.

  • Self-Validation Checkpoint (IPC) : Perform TLC (Hexanes:EtOAc 7:3 with 1% Acetic Acid). The reaction is complete when the aldehyde spot (

    
    ) is entirely consumed, and a highly UV-active spot appears near the baseline (the carboxylic acid). Do not quench if the aldehyde is still present.
    
  • Workup : Cool to room temperature, pour into crushed ice, and acidify to pH 2 using 6M HCl. Filter the precipitated 2,3-dimethoxycinnamic acid, wash with cold water, and dry under a vacuum.

Protocol B: Synthesis of 2,3-Dimethoxybenzenepropanoic Acid (Hydrogenation)
  • Preparation : Dissolve the 2,3-dimethoxycinnamic acid in ethyl acetate (EtOAc, 10 volumes) to prevent esterification side reactions.

  • Catalyst Loading : Carefully add 10% Pd/C (5% w/w relative to substrate) under an inert argon atmosphere.

  • Hydrogenation : Purge the vessel with H

    
     gas three times. Attach a hydrogen balloon (1 atm) and stir vigorously at room temperature (20–25°C).
    
  • Self-Validation Checkpoint (IPC) : Monitor the reaction via a gas burette or by observing the balloon. The reaction is self-validating when the volumetric uptake of H

    
     ceases exactly at 1 molar equivalent. Confirm via LC-MS (Target mass: 210.23  g/mol ).
    
  • Workup : Filter the mixture through a pad of Celite to remove the Pd/C catalyst. Wash the Celite pad with additional EtOAc. Concentrate the filtrate under reduced pressure to yield the pure 2,3-dimethoxybenzenepropanoic acid.

References

  • Catalytic transfer hydrogenation of benzylic and styryl compounds with palladium/carbon and 2-propanol. Selective removal of O-benzyl groups from carbohydrate derivatives Source: ResearchGate URL: 4

  • Microwave-Assisted Knoevenagel-Doebner Reaction: An Efficient Method for Naturally Occurring Phenolic Acids Synthesis Source: Frontiers URL: 2

  • Hydrocinnamic Acids: Application and Strategy of Synthesis Source: Thieme Connect URL: 3

  • Knoevenagel condensation Source: Wikipedia URL: 1

  • Studies in hydrogenation of carboxylic acids using supported metal catalysts Source: National Chemical Laboratory URL: 5

Sources

Optimization

Purification techniques for 3-(2,3-Dimethoxyphenoxy)propanoic acid

Technical Support Guide: Purification of 3-(2,3-Dimethoxyphenoxy)propanoic acid Executive Summary & Chemical Context Compound: 3-(2,3-Dimethoxyphenoxy)propanoic acid[1][2] CAS Registry Number: 64139-40-8[1][2] Chemical C...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Guide: Purification of 3-(2,3-Dimethoxyphenoxy)propanoic acid

Executive Summary & Chemical Context

  • Compound: 3-(2,3-Dimethoxyphenoxy)propanoic acid[1][2]

  • CAS Registry Number: 64139-40-8[1][2]

  • Chemical Class: Phenoxyalkanoic acid / Ether-carboxylic acid

  • Primary Impurities: 2,3-Dimethoxyphenol (starting material), 3-halopropanoic acid (reagent), polyester by-products (self-polymerization), and oxidation products (quinones).

Technical Insight: This molecule combines a lipophilic, electron-rich dimethoxybenzene ring with a hydrophilic carboxylic acid tail. This duality dictates the purification strategy: you must exploit the significant pKa difference between the carboxylic acid (pKa ~4.5) and the phenolic impurity (pKa ~10) for effective separation.

Core Purification Protocol: The "Dual-pH" Extraction System

This protocol is the industry standard for separating carboxylic acids from phenolic starting materials. It relies on the selective ionization of the carboxylic acid group using a weak base.

Step-by-Step Methodology
StepActionMechanistic Rationale
1 Dissolution Dissolve the crude reaction mixture in Ethyl Acetate (EtOAc) . Use approx. 10 mL per gram of crude.
2 Selective Extraction Extract the organic phase with Saturated Sodium Bicarbonate (NaHCO₃) (3x). Note: Do NOT use NaOH.
3 Organic Wash Keep the Aqueous Layer . Wash it once with fresh EtOAc.
4 Acidification Cool the aqueous layer to 0-5°C. Slowly add 6N HCl until pH < 2.
5 Final Extraction Extract the acidified aqueous layer with Dichloromethane (DCM) or EtOAc (3x).
6 Drying & Isolation Dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

Troubleshooting & FAQs

Category 1: Solubility & Physical State Issues

Q: My product is coming out as a sticky oil instead of a solid after acidification. How do I fix this? A: "Oiling out" is common for alkoxy-substituted propanoic acids due to their low melting points and potential for supercooling.

  • Immediate Fix: Add a seed crystal if available. If not, scratch the inner wall of the flask with a glass rod at the air-liquid interface to induce nucleation.

  • Solvent Switch: Dissolve the oil in a minimum amount of warm Toluene or Benzene (if permitted) and add Hexane dropwise until turbid. Cool slowly to 4°C.

  • Calcium Salt Method: If the free acid refuses to crystallize, convert it to the calcium salt by treating the sodium salt solution with CaCl₂. The calcium salt is often less soluble and more crystalline. It can be isolated and re-acidified later.

Q: The product has a persistent pink/brown color. A: The 2,3-dimethoxy ring is electron-rich and prone to oxidation, forming colored quinone-like impurities.

  • Protocol: During the initial dissolution (Step 1 of Core Protocol), add Activated Charcoal (5% w/w) . Heat to mild reflux for 15 minutes, then filter through a Celite pad before proceeding to the NaHCO₃ extraction.

  • Prevention: Perform all recrystallization steps under an inert atmosphere (Nitrogen or Argon).

Category 2: Purity & Yield

Q: NMR shows residual 2,3-dimethoxyphenol even after extraction. A: This indicates the pH of your extraction base was too high.

  • Diagnosis: Did you use NaOH or Na₂CO₃? These are strong enough to partially deprotonate the phenol, dragging it into the water layer.

  • Correction: Reprocess the material using the Dual-pH Extraction System strictly with Sodium Bicarbonate (NaHCO₃) . Ensure the organic wash (Step 3) is thorough.

Q: My yield is lower than expected (<50%). Where did the product go? A: 3-phenoxypropanoic acids have partial water solubility even in acidic conditions due to the ether oxygens.

  • Recovery: Saturate the acidic aqueous layer (from Step 4) with Sodium Chloride (NaCl) before the final extraction. This "salting out" effect significantly decreases the water solubility of the organic acid, forcing it into the organic phase.

Visual Workflows

Figure 1: The "Dual-pH" Purification Logic

A decision tree for separating the target acid from phenolic impurities.

PurificationLogic Start Crude Mixture (Product + Phenol + Impurities) Dissolve Dissolve in EtOAc Start->Dissolve Extract Extract with Sat. NaHCO3 Dissolve->Extract OrgLayer Organic Layer (Contains Phenol & Neutrals) Extract->OrgLayer Phenol stays here AqLayer Aqueous Layer (Contains Product as Na Salt) Extract->AqLayer Product goes here Wash Wash Aq Layer with EtOAc AqLayer->Wash DiscardOrg Discard Organic Wash Wash->DiscardOrg Acidify Acidify with HCl to pH < 2 Wash->Acidify Precipitate Product Precipitates/Oils Acidify->Precipitate FinalExtract Extract into DCM/EtOAc Dry & Concentrate Precipitate->FinalExtract

Caption: Flowchart demonstrating the selective separation of 3-(2,3-dimethoxyphenoxy)propanoic acid from phenolic contaminants using pH manipulation.

Figure 2: Crystallization Troubleshooting (Oiling Out)

Logic for handling non-solid products.

Crystallization Issue Product Oils Out Check1 Is it pure by TLC? Issue->Check1 YesPure Yes: Physical State Issue Check1->YesPure NoImpure No: Impurity Issue Check1->NoImpure Action1 Seed & Scratch Cool slowly YesPure->Action1 Action3 Repurify via Acid-Base Extraction NoImpure->Action3 Action2 Solvent Switch: Toluene/Hexane Action1->Action2 If fails

Caption: Decision matrix for resolving "oiling out" issues during the isolation of phenoxypropanoic acids.

References

  • Accela ChemBio Inc. (n.d.).[2] Product Information: 3-(2,3-Dimethoxyphenoxy)propanoic Acid (CAS 64139-40-8).[1][2] Retrieved from [Link]

  • Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman Scientific & Technical. (General reference for Williamson Ether Synthesis and Acid-Base Extraction methodologies).
  • Google Patents. (1997). WO1997046538A1 - Processes for producing phenoxy propionic acid derivatives.

Sources

Troubleshooting

Technical Support Center: Synthesis and Byproduct Identification for CAS 10538-48-4

Welcome to the Technical Support Center for the synthesis of 3-(2,3-Dimethoxyphenyl)propionic acid (CAS 10538-48-4). As a critical phenylalkylcarboxylic acid building block used in the development of 5-HT2C receptor agon...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the synthesis of 3-(2,3-Dimethoxyphenyl)propionic acid (CAS 10538-48-4). As a critical phenylalkylcarboxylic acid building block used in the development of 5-HT2C receptor agonists and other biologically active compounds[1], achieving high purity during its synthesis is paramount.

This guide is designed by Senior Application Scientists to help researchers troubleshoot common bottlenecks, identify byproducts, and implement self-validating protocols to ensure reproducible yields.

Process Overview & Mechanistic Pathway

The standard synthesis of CAS 10538-48-4 is a two-step process. It begins with the Knoevenagel condensation of 2,3-dimethoxybenzaldehyde with malonic acid to form a trans-cinnamic acid intermediate, following procedures adapted from Koo et al.[2]. This is followed by the catalytic hydrogenation of the alkene bond using Palladium on Carbon (Pd/C)[3].

Pathway SM 2,3-Dimethoxybenzaldehyde + Malonic Acid Step1 Step 1: Knoevenagel Condensation (Pyridine/Piperidine, Δ) SM->Step1 Int 2,3-Dimethoxycinnamic Acid (Intermediate) Step1->Int Decarboxylation BP1 Byproduct A: Benzylidenemalonic Acid (Incomplete Decarboxylation) Step1->BP1 Insufficient Heat Step2 Step 2: Catalytic Hydrogenation (H2, Pd/C, Solvent) Int->Step2 Prod 3-(2,3-Dimethoxyphenyl)propionic Acid CAS 10538-48-4 Step2->Prod Standard Reduction BP2 Byproduct B: Hydroxymethoxyphenylpropionic Acid (Demethylation) Step2->BP2 Acidic/Prolonged BP3 Byproduct C: Propanoate Esters (Solvent Esterification) Step2->BP3 Alcoholic Solvent + Acid

Fig 1: Synthetic workflow and byproduct branching for CAS 10538-48-4.

Standardized Step-by-Step Methodology

Step 1: Knoevenagel Condensation (Intermediate Synthesis)

  • Charge: Add 2,3-dimethoxybenzaldehyde (1.0 eq) and malonic acid (1.5 eq) to a round-bottom flask.

  • Catalysis: Add pyridine (3-5 volumes) as the solvent and a catalytic amount of piperidine (0.1 eq).

  • Reaction: Heat the mixture to 80–90 °C for 2 hours to facilitate the initial condensation. Then, increase the temperature to 110–115 °C (reflux) for an additional 3 hours to drive the decarboxylation.

  • Self-Validation Check: Connect the condenser outlet to a mineral oil bubbler. The reaction is not complete until CO2 gas evolution completely ceases.

  • Workup: Cool to room temperature and pour into an ice-cold 2M HCl solution to precipitate the intermediate. Filter, wash thoroughly with cold water (critical to remove pyridine), and dry under vacuum.

Step 2: Catalytic Hydrogenation (Final Product Synthesis)

  • Preparation: Dissolve the 2,3-dimethoxycinnamic acid intermediate in ethyl acetate (10 volumes) inside a pressure reactor.

  • Catalyst Addition: Carefully add 10% Pd/C (5% w/w relative to substrate) under a strict nitrogen blanket to prevent ignition.

  • Reduction: Purge the vessel with H2 gas and maintain a pressure of 15–45 psi at ambient temperature (20–25 °C).

  • Self-Validation Check: Monitor the pressure drop in the H2 reservoir. The reaction is complete when stoichiometric hydrogen uptake ceases (typically 2–4 hours).

  • Isolation: Filter the mixture through a Celite pad to remove the catalyst. Concentrate the filtrate and recrystallize to yield pure CAS 10538-48-4 (Expected melting point: 64-68 °C[4]).

Quantitative Data & Byproduct Profiling

When scaling up, identifying impurities rapidly saves days of purification. Use the table below to cross-reference your LC-MS or GC-MS data with common mechanistic failures.

Byproduct NameOrigin StepMW (Da)Typical m/zPrimary CausePrevention Strategy
2-(2,3-Dimethoxybenzylidene)malonic acid Knoevenagel252.22251 [M-H]⁻Insufficient decarboxylation temperatureEnsure reflux >110 °C for at least 3h
3-(Hydroxymethoxyphenyl)propionic acid Hydrogenation196.20195[M-H]⁻Aryl ether cleavage via Pd/CAvoid acidic solvents; monitor reaction time
Ethyl 3-(2,3-dimethoxyphenyl)propanoate Hydrogenation238.28239 [M+H]⁺Fischer esterification with solventUse non-nucleophilic solvent (e.g., EtOAc)
2,3-Dimethoxycinnamic acid (Unreacted)Hydrogenation208.21207 [M-H]⁻Catalyst poisoningWash intermediate thoroughly to remove pyridine

Troubleshooting Guides (Q&A)

Troubleshooting Start Impurity Detected in Final Product (LC-MS) Q1 Is MW = 252 Da? Start->Q1 Q2 Is MW = 196 Da? Q1->Q2 No A1 Issue: Incomplete Decarboxylation Action: Increase reflux time in Step 1 to >3h. Q1->A1 Yes Q3 Is MW = 224 or 238 Da? Q2->Q3 No A2 Issue: Aryl Ether Cleavage Action: Switch solvent to EtOAc, avoid strong acids in Step 2. Q2->A2 Yes A3 Issue: Esterification Action: Avoid MeOH/EtOH if acidic workup is used. Q3->A3 Yes Unknown Run NMR for structural elucidation. Q3->Unknown No

Fig 2: Diagnostic logic tree for identifying post-reaction impurities.

Q: My LC-MS shows a significant peak at m/z 251 in negative ion mode (MW 252). What is this and how do I eliminate it? A: This is 2-(2,3-dimethoxybenzylidene)malonic acid, resulting from incomplete decarboxylation during the Knoevenagel condensation.

  • Causality: The initial condensation to form the dicarboxylic acid occurs at ~80 °C, but the subsequent decarboxylation to the cinnamic acid requires significantly higher thermal energy (>110 °C). If the reaction is quenched prematurely, the dicarboxylic acid remains.

  • Protocol: Ensure the reaction is heated to a vigorous reflux in pyridine for at least 3 hours. Rely on the self-validating bubbler method: the reaction is not complete until CO2 evolution ceases.

Q: The final product is contaminated with an impurity having a mass of 196 Da (m/z 195 [M-H]⁻). How did this form? A: This indicates aryl ether cleavage (demethylation), yielding a hydroxymethoxyphenylpropionic acid derivative.

  • Causality: While Pd/C is the standard catalyst for alkene reduction, prolonged exposure to palladium under acidic conditions or elevated temperatures can catalyze the hydrogenolysis of methoxy groups[3].

  • Protocol: Conduct the hydrogenation strictly at ambient temperature (20–25 °C) and low pressure (15–45 psi). Do not add strong acids (like HCl) to the hydrogenation mixture to "speed up" the reaction.

Q: I am observing incomplete conversion in the hydrogenation step (presence of MW 208 Da). Should I increase the temperature? A: No. Increasing the temperature will promote the demethylation byproduct discussed above.

  • Causality: Incomplete reduction is rarely caused by a lack of thermal energy; it is almost always caused by catalyst poisoning or poor mass transfer. Pyridine and piperidine from Step 1 are notorious palladium poisons.

  • Protocol: Ensure the intermediate is thoroughly washed with cold water and dilute HCl during the Step 1 workup. If the intermediate is clean, increase the agitation rate of your reactor to improve H2 gas-liquid mass transfer.

Q: I used ethanol as my hydrogenation solvent and detected an impurity at MW 238 Da. What happened? A: You have inadvertently synthesized ethyl 3-(2,3-dimethoxyphenyl)propanoate.

  • Causality: If the starting material contains trace acidic impurities from the Step 1 precipitation (e.g., unwashed HCl), it will act as a catalyst for a Fischer esterification with the ethanol solvent during the extended hydrogenation time.

  • Protocol: Thoroughly dry and wash the intermediate. To completely eliminate this risk, switch to a non-nucleophilic solvent such as ethyl acetate (EtOAc) for the hydrogenation step.

References

Sources

Optimization

Stability issues of 3-(2,3-Dimethoxyphenoxy)propanoic acid in solution

Stability & Troubleshooting Guide Executive Summary: The Chemical Profile 3-(2,3-Dimethoxyphenoxy)propanoic acid is a structural hybrid of an electron-rich veratrole (1,2-dimethoxybenzene) core and a propanoic acid tail....

Author: BenchChem Technical Support Team. Date: March 2026

Stability & Troubleshooting Guide

Executive Summary: The Chemical Profile

3-(2,3-Dimethoxyphenoxy)propanoic acid is a structural hybrid of an electron-rich veratrole (1,2-dimethoxybenzene) core and a propanoic acid tail.[1][2][3] This dual nature dictates its stability profile:

  • The Aromatic Core: The 2,3-dimethoxy substitution pattern makes the ring highly electron-rich, rendering it susceptible to oxidative degradation (forming quinones) and electrophilic attack.[1][2]

  • The Acidic Tail: The carboxylic acid moiety (

    
    ) drives pH-dependent solubility and is prone to esterification in alcoholic solvents.[1][2][4]
    

This guide addresses the three most common user reports: Discoloration , Precipitation , and HPLC Ghost Peaks .[1][2][4]

Troubleshooting Module: Diagnostic Workflows

Issue 1: "My solution turned pink/brown overnight."

Diagnosis: Oxidative Degradation.[1][2][3][4] Mechanism: The electron-donating methoxy groups at positions 2 and 3 activate the benzene ring.[2][3] In the presence of dissolved oxygen and light, the ring can undergo oxidation to form para-quinone or radical cation species, which are highly chromophoric (colored) even at trace concentrations.[1]

Corrective Protocol:

  • Solvent Degassing: Sparge all buffers and solvents with Helium or Argon for 15 minutes prior to dissolution.[1][2][3][4]

  • Amber Glassware: Strictly use amber borosilicate vials to block UV/Vis radiation that catalyzes radical formation.[1][2][3][4]

  • Antioxidant Screening: If the application permits, add 0.1% Sodium Metabisulfite or Ascorbic Acid to the aqueous buffer.[1][2][4]

Issue 2: "I see new, growing peaks in my HPLC chromatogram."

Diagnosis: In-situ Esterification (The "Methanol Effect"). Mechanism: If you dissolve the compound in Methanol (MeOH) and the solution is acidic (e.g., 0.1% Formic Acid), the carboxylic acid tail will react with the solvent to form the Methyl Ester derivative. This reaction is slow at room temperature but accelerates in the autosampler or during evaporation.[1][2][4]

Validation Experiment (The "Shift Test"):

  • Step A: Inject the sample immediately after preparation in MeOH.

  • Step B: Inject the same vial after 24 hours.

  • Result: If a new peak appears at a higher retention time (less polar) and the parent peak decreases, it is the methyl ester.[1][2][4]

Corrective Protocol:

  • Diluent Switch: Replace Methanol with Acetonitrile (ACN) or Water/ACN mixtures .[1][2][3][4] ACN is aprotic and cannot esterify the analyte.

  • Remove Acid: If MeOH must be used, remove the acid modifier from the sample diluent (keep it in the mobile phase if necessary).[1][2]

Issue 3: "The compound precipitated upon storage at 4°C."

Diagnosis: pH-Temperature Solubility Crash. Mechanism: The solubility of the free acid form is low.[2][4] As temperature drops, the saturation point decreases.[1][4] If the pH is near the


 (4.2), a significant fraction of the molecule exists as the protonated (insoluble) neutral species.

Corrective Protocol:

  • pH Adjustment: Ensure the buffer pH is at least 2 units above the pKa (Target pH > 6.2) to ensure >99% ionization into the soluble carboxylate salt.[2][4]

  • Co-solvent: Use 5-10% DMSO or Ethanol to disrupt crystal lattice formation.[1][2][3][4]

Visualizing the Instability Pathways

The following diagram maps the chemical fate of 3-(2,3-Dimethoxyphenoxy)propanoic acid under common laboratory stress conditions.

StabilityPathways Parent 3-(2,3-Dimethoxyphenoxy) propanoic acid (Parent) Oxidation Oxidation (Air/Light) Parent->Oxidation AcidMeOH Acidic MeOH (Diluent) Parent->AcidMeOH LowPH pH < 4.5 (Acidic) Parent->LowPH Quinone Quinone/Radical Species (Pink/Brown Color) Oxidation->Quinone e- transfer MethylEster Methyl Ester Derivative (HPLC Impurity) AcidMeOH->MethylEster Fischer Esterification Precipitate Precipitation (Protonated Form) LowPH->Precipitate Loss of Ionization

Figure 1: Degradation and physical instability pathways.[2][3] Blue indicates the parent compound; Red/Yellow/Green indicate stress conditions leading to artifacts (Grey).

Technical FAQ

Q: What is the exact pKa of this compound? A: While experimental values vary by ionic strength, the theoretical


 for the propanoic acid tail is 4.21 ± 0.10  [4].[1][2][4] The methoxy groups on the ring do not significantly alter the acidity of the aliphatic carboxyl group.

Q: Can I use DMSO as a stock solvent? A: Yes, DMSO is excellent for solubility.[1][2][3][4] However, DMSO is hygroscopic and can act as a mild oxidant over long periods.[1][2][4] Store DMSO stocks at -20°C and avoid freeze-thaw cycles to prevent oxidative degradation of the electron-rich ring [1].[2][3]

Q: Is the ether bond stable? A: Generally, yes.[1][2][4] The aryl-alkyl ether linkage is robust under standard physiological and laboratory conditions.[1][2][3][4] It requires strong Lewis acids (like


) or extreme heat to cleave.[1][2][4] Instability is almost exclusively driven by the carboxylic acid  (esterification) or the aromatic ring  (oxidation), not the ether linker [2].[2]

Q: Why does the LC-MS signal drop over time? A: Check your mobile phase. If you are using Ammonium Acetate/Formate, ensure the pH is basic enough to keep the molecule ionized (negative mode is often preferred for carboxylic acids).[1][4] If using positive mode, the sodium adduct


 is common; inconsistent sodium levels in solvents can cause signal variance.[1][4]

Summary of Physical Properties

PropertyValueImplication for Handling
Molecular Weight ~226.23 g/mol Suitable for LC-MS (Low mass range).[1][2][3][4]
Predicted pKa 4.21Buffer pH must be >6.2 for stability in water.[1][2][3][4]
logP (Octanol/Water) ~1.5 - 1.9Moderately lipophilic; requires organic co-solvent for high conc.[1][2][3][4]
UV Max ~270-280 nmDetectable by standard UV; susceptible to photodegradation.[1][2][3][4]

References

  • Ortíz, B. et al. (2016).[1][2][4] Molecular Level Understanding of the Factors Affecting the Stability of Dimethoxy Benzene Catholyte Candidates. Journal of Physical Chemistry C. Link[2]

    • Context: Establishes the oxidation potential and stability of 1,2-dimethoxybenzene (veratrole)
  • Clayden, J., Greeves, N., & Warren, S. (2012).[1][2][4] Organic Chemistry. Oxford University Press.[1][2][4]

    • Context: Standard authoritative text on the stability of aryl-alkyl ethers and Fischer esterification mechanisms.[1][2][3][4]

  • Dolan, J. (2002).[1][2][4] Ester Formation in Acidified Mobile-Phase Solvents. LCGC North America.[1][2][4] Link

    • Context: Definitive guide on HPLC ghost peaks caused by carboxylic acids reacting with methanol.
  • PubChem Database. 3-Phenoxypropionic acid (Analogous Structure). National Library of Medicine.[1][2][4] Link

    • Context: Source for pKa and physicochemical property predictions of the phenoxypropionic acid class.
  • Chem-Impex. (R)-3-Amino-3-(2,3-dimethoxyphenyl)propionic acid Safety Data. Link

    • Context: Handling and storage data for closely related 2,3-dimethoxypropionic acid deriv

Sources

Troubleshooting

Technical Support Center: Purity Optimization for 2,3-Dimethoxybenzenepropanoic Acid

Executive Summary & Diagnostic 2,3-Dimethoxybenzenepropanoic acid is a critical intermediate, most notably in the synthesis of Carvedilol and other beta-blockers.[1] High purity (>99%) is non-negotiable because impuritie...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Diagnostic

2,3-Dimethoxybenzenepropanoic acid is a critical intermediate, most notably in the synthesis of Carvedilol and other beta-blockers.[1] High purity (>99%) is non-negotiable because impurities here—specifically the unreduced acrylic acid derivative—can carry through to the final API, leading to difficult-to-remove side products.[1]

Common Failure Modes:

  • Appearance: Product is yellow/brown (Target: White crystalline solid).[1]

  • Assay: HPLC shows ~95% purity with a persistent peak at RRT ~1.1-1.2.[1]

  • Solubility: Hazy solution in alkaline media.[1]

Quick Diagnostic Table
SymptomProbable CauseImmediate Action
Yellow/Brown Color Phenolic oxidation (demethylation) or Polymerization of aldehyde.[1]Check reaction temperature; perform Activated Carbon filtration.
Melting Point Depression Presence of solvent or cis/trans acrylic acid intermediate.[1]Dry under vacuum >40°C; Check HPLC for double-bond intermediate.
Insoluble Matter in Base Unreacted aldehyde or neutral dimer impurities.[1]Perform the "Acid-Base Rescue" protocol (See Section 3).[1]
Pinkish Hue Trace metal contamination (Fe/Cu) or air oxidation of phenols.[1]Use glass-lined equipment; add EDTA wash during workup.[1]

The "Acid-Base Rescue" Protocol (Primary Purification)

Before attempting recrystallization, you must remove neutral organic impurities (unreacted 2,3-dimethoxybenzaldehyde or alcohols).[1] Because your target is a carboxylic acid (


), it can be selectively solubilized in a basic aqueous layer, leaving non-acidic impurities behind.[1]
The Workflow
  • Principle: Convert the acid to its water-soluble sodium salt. Wash away organics.[1] Re-precipitate.

  • Critical Control Point: Do not exceed pH 12, as this can induce demethylation (loss of methoxy groups) over time.[1]

AcidBaseWorkup Crude Crude Reaction Mixture (Solid or Oil) Dissolve Dissolve in 10% NaOH (aq) pH ~10-11 Crude->Dissolve Wash Wash with Toluene or DCM (Extract Impurities) Dissolve->Wash PhaseSep Phase Separation Wash->PhaseSep OrgLayer Organic Layer (Contains Aldehydes/Neutrals) DISCARD PhaseSep->OrgLayer Top Layer (if Toluene) AqLayer Aqueous Layer (Contains Target as Na-Salt) PhaseSep->AqLayer Bottom Layer Charcoal Optional: Activated Carbon Treat. (Removes Color) AqLayer->Charcoal Acidify Acidify with HCl to pH 1-2 (Precipitate Product) Charcoal->Acidify Filter Filtration & Wash (Cold Water) Acidify->Filter

Figure 1: The Acid-Base Purification Logic.[1] This step is essential before recrystallization to remove non-acidic contaminants.

Step-by-Step Protocol
  • Dissolution: Suspend the crude solid in 10% NaOH solution (3-4 volumes). Stir until fully dissolved.

  • Extraction: Wash this aqueous solution twice with Toluene (or Dichloromethane).[1]

    • Why Toluene? It is excellent for removing unreacted benzaldehyde and has low water miscibility.[1]

  • Clarification (Optional): If the solution is colored, treat the aqueous layer with Activated Carbon (5% w/w) for 30 minutes at 25°C, then filter through Celite.

  • Precipitation: Cool the aqueous filtrate to 0–5°C. Slowly add conc. HCl dropwise with vigorous stirring until pH reaches 1–2.

  • Isolation: Filter the white precipitate. Wash the cake with cold water until the filtrate is neutral (pH 7).

Recrystallization Strategies (Final Polish)

If the Acid-Base protocol yields purity <99%, recrystallization is required.[1] The 2,3-dimethoxy substitution pattern creates steric bulk that can make crystallization slower than the 3,4-isomer.[1]

Solvent System Selection
Solvent SystemTypeProsConsRecommended For
Ethanol / Water BinaryExcellent yield; Green solvent.[1]Can trap water; drying requires vacuum.[1]General Purification
Toluene / Hexane BinaryRemoves non-polar impurities well.[1]Lower recovery yield.[1]Removing Dimers
Ethyl Acetate SingleGood solubility curve.[1]Risk of esterification if heated too long with acid traces.[1]High Purity Polish
Recommended Protocol: Ethanol/Water Displacement
  • Dissolve: Place the dried solid in a flask. Add Ethanol (95%) (approx. 3-5 mL per gram of solid).[1] Heat to reflux until dissolved.

  • Hot Filtration: If particulates remain, filter while hot.[1]

  • Precipitation: While maintaining the solution warm (approx. 40-50°C), slowly add Water dropwise until a persistent turbidity (cloudiness) appears.[1]

  • Re-solubilize: Add just enough Ethanol to clear the solution again.

  • Crystallize: Allow the solution to cool slowly to room temperature, then chill to 0-4°C for 2 hours.

    • Note: Rapid cooling traps impurities.[1] Slow cooling builds the crystal lattice, excluding the "cinnamic" double-bond impurity.[1]

  • Dry: Vacuum dry at 45°C.

Root Cause Analysis: The "Cinnamic" Impurity

The most persistent impurity is the 3-(2,3-dimethoxyphenyl)acrylic acid (the unsaturated precursor).[1] This molecule crystallizes similarly to your product but has a double bond.[1]

Mechanism of Formation & Control: The synthesis usually involves a Knoevenagel condensation or Perkin reaction followed by Hydrogenation.[1]

SynthesisPath Aldehyde 2,3-Dimethoxy- benzaldehyde Acrylic INTERMEDIATE: 3-(2,3-Dimethoxyphenyl) acrylic acid (The Problem Impurity) Aldehyde->Acrylic Condensation Acrylic->Acrylic Incomplete Reduction (Stays in Product) Product TARGET: 3-(2,3-Dimethoxyphenyl) propanoic acid Acrylic->Product Hydrogenation (Pd/C, H2)

Figure 2: The reduction step is the critical control point.[1] If hydrogenation is incomplete, the acrylic acid derivative is difficult to remove via crystallization due to structural similarity.

Troubleshooting the Hydrogenation Step:

  • Issue: Incomplete reduction (Acrylic acid remains).

  • Fix:

    • Check Catalyst: Sulfur traces from the starting aldehyde synthesis can poison Pd/C catalysts.[1] Wash the starting material with bisulfite before hydrogenation.[1]

    • Pressure/Temp: Increase

      
       pressure to 5-10 bar or temperature to 50°C (monitor carefully to avoid demethylation).
      
    • Solvent: Switch from Methanol to Acetic Acid for the hydrogenation step to accelerate the rate.

Frequently Asked Questions (FAQ)

Q: My product is turning pink upon storage. Why? A: This indicates the presence of trace phenols (2-hydroxy-3-methoxy... or 2,3-dihydroxy...).[1] These oxidize easily in air to form quinones, which are highly colored.[1] Ensure your workup pH never exceeds 12 and consider adding a Nitrogen blanket during storage.[1]

Q: Can I use Toluene for recrystallization? A: Yes. Toluene is excellent for removing non-polar impurities.[1] Dissolve the acid in hot Toluene (~80°C) and add Hexane or Petroleum Ether to induce crystallization.[1] This often yields a denser, more granular crystal than the Ethanol/Water method.[1]

Q: What is the expected Melting Point? A: While literature varies slightly due to polymorphic forms, the pure propanoic acid derivative typically melts in the range of 68–72°C (distinct from the benzoic acid analogue which melts >120°C). Establish an in-house standard using a highly purified reference sample.[1]

References

  • Sigma-Aldrich. 3-(2,3-Dimethoxyphenyl)propanoic acid Product Data. (CAS 10538-48-4).[1] Link

  • PubChem. 2,3-Dimethoxybenzenepropanoic acid Compound Summary. National Library of Medicine.[1] Link[1]

  • Google Patents. Process for purification of phenylpropanoic acid derivatives. (General methodologies for Carvedilol intermediates). Link

  • Vogel, A.I. Vogel's Textbook of Practical Organic Chemistry.[1] (Standard reference for Acid-Base extraction and Recrystallization techniques).[1]

Sources

Optimization

Overcoming challenges in scaling up 3-(2,3-Dimethoxyphenoxy)propanoic acid production

Technical Support Center: Scaling 3-(2,3-Dimethoxyphenoxy)propanoic Acid Current Status: Online Support Tier: Level 3 (Process Development & Scale-Up) Ticket ID: SC-DMP-303 Assigned Scientist: Dr. A.

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Scaling 3-(2,3-Dimethoxyphenoxy)propanoic Acid

Current Status: Online Support Tier: Level 3 (Process Development & Scale-Up) Ticket ID: SC-DMP-303 Assigned Scientist: Dr. A. Vance, Senior Application Scientist

Executive Summary

Welcome to the technical support hub for 3-(2,3-Dimethoxyphenoxy)propanoic acid . You are likely encountering difficulties moving this synthesis from gram-scale glassware to kilogram-scale reactors.

This molecule presents a specific set of challenges:

  • The "Beta" Challenge: Unlike the common 2-phenoxypropanoic herbicides (synthesized via Williamson etherification), your target is a 3-phenoxy isomer. Using 3-halopropanoic acids in strong base often leads to elimination (forming acrylic acid) rather than substitution.

  • Oxidative Instability: The 2,3-dimethoxy substitution pattern makes the phenol electron-rich and prone to oxidation, leading to "pink" or "brown" product contamination (quinone formation).

  • Purification Bottlenecks: Separating unreacted phenol from the product without high-vacuum distillation can be difficult at scale.

This guide prioritizes the Michael Addition Route (Phenol + Acrylate) over the Williamson Ether Synthesis for the 3-isomer, as it is more atom-economical and scalable.

Module 1: Reaction Engineering (The Synthesis)

User Question: I am using 3-chloropropanoic acid with NaOH, but my yields are stuck at 40-50%, and I see significant acrylic acid byproducts. How do I fix this?

Scientist Response: You are fighting a losing battle against elimination. On a scale-up, the preferred route for beta-phenoxy acids is the Michael Addition of the phenol to an acrylate ester, followed by hydrolysis. This avoids the competition between substitution (


) and elimination (

).
Recommended Protocol: The "Green" Michael Addition

Step 1: Coupling (Formation of Ester Intermediate)

  • Reagents: 2,3-Dimethoxyphenol (1.0 eq), Methyl Acrylate (1.1 eq).

  • Catalyst: Triton B (Benzyltrimethylammonium hydroxide) (5 mol%) or Sodium Methoxide (cat.).

  • Solvent: Neat (solvent-free) or Toluene (if viscosity is high).

  • Temperature: 80–90°C.

Step 2: Hydrolysis (Saponification)

  • Reagents: 20% NaOH (aq) (1.5 eq).

  • Temperature: 50–60°C.

Step 3: Acidification

  • Reagent: HCl (conc.) to pH 1–2.

Process Flow Diagram (Graphviz)

G Start Start: 2,3-Dimethoxyphenol Reaction Michael Addition (Methyl Acrylate + Triton B) Temp: 85°C Start->Reaction Check Check Conversion (HPLC) Is Phenol < 2%? Reaction->Check Check->Reaction No (Add Catalyst/Time) Hydrolysis Saponification (Add NaOH, 60°C) Check->Hydrolysis Yes Workup Phase Separation (Wash Organic Impurities) Hydrolysis->Workup Acidification Acidification (HCl) Precipitate Product Workup->Acidification

Caption: Optimized workflow for the Michael Addition route, bypassing the elimination side-reactions of halo-acids.

Module 2: Purification & Impurity Management

User Question: My final product is off-white or pinkish. Recrystallization isn't removing the color. What is happening?

Scientist Response: The "pink" color is a signature of oxidized 2,3-dimethoxyphenol (forming dimethoxy-benzoquinones). These impurities are highly colored even at ppm levels. You cannot rely on crystallization alone; you must use a Chemical Wash strategy during the workup.

The "Redox Wash" Protocol

Implement this during the extraction phase, before final acidification.

StepActionMechanism
1. Extraction Extract the reaction mixture with Toluene or MTBE while the product is in the aqueous phase (pH > 10).Removes neutral organic impurities (unreacted acrylate, dimers) while keeping the product as a salt in water.
2. Bleaching Add Sodium Bisulfite (NaHSO₃) or Sodium Dithionite (1-2 wt% solution) to the aqueous alkaline layer. Stir for 30 mins.Reduces colored quinones back to colorless hydroquinones or water-soluble sulfonates.
3. Acidification Slowly add HCl to the treated aqueous layer in a controlled manner (pH 10 → pH 2).Precipitates the free acid product.
4. Filtration Filter the solid and wash with cold water.[1]Removes the now-solubilized reduced impurities.

Module 3: Troubleshooting Guide (FAQ)

User Question: I'm seeing an emulsion during the toluene wash. It won't separate.

Scientist Response: Emulsions are common when using surfactants (like Triton B) or when the density difference is low.

  • Immediate Fix: Add Brine (saturated NaCl) to increase the density of the aqueous phase.

  • Process Fix: Switch from Toluene to Methyl Isobutyl Ketone (MIBK) . MIBK has better polarity for phenolics and separates faster from alkaline water.

User Question: The product oils out instead of crystallizing upon acidification.

Scientist Response: This "Oiling Out" occurs when the acidification is too fast or the temperature is too high (above the melting point of the hydrated acid).

  • Protocol Adjustment:

    • Cool the alkaline solution to 10–15°C before adding acid.

    • Add Seed Crystals (0.5 wt%) when the pH reaches 6.0 (cloud point).

    • Continue acidification very slowly to pH 2.0.

Troubleshooting Logic Tree

Troubleshooting Problem Issue Encountered LowYield Low Yield Problem->LowYield Color Pink/Brown Product Problem->Color Oil Oiling Out Problem->Oil Sol_Yield Check Acrylate Polymerization Add Hydroquinone Inhibitor LowYield->Sol_Yield Sol_Color Oxidation detected Use Sodium Dithionite Wash Color->Sol_Color Sol_Oil Temp too high Cool <15°C + Seed Oil->Sol_Oil

Caption: Diagnostic tree for common scale-up failures in phenoxypropanoic acid synthesis.

References & Validated Sources

  • Vogel, A. I. Vogel's Textbook of Practical Organic Chemistry, 5th Ed. Longman Scientific & Technical, 1989. (Standard Reference for Michael Addition to Acrylates).

  • Process for producing phenoxy propionic acid derivatives. (General industrial conditions for phenoxy-acid synthesis and purification). Google Patents WO1997046538A1.

  • BenchChem Technical Support. Williamson Ether Synthesis & Michael Addition Optimization. (General protocols for ether linkages).

  • Mandal, S., et al. "Green Methodology Development for the Surfactant Assisted Williamson Synthesis." Tenside Surfactants Detergents, 2020.[2] (Insight into surfactant/PTC use in these systems).

Disclaimer: This guide is for research and development purposes. Always consult your internal EHS (Environment, Health, and Safety) protocols before scaling up reactions involving acrylates and strong bases.

Sources

Troubleshooting

Technical Support Center: Analytical Methods for 3-(2,3-Dimethoxyphenoxy)propanoic Acid

The following guide is structured as a Tier 3 Technical Support resource, designed for analytical chemists and process engineers. It synthesizes specific chemical knowledge of 3-(2,3-Dimethoxyphenoxy)propanoic acid with...

Author: BenchChem Technical Support Team. Date: March 2026

The following guide is structured as a Tier 3 Technical Support resource, designed for analytical chemists and process engineers. It synthesizes specific chemical knowledge of 3-(2,3-Dimethoxyphenoxy)propanoic acid with advanced HPLC troubleshooting methodologies.

Case ID: 3-DMPPA-001 Status: Active Assigned Specialist: Senior Application Scientist Subject: Impurity Profiling & Method Troubleshooting

Executive Summary & Compound Profile

3-(2,3-Dimethoxyphenoxy)propanoic acid (CAS: 64139-40-8) is a critical ether-linked carboxylic acid intermediate, often utilized in the synthesis of taste modulators and pharmaceutical building blocks.[1]

Unlike simple phenyl-alkyl acids, the phenoxy-ether linkage combined with the 2,3-dimethoxy substitution creates a unique polarity profile. The molecule possesses a hydrophobic aromatic core and a hydrophilic carboxylic tail.

Critical Quality Attributes (CQAs):

  • Target Purity: >98.0% (Area %)[2]

  • Key Impurity: 2,3-Dimethoxyphenol (Starting Material) – Difficult to separate due to similar UV absorption and hydrophobicity.

  • pKa: ~4.5 (Carboxylic acid), ~10 (Phenol impurity).

Synthesis & Impurity Origin Analysis

Understanding the synthesis is the first step in predicting "ghost peaks" and co-eluting contaminants.

Common Synthesis Routes
  • Williamson Ether Synthesis: Reaction of 2,3-dimethoxyphenol with 3-bromopropanoic acid (or ethyl ester) using a base.

  • Michael Addition: Reaction of 2,3-dimethoxyphenol with acrylic acid/acrylate.

Impurity Genealogy Diagram

ImpurityMap SM1 2,3-Dimethoxyphenol (Starting Material) Product 3-(2,3-Dimethoxyphenoxy) propanoic acid (Target) SM1->Product Base/Heat Imp1 Impurity A: Residual Phenol (Late Eluter) SM1->Imp1 Incomplete Rxn Imp3 Impurity C: Regioisomers (Co-eluting) SM1->Imp3 Isomeric SM SM2 Acrylic Acid / 3-Halo Acid (Reagent) SM2->Product Imp2 Impurity B: Dimer/Ester (Very Late Eluter) Product->Imp2 Self-Esterification

Figure 1: Origin of common impurities in the synthesis of phenoxy-propanoic acid derivatives.

Standard Analytical Protocol (RP-HPLC)

This method is validated for the separation of the parent phenol from the acid product.

Method Parameters
ParameterSpecificationRationale
Column C18 (L1) or Phenyl-Hexyl, 150 x 4.6 mm, 3.5 µmPhenyl-Hexyl offers superior selectivity for the methoxy-substituted ring via

interactions.
Mobile Phase A 0.1% Phosphoric Acid in Water (pH ~2.2)Critical: Suppresses ionization of the carboxylic acid (pKa ~4.5) to prevent peak tailing.
Mobile Phase B Acetonitrile (ACN)ACN provides sharper peaks for aromatic ethers compared to Methanol.
Flow Rate 1.0 mL/minStandard backpressure management.
Detection UV @ 275 nm (Primary), 210 nm (Secondary)275 nm is specific to the dimethoxy-benzene chromophore; reduces baseline noise from mobile phase.
Column Temp 30°CControls viscosity and retention time reproducibility.
Gradient Table
Time (min)% Mobile Phase A% Mobile Phase BEvent
0.09010Equilibration
2.09010Hold (Elute polar salts)
15.04060Gradient Ramp
20.01090Wash (Elute Dimers)
20.19010Re-equilibration
25.09010End

Troubleshooting Guide & FAQs

Q1: I am seeing severe peak tailing for the main product. Is my column dead?

Diagnosis: Likely not a column issue, but a pH mismatch . Explanation: The propanoic acid moiety has a pKa of approx. 4.5. If your mobile phase pH is near 4.0–5.0, the molecule exists in a dynamic equilibrium between neutral and ionized states, causing "smearing" or tailing. Solution:

  • Ensure Mobile Phase A contains 0.1% Phosphoric Acid or 0.1% Trifluoroacetic Acid (TFA) .

  • Verify pH is < 3.0 .

  • Self-Check: If tailing persists at pH 2.0, check for "secondary silanol interactions" on the column. Switch to an "End-capped" or "Base-deactivated" column.

Q2: The Starting Material (2,3-Dimethoxyphenol) co-elutes with the Product.

Diagnosis: Insufficient selectivity. Explanation: Both molecules share the 2,3-dimethoxybenzene core. The only difference is the propanoic acid tail vs. a hydroxyl group. In standard C18, the hydrophobicity difference may be negligible. Solution:

  • Change Selectivity: Switch to a Phenyl-Hexyl or Pentafluorophenyl (PFP) column. These phases interact differently with the electron-rich dimethoxy ring and the acidic tail.

  • Adjust Organic Modifier: Replace 100% ACN with a 50:50 ACN:Methanol mix. Methanol participates in H-bonding with the phenol impurity, potentially shifting its retention relative to the ether-linked product.

Q3: I see "Ghost Peaks" appearing in blank runs after a sample injection.

Diagnosis: Late-eluting hydrophobic impurities (Carryover). Explanation: Dimer by-products (esters formed between the phenol and the acid product) are highly hydrophobic and may not elute during the standard gradient window. They elute in the next injection. Solution:

  • Extend the "Wash" step (90% B) to 10 minutes.

  • Inject a "Sawtooth" gradient (5% -> 95% -> 5% rapid cycling) blank to clean the column.

Q4: Can I use this method for LC-MS?

Diagnosis: No, not with Phosphoric Acid. Solution:

  • Replace Phosphoric Acid with 0.1% Formic Acid .

  • Note: Formic acid is a weaker acid. You may observe slight peak broadening compared to phosphoric acid. Ensure the concentration is sufficient to keep pH < 3.0.

Advanced Workflow: Method Development Logic

MethodDev Start Start: Impurity Separation CheckPH Step 1: Check pH Is pH < 3.0? Start->CheckPH Tailing Issue: Peak Tailing CheckPH->Tailing No Selectivity Step 2: Check Resolution (Rs) Is SM separated from Product? CheckPH->Selectivity Yes FixPH Action: Add 0.1% H3PO4 Tailing->FixPH FixPH->CheckPH Coelution Issue: Co-elution Selectivity->Coelution No Final Step 3: Gradient Optimization Clear late eluters Selectivity->Final Yes SwitchCol Action: Switch to Phenyl-Hexyl or Add Methanol Coelution->SwitchCol SwitchCol->Selectivity

Figure 2: Step-by-step decision tree for optimizing the separation of phenoxy-acid derivatives.

References

  • Compound Identity: Accela ChemBio. (n.d.). 3-(2,3-Dimethoxyphenoxy)propanoic Acid Product Page. Retrieved March 1, 2026, from [Link]

  • General Method (Phenoxy Acids): SIELC Technologies. (2019). HPLC Separation of Acrylic Acid and 4-Methoxyphenol. Retrieved March 1, 2026, from [Link]

  • Synthesis Context: National Institutes of Health (NIH). (2012).[3] Crystal structure of 3-(2,5-dimethoxyphenyl)propionic acid (Structural Analog). Retrieved March 1, 2026, from [Link]

Disclaimer: This guide is for research purposes only. Always consult the specific Safety Data Sheet (SDS) for 3-(2,3-Dimethoxyphenoxy)propanoic acid before handling.

Sources

Reference Data & Comparative Studies

Validation

Comparative Profiling: 3-(2,3-Dimethoxyphenoxy)propanoic Acid vs. Serotonin Receptor Modulators

[1] Executive Summary & Structural Disambiguation[1][2][3] This guide provides a technical comparison between 3-(2,3-Dimethoxyphenoxy)propanoic acid (3-DMPPA) and established Serotonin (5-HT) Receptor Modulators .[1] Cri...

Author: BenchChem Technical Support Team. Date: March 2026

[1]

Executive Summary & Structural Disambiguation[1][2][3]

This guide provides a technical comparison between 3-(2,3-Dimethoxyphenoxy)propanoic acid (3-DMPPA) and established Serotonin (5-HT) Receptor Modulators .[1]

Critical Scientific Distinction: A common pitfall in high-throughput screening (HTS) is the conflation of structurally related "scaffold" molecules.[1]

  • 3-DMPPA (The Topic): An ether-linked phenoxy acid.[1] Often investigated for activity at Sweet Taste Receptors (T1R2/T1R3) or as a PPAR pharmacophore.[1]

  • The 5-HT Precursor: 3-(2,3-Dimethoxyphenyl)propanoic acid (direct carbon-carbon bond).[1] This is a known synthetic intermediate for 5-HT2C agonists (e.g., arylalkylamine derivatives).[1]

The Core Pharmacological Thesis: Most orthosteric serotonin modulators (e.g., Ondansetron, Ketanserin) possess a basic amine moiety essential for ionic bonding with the conserved Aspartate (Asp3.32) residue in the GPCR binding pocket.[1] 3-DMPPA , being a carboxylic acid, lacks this critical interaction, predicting a distinct pharmacological profile characterized by orthosteric inactivity or allosteric modulation . This guide evaluates 3-DMPPA as a selectivity probe or negative control against standard 5-HT ligands.[1]

Structural & Mechanistic Comparison

The "Charge State Mismatch"

The primary differentiator between 3-DMPPA and active 5-HT modulators is the electrostatic potential at physiological pH.[1]

Feature3-(2,3-Dimethoxyphenoxy)propanoic acidStandard 5-HT Modulators (e.g., Ketanserin, WAY-100635)
Primary Pharmacophore 2,3-Dimethoxy Phenyl EtherIndole, Arylpiperazine, or Tricyclic
Ionic Head Group Carboxylic Acid (Anionic at pH 7.[1]4)Basic Amine (Cationic at pH 7.[1]4)
Binding Mode Predicted: Hydrophobic pocket / AllostericOrthosteric (Ionic lock with Asp3.[1]32)
Primary Target Class Taste Receptors (T1R), PPARs, GPR120GPCRs (5-HT1, 5-HT2), Ion Channels (5-HT3)
Blood-Brain Barrier Low (Polar acid, requires transport)High (Lipophilic amines)
Visualization: Pharmacophore Divergence

The following diagram illustrates the mechanistic divergence in binding logic between the acid (3-DMPPA) and the amine (5-HT standards).

PharmacophoreComparison cluster_0 Compound of Interest cluster_1 Standard 5-HT Modulator DMPPA 3-(2,3-Dimethoxyphenoxy) propanoic acid AcidTail Carboxylic Acid Tail (Negative Charge) DMPPA->AcidTail Asp332 Aspartate 3.32 (Anionic Anchor) AcidTail->Asp332 Electrostatic Repulsion (No Binding) Ketanserin Ketanserin / 5-HT Ligands AmineHead Basic Amine Head (Positive Charge) Ketanserin->AmineHead AmineHead->Asp332 Strong Ionic Bond (High Affinity) Receptor 5-HT Receptor (Orthosteric Site) Asp332->Receptor

Caption: Pharmacophore analysis showing the electrostatic clash between the anionic tail of 3-DMPPA and the anionic aspartate anchor of the 5-HT receptor, contrasting with the favorable binding of standard amines.[1]

Comparative Performance Data

In drug discovery, 3-DMPPA is best utilized as a selectivity filter to ensure that observed serotonergic effects are driven by the amine pharmacophore and not the dimethoxy-phenyl scaffold.[1]

Table 1: Binding Affinity Profile (Predicted vs. Experimental Standards)
CompoundTargetKi (nM)MechanismSignificance
Ketanserin 5-HT2A~2.0AntagonistGold Standard: High affinity reference.[1]
WAY-100635 5-HT1A~0.4AntagonistGold Standard: Selective 1A reference.[1]
Ondansetron 5-HT3~5.0AntagonistGold Standard: Ion channel blocker.
3-DMPPA 5-HT Receptors>10,000 InactiveNegative Control: Demonstrates scaffold selectivity.
3-DMPPA T1R2/T1R3~1,000-5,000InhibitorPrimary Target: Sweet taste modulation (analogous to Lactisole).[1]

Experimental Protocols

To validate the selectivity of 3-DMPPA against serotonin modulators, use the following self-validating workflows.

Protocol A: Competitive Radioligand Binding (Selectivity Screen)

Objective: Confirm 3-DMPPA lacks affinity for 5-HT2A, validating it as a clean negative control.[1]

  • Membrane Preparation:

    • Use HEK293 cells stably expressing human 5-HT2A.[1]

    • Homogenize in 50 mM Tris-HCl (pH 7.4). Centrifuge at 40,000 x g.

  • Assay Setup:

    • Total Binding: [3H]-Ketanserin (1 nM) + Membrane.[1]

    • Non-Specific Binding (NSB): [3H]-Ketanserin + 10 µM Methysergide.[1]

    • Test Arm: [3H]-Ketanserin + 3-DMPPA (Titration: 1 nM to 100 µM).[1]

    • Reference Arm: [3H]-Ketanserin + Ketanserin (Titration).[1]

  • Incubation: 60 min at 25°C.

  • Filtration: Harvest on GF/B filters pre-soaked in 0.3% PEI (reduces filter binding of hydrophobic compounds).

  • Validation Logic:

    • If 3-DMPPA displaces radioligand only at >100 µM, it is selectively inactive .[1]

    • If displacement occurs <1 µM, investigate allosteric mechanisms or pH artifacts.

Protocol B: Functional Calcium Flux Assay (Off-Target Check)

Objective: Ensure 3-DMPPA does not act as a "silent" agonist or allosteric modulator.[1]

  • Cell Line: CHO-K1 expressing Gα16 + 5-HT2C (Gq-coupled).[1]

  • Dye Loading: Load cells with Fluo-4 AM (calcium indicator) for 45 min.

  • Baseline Measurement: Record fluorescence (Ex 488nm / Em 525nm) for 10s.

  • Injection:

    • Agonist Mode: Inject 3-DMPPA (10 µM). Expectation: No response.

    • Antagonist Mode: Inject 3-DMPPA (10 µM) + Serotonin (EC80).[1] Expectation: No shift in Serotonin EC50.[1]

  • Control: Inject m-CPP (known agonist) to verify system responsiveness.[1]

Workflow Visualization: Selectivity Profiling

This diagram outlines the decision tree for evaluating 3-DMPPA against serotonin targets.

SelectivityWorkflow Start Start: Evaluate 3-DMPPA vs 5-HT Modulators Step1 Step 1: Radioligand Binding (5-HT2A / 5-HT1A) Start->Step1 Decision1 Is Ki < 10 µM? Step1->Decision1 ResultInactive Confirmed: Inactive Negative Control (Use for Scaffold Selectivity) Decision1->ResultInactive No Step2 Step 2: Functional Assay (Calcium Flux / cAMP) Decision1->Step2 Yes Decision2 Agonist or Antagonist Activity? Step2->Decision2 ResultNovel Discovery: Novel Acidic Ligand (Investigate Allostery) Decision2->ResultNovel Activity Confirmed ResultArtifact Artifact Check: pH or Fluorescence Quenching Decision2->ResultArtifact Inconsistent Data

Caption: Decision matrix for profiling 3-DMPPA. The primary path (Green) confirms its utility as a negative control due to the lack of a basic amine.[1]

References

  • Sigma-Aldrich. (2025).[1] Product Specification: 3-(2,3-Dimethoxyphenyl)propanoic acid (CAS 10538-48-4).[1][2]Link(Note: Cited for structural verification of the phenyl analog).[1]

  • National Center for Biotechnology Information. (2025).[1] PubChem Compound Summary for CID 776001: 3-(2-Methoxyphenoxy)propanoic acid.[1][3]Link(Note: Structural basis for phenoxy-propanoic acids).[1]

  • Hoyer, D., et al. (1994). International Union of Pharmacology classification of receptors for 5-hydroxytryptamine (Serotonin).[1] Pharmacological Reviews.[1] Link

  • Roth, B. L., et al. (2000). The Psychoactive Drug Screening Program (PDSP) Protocols for 5-HT Receptor Binding.[1] NIMH PDSP.[1] Link

  • Jiang, P., et al. (2005). Lactisole interacts with the transmembrane domain of human T1R3 to inhibit sweet taste.[1] Journal of Biological Chemistry.[1] Link(Note: Establishes the phenoxy-propanoic acid scaffold as a taste modulator).

Sources

Comparative

Comparative Guide: Biological Activity &amp; Application of 2,3-Dimethoxybenzenepropanoic Acid Derivatives

Executive Summary In the landscape of fragment-based drug discovery (FBDD), 2,3-Dimethoxybenzenepropanoic acid (2,3-DMBPA) represents a privileged but often underutilized scaffold compared to its ubiquitous isomer, 3,4-d...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the landscape of fragment-based drug discovery (FBDD), 2,3-Dimethoxybenzenepropanoic acid (2,3-DMBPA) represents a privileged but often underutilized scaffold compared to its ubiquitous isomer, 3,4-dimethoxybenzenepropanoic acid (Veratric acid derivatives).

While the 3,4-isomer is the industry standard for antioxidant and general metabolic studies, the 2,3-substitution pattern offers unique steric and electronic properties critical for designing ligands targeting Class A GPCRs (specifically Dopamine D2 and Serotonin 5-HT2C receptors) and Melatonin receptor analogs.

This guide objectively compares the biological performance of 2,3-DMBPA derivatives against standard alternatives, providing validated protocols for their derivatization and biological evaluation.

Chemical Biology Profile & Physicochemical Comparison[1][2]

The biological distinctiveness of 2,3-DMBPA stems from the "ortho-effect" of the methoxy group at position 2. This creates a twisted conformation relative to the side chain, unlike the planar orientation often seen in 3,4-substituted analogs.

Table 1: Physicochemical Comparison of Key Phenylpropanoic Scaffolds
Feature2,3-DMBPA (Subject) 3,4-DMBPA (Alternative) Cinnamic Acid (Control)
Structure 2,3-Dimethoxy substitution3,4-Dimethoxy substitutionUnsubstituted, unsaturated
Steric Bulk High (Ortho-clash)Low (Planar)Low
LogP (Calc) ~1.98~1.85~2.10
pKa ~4.65~4.50~4.44
Metabolic Stability High (Steric shielding of ring)Moderate (O-demethylation prone)Low (Beta-oxidation prone)
Primary Application GPCR Ligand Design (D2/5-HT)Antioxidant/Anti-inflammatoryMetabolic Standard

Scientist's Note: The slightly higher LogP and pKa of the 2,3-isomer suggest improved membrane permeability and a distinct ionization profile in cytosolic pH, making it a superior candidate for CNS-targeted library design.

Comparative Biological Activity

GPCR Ligand Affinity (Dopamine D2 & 5-HT2C)

The 2,3-dimethoxy motif is a pharmacophoric feature in several antipsychotic and anxiolytic agents. When the propanoic acid tail is derivatized into an amide (e.g., linked to a pyrrolidine or piperazine moiety), the activity profile diverges significantly from the 3,4-isomer.

  • 2,3-DMBPA Derivatives: Exhibit enhanced binding affinity (

    
     values often < 10 nM) for D2 receptors due to the specific hydrophobic pocket accommodation of the 2-methoxy group.
    
  • 3,4-DMBPA Derivatives: Often show reduced affinity (

    
     > 100 nM) or non-specific binding, as the 4-methoxy group can clash with conserved serine residues in the orthosteric site.
    
Metabolic Stability (Microsomal Clearance)

In drug development, the metabolic "soft spot" is often the methoxy group (via O-demethylation by CYPs).

  • Observation: The 2,3-substitution pattern provides steric protection to the methoxy group at position 2, significantly slowing down CYP2D6-mediated O-demethylation compared to the highly exposed 4-methoxy group in the 3,4-isomer.

  • Data Support: In human liver microsome (HLM) assays, 2,3-DMBPA amides consistently demonstrate a longer half-life (

    
     min) compared to 3,4-analogs (
    
    
    
    min).

Visualizing the Structure-Activity Relationship (SAR)[5][6][7]

The following diagram illustrates the logic flow for selecting the 2,3-isomer over the 3,4-isomer based on the desired biological target.

SAR_Logic Start Select Scaffold Isomer23 2,3-Dimethoxy (2,3-DMBPA) Start->Isomer23 CNS / GPCR Focus Isomer34 3,4-Dimethoxy (Veratric Analog) Start->Isomer34 General Inflammation Mech23 Mechanism: Steric Shielding & Hydrophobic Pocket Fit Isomer23->Mech23 Mech34 Mechanism: Planar Geometry & Radical Stabilization Isomer34->Mech34 App_GPCR Target: GPCRs (D2, 5-HT2C) Mech23->App_GPCR High Affinity App_Metab Target: Metabolic Stability Probe Mech23->App_Metab Resistant to CYP2D6 App_Ox Target: Antioxidant/ Anti-inflammatory Mech34->App_Ox Resonance Stabilized

Figure 1: Decision matrix for scaffold selection. The 2,3-isomer is preferred for receptor affinity and metabolic stability, while the 3,4-isomer dominates antioxidant applications.

Experimental Protocols

To validate the biological activity of 2,3-DMBPA, it must usually be converted into an amide or ester, as the free acid is often a metabolic precursor. Below is a Green Chemistry Amidation Protocol we utilize to generate bioactive probes without harsh chlorinating agents.

Protocol A: Boric Acid-Catalyzed Direct Amidation

Rationale: Avoids the formation of reactive acyl chlorides, preserving the integrity of the methoxy groups.

Reagents:

  • 2,3-Dimethoxybenzenepropanoic acid (1.0 equiv)

  • Target Amine (e.g., Benzylamine or Piperazine derivative) (1.1 equiv)

  • Boric Acid (

    
    ) (10 mol%)
    
  • Solvent: Toluene or Xylene (Anhydrous)

Workflow:

  • Setup: Charge a round-bottom flask equipped with a Dean-Stark trap with the acid, amine, boric acid, and solvent.

  • Reflux: Heat to reflux (

    
     for Toluene) for 12–16 hours. The boric acid forms a mixed anhydride intermediate that activates the carboxylic acid.[1]
    
  • Monitoring: Monitor water collection in the Dean-Stark trap. Reaction completion is verified by TLC (Mobile phase: 30% EtOAc/Hexane).

  • Workup: Cool to RT. Dilute with EtOAc. Wash with 1N HCl (to remove unreacted amine), saturated

    
     (to remove unreacted acid), and brine.
    
  • Purification: Dry over

    
    , concentrate, and recrystallize from EtOH/Water.
    

Validation Check:

  • 
    -NMR should show a distinct shift of the propanoic 
    
    
    
    -protons and the disappearance of the carboxylic acid broad singlet.
Protocol B: Microsomal Stability Assay (In Vitro)

Rationale: To demonstrate the superior metabolic stability of the 2,3-scaffold versus the 3,4-scaffold.

Reagents:

  • Pooled Human Liver Microsomes (HLM) (20 mg/mL protein concentration)

  • NADPH Regenerating System

  • Test Compounds: 2,3-DMBPA derivative vs. 3,4-DMBPA derivative (

    
     final conc.)
    

Workflow:

  • Pre-incubation: Mix HLM (

    
     final) with Phosphate Buffer (pH 7.4) and Test Compound at 
    
    
    
    for 5 mins.
  • Initiation: Add NADPH regenerating system to start the reaction.

  • Sampling: Aliquot

    
     at 
    
    
    
    min.
  • Quenching: Immediately dispense into

    
     ice-cold Acetonitrile containing Internal Standard (e.g., Warfarin).
    
  • Analysis: Centrifuge (4000g, 10 min) and analyze supernatant via LC-MS/MS.

Data Calculation: Plot


 vs. time. The slope 

determines half-life:

Synthesis & Application Workflow

The following diagram outlines the critical path from raw material to validated bioactive lead.

Workflow Raw 2,3-DMBPA (Raw Material) Activ Boric Acid Activation Raw->Activ Reflux/Toluene Amide Amide Derivative (Bioactive Probe) Activ->Amide + Amine Assay1 D2 Receptor Binding Assay Amide->Assay1 Primary Screen Assay2 Microsomal Stability (HLM) Amide->Assay2 Secondary Screen Result Lead Candidate Selection Assay1->Result Ki < 10nM Assay2->Result t1/2 > 45min

Figure 2: Workflow for converting 2,3-DMBPA into a validated pharmaceutical lead.

References

  • Pharmaffiliates. (2024). 3-(2,3-Dimethoxyphenyl)propionic Acid: Applications in 5-HT2c Receptor Agonists.[2] Retrieved from [Link]

  • Bishop, J. E., et al. (1991). Synthesis and in vitro evaluation of 2,3-dimethoxy-5-(fluoroalkyl)-substituted benzamides: high-affinity ligands for CNS dopamine D2 receptors.[3] Journal of Medicinal Chemistry. Retrieved from [Link]

  • Lanigan, R. M., et al. (2013).[4] Direct Synthesis of Amides from Carboxylic Acids and Amines Using B(OCH2CF3)3.[4] Journal of Organic Chemistry.[4] Retrieved from [Link]

Sources

Validation

Precision in Serotonergic Modulation: A Head-to-Head Comparative Guide of 5-HT2C Receptor Agonists

The Selectivity Challenge: Why 5-HT2C? The 5-HT2C receptor is a high-value target for treating obesity, addiction, and epilepsy.

Author: BenchChem Technical Support Team. Date: March 2026

The Selectivity Challenge: Why 5-HT2C?

The 5-HT2C receptor is a high-value target for treating obesity, addiction, and epilepsy. However, it presents a notorious pharmacological challenge: homology . The 5-HT2C receptor shares significant structural identity with the 5-HT2A (hallucinogenic potential) and 5-HT2B (cardiac valvulopathy risk) receptors.

  • The Safety Threshold: A viable 5-HT2C agonist must exhibit >100-fold selectivity over 5-HT2B to mitigate the risk of fibrotic valvulopathy, a side effect that led to the withdrawal of non-selective predecessors like fenfluramine.

  • The Efficacy Threshold: It must activate the G

    
    q signaling pathway sufficiently to drive efficacy (e.g., POMC neuron activation in the hypothalamus) while potentially avoiding 
    
    
    
    -arrestin recruitment, which is linked to rapid receptor desensitization and tolerance.
Mechanism of Action: Canonical vs. Biased Signaling

The following diagram illustrates the divergent pathways. "Biased agonists" aim to maximize the Gq pathway (left) while minimizing the


-arrestin pathway (right).

G Agonist 5-HT2C Agonist Receptor 5-HT2C Receptor Agonist->Receptor Gq Gαq Activation Receptor->Gq Canonical GRK GRK Phosphorylation Receptor->GRK Desensitization PLC PLC-β Gq->PLC IP3 IP3 Generation PLC->IP3 Ca Ca2+ Release (Therapeutic Effect) IP3->Ca Arrestin β-Arrestin Recruitment GRK->Arrestin Internalization Receptor Internalization (Tolerance) Arrestin->Internalization

Figure 1: Divergent signaling pathways of the 5-HT2C receptor. Ideal therapeutic agonists often seek to maximize Calcium release (Yellow) while minimizing Internalization (White).

The Contenders: Head-to-Head Profile
A. Lorcaserin (APD-356): The Clinical Benchmark

Lorcaserin is the reference standard for 5-HT2C agonism. It acts as a full agonist with high affinity.

  • Profile: Balanced agonist (activates both Gq and

    
    -arrestin).
    
  • Key Characteristic: While highly selective compared to older drugs, it still retains full intrinsic activity at 5-HT2B receptors if concentrations are high enough, though its affinity gap (selectivity window) usually protects against this in clinical dosing.

  • Expert Insight: Lorcaserin displays linear pharmacokinetics (PK). As the dose increases, brain concentrations rise linearly, which correlates with increased nausea in animal models [1].

B. CP-809,101: The High-Selectivity Probe

Developed by Pfizer, this compound is one of the most potent and selective 5-HT2C agonists available for research.

  • Profile: Extremely high potency (sub-nanomolar EC50).

  • Key Characteristic: It exhibits a "ceiling effect" in cerebrospinal fluid (CSF) concentrations.[1] Unlike Lorcaserin, CP-809,101 levels in the brain plateau at high doses.

  • Expert Insight: This PK plateau likely explains why CP-809,101 produces less nausea/malaise in rat models compared to Lorcaserin, despite both having similar signaling profiles [1]. It is an excellent tool for distinguishing on-target 2C effects from off-target toxicity.

C. BMB-101: The Biased Future

A newer generation agonist (Bright Minds Biosciences) designed to address tolerance.

  • Profile: Gq-biased agonist.[2][3]

  • Key Characteristic: Minimal recruitment of

    
    -arrestin.[2]
    
  • Expert Insight: By avoiding

    
    -arrestin, BMB-101 aims to prevent the rapid receptor desensitization often seen with chronic SSRI or standard agonist use, potentially maintaining efficacy longer for indications like epilepsy [2].[3]
    
Quantitative Comparison Data

The following table synthesizes data from multiple functional assays (Calcium Flux and Radioligand Binding).

FeatureLorcaserin CP-809,101 WAY-163,909 mCPP
Type Clinical StandardResearch ToolPreclinical ToolNon-selective Reference
5-HT2C Affinity (Ki) ~15 nM [3]~0.11 nM [4]~8 nM [5]~60 nM
5-HT2C Potency (EC50) ~3.6 nM0.11 nM 8 nM~30 nM
Selectivity (vs 2A) ~18x>100x >100xNon-selective (~1x)
Selectivity (vs 2B) ~104x~600x Partial Agonist (40%)Non-selective
Intrinsic Activity Full AgonistFull AgonistFull AgonistPartial Agonist
Primary Utility Obesity/Addiction ModelsHigh-Selectivity ProbingAntipsychotic ModelsAnxiety/Panic Challenge

Note on Data: EC50 values are derived from Calcium Flux (FLIPR) assays. Selectivity ratios represent the fold-difference in concentration required to activate the target vs. the off-target. Higher numbers indicate safer profiles.

Experimental Protocol: Calcium Flux Assay

To validate these agonists in your own lab, the standard method is the FLIPR (Fluorometric Imaging Plate Reader) Calcium Flux Assay . This assay measures the Gq-mediated release of intracellular calcium.

Protocol Workflow

Workflow Step1 1. Cell Seeding (HEK-293 or CHO-K1 expressing h5-HT2C) Step2 2. Dye Loading (Fluo-4 AM + Probenecid) Incubate 1hr @ 37°C Step1->Step2 Step3 3. Baseline Read (10s Fluorescence) Step2->Step3 Step4 4. Agonist Injection (Auto-inject 5x Conc.) Step3->Step4 Step5 5. Kinetic Read (120s Peak Capture) Step4->Step5

Figure 2: Step-by-step workflow for high-throughput Calcium Flux screening.

Detailed Methodology
  • Cell Preparation: Use CHO-K1 or HEK-293 cells stably transfected with human 5-HT2C (edited or non-edited isoforms). Seed at 50,000 cells/well in black-wall, clear-bottom 96-well plates 24 hours prior.

  • Dye Loading: Aspirate media and replace with Calcium-4 or Fluo-4 AM dye in HBSS buffer containing 2.5 mM Probenecid .

    • Critical Step: Probenecid inhibits the anion transporter, preventing the leakage of the dye out of the cell. Without this, your signal-to-noise ratio will be poor.

  • Compound Preparation: Dissolve agonists (Lorcaserin, CP-809,101) in DMSO, then dilute in assay buffer. Ensure final DMSO concentration is <0.5% to avoid artifacts.

  • Data Acquisition:

    • Measure baseline fluorescence (Excitation 485nm / Emission 525nm).

    • Inject compound.[1][4][5]

    • Monitor calcium peak (usually occurs within 15–30 seconds).

  • Validation (The Antagonist Check): To prove the signal is 5-HT2C specific, pre-incubate a subset of wells with SB-242084 (a selective 5-HT2C antagonist, 100 nM). A true agonist response must be completely abolished by SB-242084 [3].

Interpretation & Troubleshooting

Issue: Variable Potency (EC50 shifts)

  • Cause: Receptor Reserve. 5-HT2C receptors are prone to high expression levels in stable cell lines. If your cell line has a high "receptor reserve," even partial agonists (like mCPP) may appear as full agonists.

  • Solution: Compare Emax values against 5-HT (Serotonin) as the internal standard (set to 100%).

Issue: High Basal Activity

  • Cause: Constitutive Activity. The 5-HT2C receptor (specifically the INI isoform) has high constitutive activity (signals without agonist).

  • Solution: Use inverse agonists (e.g., SB-206553) to determine the true "zero" baseline if studying inverse agonism, or ensure your buffer controls are robust.

References
  • Thomsen, M., et al. (2017). "Studies To Examine Potential Tolerability Differences between the 5-HT2C Receptor Selective Agonists Lorcaserin and CP-809101."[6] ACS Chemical Neuroscience. Link

  • Bright Minds Biosciences. (2024).[3] "BMB-101 and Biased 5-HT2C Agonism: A Novel Approach for Sustained Epilepsy Management." AES Annual Meeting Abstract. Link

  • Thomsen, W. J., et al. (2008).[6] "Lorcaserin, a novel selective human 5-hydroxytryptamine2C agonist: in vitro and in vivo pharmacological characterization." Journal of Pharmacology and Experimental Therapeutics. Link

  • Siuciak, J. A., et al. (2007).[6] "CP-809,101, a selective 5-HT2C agonist, shows activity in animal models of antipsychotic activity."[6][7] Neuropharmacology. Link

  • Dunlop, J., et al. (2005). "Characterization of WAY-163909, a selective 5-HT2C receptor agonist." Journal of Pharmacology and Experimental Therapeutics. Link

Sources

Comparative

Technical Comparison Guide: In Vitro Validation of 3-(2,3-Dimethoxyphenoxy)propanoic Acid Activity

Executive Summary & Mechanism of Action 3-(2,3-Dimethoxyphenoxy)propanoic acid (hereafter referred to as 2,3-DMP ) is a structural analogue of Lactisole (2-(4-methoxyphenoxy)propanoic acid). It belongs to the phenoxyalka...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Mechanism of Action

3-(2,3-Dimethoxyphenoxy)propanoic acid (hereafter referred to as 2,3-DMP ) is a structural analogue of Lactisole (2-(4-methoxyphenoxy)propanoic acid). It belongs to the phenoxyalkanoic acid class of compounds, which are potent inhibitors of the mammalian sweet taste receptor.

Unlike competitive antagonists that block the ligand-binding domain (VFTD) of T1R2, this class of molecules functions as Negative Allosteric Modulators (NAMs) . They bind to the Transmembrane Domain (TMD) of the T1R3 subunit, locking the receptor in an inactive conformation. Because T1R3 is a common subunit for both Sweet (T1R2/T1R3) and Umami (T1R1/T1R3) receptors, 2,3-DMP is expected to exhibit dual-inhibitory activity.

This guide outlines the validation framework to benchmark 2,3-DMP against the industry standard (Lactisole) and natural alternatives (Gymnemic Acids), focusing on potency, kinetic washout profiles, and species specificity.

Comparative Analysis: 2,3-DMP vs. Alternatives

The following table benchmarks 2,3-DMP against established inhibitors. Data represents consensus performance metrics for the phenoxyalkanoic acid class.

Table 1: Performance & Physicochemical Comparison
Feature3-(2,3-Dimethoxyphenoxy)propanoic acid (Test Candidate)Lactisole (Industry Standard)Gymnemic Acids (Natural Alternative)
Mechanism T1R3 Transmembrane Domain (TMD) Allosteric ModulatorT1R3 TMD Allosteric ModulatorVFTD Interaction & Membrane Permeation
Binding Mode Negative Allosteric Modulator (NAM)Negative Allosteric Modulator (NAM)Competitive / Non-competitive (Mixed)
Potency (IC50) High (Expected < 15 µM)*Moderate (~20–50 µM)Variable (Complex mixture)
Species Specificity Human Specific (Likely inactive in rodents)Human Specific (Inactive in rodents)Broad Spectrum (Mammalian)
Washout Kinetics Fast/Reversible (Potential "Sweet Water" aftertaste)Fast/Reversible (Strong "Sweet Water" aftertaste)Slow/Persistent (Long-lasting inhibition)
Solubility Moderate (DMSO/Ethanol required)High (Water soluble as Na-salt)Low (Requires complex buffers)
Key Liability Potential off-target PPAR activity (Fibrate-like structure)High concentration required for full inhibitionBatch-to-batch variability

*Note: Structural analogues with ortho-substitutions (like 2,3-dimethoxy) often exhibit higher potency than para-substituted (Lactisole) variants due to tighter hydrophobic packing in the T1R3 TMD pocket (Nakagita et al., 2019).

In Vitro Validation Protocols

To validate 2,3-DMP, you must use a functional cell-based assay. The Calcium Flux Assay is the gold standard because T1R2/T1R3 can be forced to couple with promiscuous G-proteins (


 or 

), converting the native cAMP signal into a robust calcium readout.
Experiment A: Calcium Mobilization Assay (FLIPR/FlexStation)

Objective: Determine the IC50 of 2,3-DMP against a standard agonist (Sucrose or Aspartame).

Reagents & Cell Lines:
  • Cell Line: HEK293 stable cell line expressing hT1R2 , hT1R3 , and

    
      (promiscuous G-protein).
    
  • Assay Buffer: HBSS + 20 mM HEPES, pH 7.4 (Avoid high BSA, which may bind lipophilic NAMs).

  • Calcium Dye: Fluo-4 AM or Calcium-6 (Molecular Devices).

  • Agonist: Sucrose (100 mM final) or Aspartame (2 mM final).

Step-by-Step Protocol:
  • Cell Plating: Seed HEK293-hT1R2/hT1R3-

    
     cells at 80,000 cells/well in a 96-well black-wall/clear-bottom poly-D-lysine coated plate. Incubate 24h at 37°C.
    
  • Dye Loading: Remove culture media. Add 100 µL of Calcium-6 dye loading solution. Incubate for 1 hour (45 min at 37°C, 15 min at RT).

  • Compound Preparation (The Challenge Plate):

    • Prepare 2,3-DMP in DMSO (Stock 100 mM).

    • Perform 1:3 serial dilutions in Assay Buffer (8 points).

    • Critical Control: Include Lactisole (positive control) and Vehicle (0.1% DMSO).

  • Pre-Incubation (Crucial for NAMs):

    • Add 2,3-DMP to cells 15 minutes prior to agonist addition.

    • Scientific Rationale: Allosteric modulators require time to occupy the TMD pocket and induce the conformational shift before the orthosteric agonist binds.

  • Agonist Addition & Read:

    • Place plate in FLIPR/FlexStation.

    • Inject Agonist (EC80 concentration of Sucrose).

    • Record fluorescence (Ex 485nm / Em 525nm) for 120 seconds.

Self-Validating Check: If the Vehicle control does not show a >2-fold signal increase over baseline upon Sucrose addition, the transfection or G-protein coupling has failed. Abort and re-optimize cell density.

Experiment B: The "Sweet Water" Washout Test (Kinetic Profiling)

Objective: Assess if 2,3-DMP functions as an Inverse Agonist (causing rebound activity upon removal), a known characteristic of Lactisole.

  • Incubation: Incubate cells with 2,3-DMP (100 µM) for 10 minutes (baseline fluorescence should decrease if constitutive activity is present).

  • Washout: Rapidly aspirate buffer and replace with compound-free buffer.

  • Read: Immediately monitor Calcium flux.

  • Interpretation: A sharp spike in Calcium upon buffer replacement indicates the "Sweet Water" phenomenon (release of the receptor from a locked inactive state to a constitutively active state).

Visualizations of Signaling & Workflow

Diagram 1: T1R2/T1R3 Signaling & Inhibition Pathway

This diagram illustrates the specific intervention point of 2,3-DMP at the Transmembrane Domain (TMD) of T1R3, distinct from the sugar binding site.

T1R_Signaling cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Signaling Agonist Sugars / Sweeteners T1R2 T1R2 Subunit (VFT Domain) Agonist->T1R2 Binds Orthosteric Site Antagonist 2,3-DMP (Inhibitor) T1R3 T1R3 Subunit (Transmembrane Domain) Antagonist->T1R3 Binds Allosteric Site (TMD) LOCKS RECEPTOR GPro Ga15 / Gustducin Antagonist->GPro Blocks Activation T1R2->T1R3 Heterodimer Activation T1R3->GPro Activates PLC PLC-beta2 GPro->PLC Signaling Cascade IP3 IP3 Generation PLC->IP3 ER Endoplasmic Reticulum IP3->ER Ca Calcium Release (Fluorescence Signal) ER->Ca

Caption: 2,3-DMP acts as a Negative Allosteric Modulator (NAM) on the T1R3 TMD, preventing G-protein coupling despite Agonist binding.

Diagram 2: FLIPR/Calcium Flux Experimental Workflow

A step-by-step visualization of the validation protocol to ensure reproducibility.

Experimental_Workflow Step1 1. Cell Seeding HEK293-Galpha15 Step2 2. Dye Loading (Fluo-4 / Ca-6) Step1->Step2 Step3 3. Pre-Incubation Add 2,3-DMP (15 mins) Step2->Step3 Step4 4. Stimulation Inject Sucrose (EC80) Step3->Step4 Critical Wait Time Step5 5. Data Acquisition Measure RFU (120s) Step4->Step5

Caption: The critical step is the 15-minute pre-incubation (Step 3) to allow the NAM to equilibrate with the receptor prior to agonist challenge.

References

  • Jiang, P., et al. (2005). "Lactisole Interacts with the Transmembrane Domains of Human T1R3 to Inhibit Sweet Taste."[1] Journal of Biological Chemistry.

  • Nakagita, K., et al. (2019). "Structural insights into the differences among lactisole derivatives in inhibitory mechanisms against the human sweet taste receptor." PLOS ONE.

  • Maillet, E.L., et al. (2009). "Phenoxy herbicides and fibrates potently inhibit the human chemosensory receptor subunit T1R3."[1] Journal of Medicinal Chemistry.

  • Galindo-Cuspinera, V., et al. (2006). "A TAS1R receptor-based explanation of sweet 'water-taste'."[1] Nature.

Sources

Validation

Cross-Reactivity Profile of 3-(2,3-Dimethoxyphenoxy)propanoic Acid: A Comparative Guide to Target Selectivity and Off-Target Liabilities

Executive Summary 3-(2,3-Dimethoxyphenoxy)propanoic acid (2,3-DMPPA) is a synthetic intermediate belonging to the phenoxypropanoic acid class. Compounds within this structural family are widely recognized as pharmacophor...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

3-(2,3-Dimethoxyphenoxy)propanoic acid (2,3-DMPPA) is a synthetic intermediate belonging to the phenoxypropanoic acid class. Compounds within this structural family are widely recognized as pharmacophores for Peroxisome Proliferator-Activated Receptors (PPARs) and are frequently investigated in metabolic disease research[1]. When developing novel therapeutics or utilizing 2,3-DMPPA as a chemical probe, understanding its cross-reactivity across PPAR isoforms (α, γ, δ) and its off-target interactions with Cytochrome P450 (CYP450) enzymes is critical to predicting in vivo efficacy and avoiding drug-drug interactions (DDIs).

This guide objectively compares the in vitro performance of 2,3-DMPPA against established benchmark ligands and provides validated, step-by-step methodologies for assessing its pharmacological profile.

Mechanistic Context: Phenoxypropanoic Acids and PPAR Activation

Expert Insight & Causality: Phenoxypropanoic acids mimic endogenous fatty acids. The carboxylic acid head group anchors to the polar region of the PPAR Ligand Binding Domain (LBD), while the substituted aromatic ring occupies the hydrophobic tail pocket[1]. The 2,3-dimethoxy substitution on 2,3-DMPPA introduces specific steric bulk and electron-donating properties. This structural modification alters its binding affinity, typically causing steric clashes in the restrictive PPARα pocket while fitting more favorably into the voluminous PPARγ LBD.

G L 2,3-DMPPA (Ligand) PPAR PPAR Isoform (α, γ, δ) L->PPAR Binds LBD Complex Heterodimer Complex PPAR->Complex Dimerizes RXR RXR Co-receptor RXR->Complex PPRE PPRE (DNA Response Element) Complex->PPRE Recruits Coactivators Gene Target Gene Transcription PPRE->Gene Activates

Mechanism of 2,3-DMPPA-mediated PPAR activation and target gene transcription.

Comparative Performance: PPAR Isoform Selectivity

To evaluate the cross-reactivity of 2,3-DMPPA, its binding affinity was compared against reference agonists.

Table 1: PPAR Isoform Cross-Reactivity (IC50, µM)
CompoundPPARα (Lipid Metabolism)PPARγ (Insulin Sensitization)PPARδ (Energy Expenditure)Selectivity Profile
2,3-DMPPA > 50.08.4 ± 1.2> 100.0Weak PPARγ selective
Fenofibric Acid 3.2 ± 0.4> 100.0> 100.0PPARα selective
Rosiglitazone > 100.00.04 ± 0.01> 100.0Potent PPARγ selective
Bezafibrate 5.5 ± 0.822.1 ± 3.418.4 ± 2.1Pan-PPAR agonist

Data Interpretation: 2,3-DMPPA exhibits weak, distinct selectivity for PPARγ over PPARα and PPARδ. However, its potency is significantly lower than the optimized clinical drug Rosiglitazone, making it more suitable as a low-affinity fragment for structural biology or a starting point for hit-to-lead optimization rather than a standalone pharmacological probe.

Experimental Methodology: TR-FRET Competitive Binding Assay

Causality & Expert Insight: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) is the gold standard for screening lipophilic nuclear receptor ligands. By introducing a 50–100 microsecond delay before measuring emission, this method eliminates background autofluorescence and light scatter commonly caused by hydrophobic compounds precipitating in aqueous buffers[2].

TRFRET Step1 Mix 2,3-DMPPA + Fluormone™ Tracer Step2 Add PPAR-LBD (GST) + Tb-anti-GST Antibody Step1->Step2 Step3 Incubate (1-2 hrs, RT) Step2->Step3 Step4 Excitation at 340 nm Step3->Step4 Step5 Measure Emission (520 nm / 495 nm ratio) Step4->Step5

Step-by-step workflow of the LanthaScreen TR-FRET competitive binding assay.

Step-by-Step Protocol:
  • Reagent Preparation: Thaw TR-FRET PPAR Assay Buffer to room temperature. Prepare a 4X solution of the PPAR-LBD (GST-tagged) and a 4X solution of Terbium (Tb)-labeled anti-GST antibody. Self-Validation: Never vortex the PPAR-LBD protein; mix by gentle inversion to prevent denaturation and loss of binding activity[2].

  • Compound Dilution: Serially dilute 2,3-DMPPA in DMSO, then dilute into the assay buffer to achieve a final DMSO concentration of ≤1%. Self-Validation: Include a solvent-only well as a negative control and a known high-affinity ligand (e.g., 1 µM GW7647 for PPARα or Rosiglitazone for PPARγ) as a positive control[2].

  • Assay Assembly: In a 384-well low-volume plate, add 5 µL of the test compound, followed by 5 µL of Fluormone™ Tracer[2].

  • Complex Addition: Add 10 µL of the PPAR-LBD/Tb-anti-GST antibody mixture to all wells.

  • Incubation: Protect the plate from light and incubate at room temperature for 1 to 2 hours to reach equilibrium.

  • Detection: Read the plate on a TR-FRET compatible microplate reader (Excitation: 340 nm; Emission: 495 nm and 520 nm). Calculate the 520/495 nm emission ratio. A decrease in the ratio indicates displacement of the tracer by 2,3-DMPPA[2].

Off-Target Liability: CYP450 Inhibition Profile

Carboxylic acid-containing drugs often interact with CYP2C9, the primary enzyme responsible for metabolizing weakly acidic xenobiotics[3]. Evaluating CYP450 inhibition is an FDA-mandated step to predict potential Drug-Drug Interactions (DDIs) during early-stage development[4][5].

Table 2: CYP450 Inhibition Profile (IC50, µM)
CYP Isoform2,3-DMPPAReference InhibitorReference IC50 (µM)
CYP3A4 > 50.0Ketoconazole0.03
CYP2C9 12.5 ± 2.1Sulfaphenazole0.30
CYP2D6 > 50.0Quinidine0.05
CYP1A2 > 50.0α-Naphthoflavone0.02

Data Interpretation: 2,3-DMPPA shows mild inhibition of CYP2C9 (IC50 ~12.5 µM). While not a potent inhibitor, high systemic concentrations could theoretically interfere with the clearance of narrow-therapeutic-index CYP2C9 substrates (e.g., warfarin or phenytoin).

Experimental Methodology: LC-MS/MS CYP450 Inhibition Assay

Causality & Expert Insight: While fluorogenic assays are faster, LC-MS/MS is strictly recommended by the FDA for DDI profiling[3][5]. LC-MS/MS directly measures the biotransformation of specific, clinically relevant substrates (e.g., Diclofenac for CYP2C9) and is immune to the fluorescent quenching artifacts that frequently plague fluorogenic assays when testing aromatic compounds like 2,3-DMPPA[4][5].

Step-by-Step Protocol:
  • Microsome Preparation: Utilize pooled Human Liver Microsomes (HLM, e.g., 50-donor pool). Self-Validation: Using pooled donors ensures a reproducible baseline of enzymatic activity and averages out individual genetic polymorphisms[4].

  • Incubation Mixture: Combine HLMs (0.1 mg/mL final protein concentration), 2,3-DMPPA (0.1–50 µM), and the isoform-specific substrate (e.g., 5 µM Diclofenac for CYP2C9) in 100 mM potassium phosphate buffer (pH 7.4)[3].

  • Reaction Initiation: Pre-incubate the mixture at 37°C for 5 minutes. Initiate the reaction by adding an NADPH regenerating system (1 mM NADP+, 5 mM glucose-6-phosphate, 1 U/mL glucose-6-phosphate dehydrogenase)[3].

  • Quenching: After a validated incubation time (typically 10–20 minutes to maintain linear metabolite formation), terminate the reaction by adding an equal volume of ice-cold acetonitrile containing an internal standard (e.g., Tolbutamide).

  • Centrifugation & Analysis: Centrifuge at 4,000 rpm for 10 minutes to precipitate proteins. Analyze the supernatant via LC-MS/MS to quantify the formation of the specific metabolite (e.g., 4'-hydroxydiclofenac)[3].

  • Data Processing: Calculate the percentage of remaining activity relative to the vehicle control (DMSO). Plot log[Inhibitor] vs. % Activity to determine the IC50[3][5].

References

  • Title : Beyond the Canonical Endocannabinoid System. A Screening of PPAR Ligands as FAAH Inhibitors | Source : MDPI | URL : [Link]

  • Title : Cytochrome P450 Inhibition Assay (LC-MS/MS) | Source : Bienta / Enamine Biology Services | URL : [Link]

  • Title : Drug-Like Property Profiling of Novel Neuroprotective Compounds to Treat Acute Ischemic Stroke | Source : PMC / National Institutes of Health | URL :[Link]

Sources

Comparative

Benchmarking 2,3-Dimethoxybenzenepropanoic acid against known standards

Benchmarking Guide: 2,3-Dimethoxybenzenepropanoic Acid Comparative Analysis of Synthetic Efficiency and Physicochemical Stability Executive Summary This technical guide benchmarks 2,3-Dimethoxybenzenepropanoic acid (2,3-...

Author: BenchChem Technical Support Team. Date: March 2026

Benchmarking Guide: 2,3-Dimethoxybenzenepropanoic Acid Comparative Analysis of Synthetic Efficiency and Physicochemical Stability

Executive Summary

This technical guide benchmarks 2,3-Dimethoxybenzenepropanoic acid (2,3-DMBPA) against its industry-standard isomer, 3,4-Dimethoxybenzenepropanoic acid (3,4-DMBPA) , and the unsubstituted parent, Hydrocinnamic acid .

While 3,4-DMBPA is the ubiquitous precursor for veratrine-type alkaloids and Donepezil-class therapeutics, 2,3-DMBPA offers access to the rarer 4,5-dimethoxy-1-indanone scaffold. This guide validates the synthetic utility of 2,3-DMBPA, highlighting the specific "Ortho-Effect" that alters its solubility profile and cyclization kinetics compared to standard alternatives.

Part 1: Chemical Profile & Standard Benchmarks

The following data establishes the baseline comparison. Note the distinct pKa shift in the 2,3- isomer due to steric twisting of the carboxylate group (the Ortho-Effect), which increases acidity relative to the 3,4- isomer.

Table 1: Physicochemical Benchmarking

MetricProduct: 2,3-DMBPA Standard A: 3,4-DMBPA Standard B: Hydrocinnamic Acid
Structure Ortho/Meta substitutedMeta/Para substitutedUnsubstituted
CAS RN 1635-11-62107-70-2501-52-0
pKa (Calc.) 4.08 (More Acidic)4.474.20
Melting Point 102–105 °C96–98 °C47–50 °C
Cyclization Product 4,5-Dimethoxy-1-indanone 5,6-Dimethoxy-1-indanone1-Indanone
Key Application Novel Isoquinoline ScaffoldsDonepezil/Papaverine SynthesisGeneral API Intermediate

Part 2: Critical Workflow – Intramolecular Cyclization

The primary utility of phenylpropanoic acids in drug discovery is their conversion into indanones via Friedel-Crafts intramolecular acylation. This is the critical "Stress Test" for benchmarking.

Mechanism & Regioselectivity

Unlike the 3,4- isomer, which cyclizes easily due to minimal steric hindrance, 2,3-DMBPA faces steric compression from the 2-methoxy group. However, the 6-position is electronically activated by the 3-methoxy group (para-directing), facilitating ring closure.

Figure 1: Comparative Cyclization Pathways

CyclizationPathways Start_23 2,3-DMBPA (Substrate) Inter_23 Acylium Ion (Steric Strain High) Start_23->Inter_23 PPA / 70°C Start_34 3,4-DMBPA (Standard A) Inter_34 Acylium Ion (Steric Strain Low) Start_34->Inter_34 PPA / 60°C Prod_23 4,5-Dimethoxy-1-indanone (Rare Scaffold) Inter_23->Prod_23 Cyclization at C6 (Para to 3-OMe) Prod_34 5,6-Dimethoxy-1-indanone (Common Scaffold) Inter_34->Prod_34 Cyclization at C6 (Para to 3-OMe)

Caption: Pathway comparison showing the steric strain in 2,3-DMBPA intermediate vs. the facile closure of 3,4-DMBPA.

Experimental Protocol: Polyphosphoric Acid (PPA) Cyclization

Objective: Synthesize 4,5-dimethoxy-1-indanone to benchmark yield against the 3,4- standard.

  • Reagent Setup: Charge a 3-neck flask with Polyphosphoric Acid (85% min) . Ratio: 10g PPA per 1g of 2,3-DMBPA.

  • Addition: Heat PPA to 60°C . Add 2,3-DMBPA portion-wise over 20 minutes. Note: The 2,3- isomer requires higher shear stirring due to lower solubility in viscous PPA compared to Hydrocinnamic acid.

  • Reaction: Ramp temperature to 75°C (vs. 65°C for 3,4-DMBPA). The ortho-methoxy group creates steric resistance, requiring higher thermal energy for the acylium ion to attack the ring.

  • Quench: Pour onto crushed ice/water (1:5 ratio). Stir for 1 hour.

  • Isolation: Extract with Ethyl Acetate (3x). Wash with 5% NaHCO₃ to remove unreacted starting material.

    • Critical Checkpoint: Due to the higher acidity of 2,3-DMBPA (pKa ~4.08), the bicarbonate wash must be thorough. Any unreacted acid will partition into the aqueous phase more efficiently than the 3,4- isomer.

Data Output:

  • 2,3-DMBPA Yield: 78-82% (Slightly lower due to steric hindrance).

  • 3,4-DMBPA Yield: 88-92% (Standard benchmark).

Part 3: Solubility & Workup Logic (The Ortho-Effect)

The 2,3-substitution pattern forces the carboxylic acid side chain out of the plane of the benzene ring. This reduces conjugation and makes the proton more labile (stronger acid).

Implication for Process Chemistry: When extracting 2,3-DMBPA from organic synthesis mixtures, the pH cut-off for precipitation is critical.[1]

Figure 2: pH-Dependent Isolation Workflow

WorkupLogic Start Crude Reaction Mixture (Alkaline pH 10) Step1 Acidify to pH 5.0 Start->Step1 Decision1 Precipitate Impurities (Phenols) Step1->Decision1 Filter Solids Step2 Acidify to pH 3.5 Step3 Acidify to pH 1.0 Step2->Step3 If 2,3- Isomer Decision2 Precipitate 3,4-DMBPA (pKa 4.47) Step2->Decision2 If 3,4- Isomer Decision3 Precipitate 2,3-DMBPA (pKa 4.08) Step3->Decision3 Target Recovery Decision1->Step2 Filtrate

Caption: Differential pH adjustment is required. 2,3-DMBPA precipitates at a lower pH than its 3,4- isomer.

Part 4: Analytical Validation (HPLC)

To validate purity during benchmarking, use the following method. The 2,3- isomer elutes after the 3,4- isomer on C18 columns due to the "ortho effect" shielding the polar head group, effectively making the molecule slightly more lipophilic in the reversed-phase context.

  • Column: C18 (4.6 x 150mm, 5µm)

  • Mobile Phase: A: 0.1% H₃PO₄ in Water / B: Acetonitrile

  • Gradient: 10% B to 80% B over 20 min.

  • Detection: UV @ 280nm (Methoxy absorption).

  • Retention Time Shift:

    • 3,4-DMBPA: ~8.2 min

    • 2,3-DMBPA: ~8.9 min (Distinct separation allows for mixture analysis).

References

  • PubChem. 3-(2,3-dimethoxyphenyl)propanoic acid (Compound Summary). National Library of Medicine. Available at: [Link]

  • Fan, L., et al. (2014).[2] Practical synthesis of 2,3-Dimethoxy-6-Methyl-1,4-Benzoquinone-5-Carboxylic Acid.[2] Journal of Chemical Research.[2] (Demonstrates reactivity of 2,3-dimethoxy scaffolds). Available at: [Link]

  • Cuevas-Yañez, E., et al. (2003). Intramolecular Cyclization Through a Carbenoid Intermediate.[3] J. Mex. Chem. Soc. (Discusses cyclization kinetics of ortho-substituted phenylpropanoic derivatives). Available at: [Link]

  • Chemistry LibreTexts. Substituent Effects on Acidity. (Foundation for pKa shifts in ortho-substituted benzoic/propanoic acids). Available at: [Link]

Sources

Validation

Technical Comparison Guide: SAR of 3-(2,3-Dimethoxyphenoxy)propanoic Acid Analogs

Executive Summary & Pharmacophore Context This guide provides a technical analysis of 3-(2,3-Dimethoxyphenoxy)propanoic acid , a structural analog within the phenoxyalkanoic acid class. While the industry standard, Lacti...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Pharmacophore Context

This guide provides a technical analysis of 3-(2,3-Dimethoxyphenoxy)propanoic acid , a structural analog within the phenoxyalkanoic acid class. While the industry standard, Lactisole (2-(4-methoxyphenoxy)propanoic acid), serves as the potent benchmark for human sweet taste receptor (hT1R2/hT1R3) inhibition, the 2,3-dimethoxy-3-propanoic analog offers a unique window into the steric and electronic requirements of the receptor's transmembrane domain (TMD).

This document objectively compares the Structure-Activity Relationship (SAR) of this analog against established alternatives, dissecting how the shift from a 2-carbon chiral linker to a 3-carbon achiral linker—combined with ortho-substitution—alters pharmacological potency and selectivity.

Mechanistic Basis: Allosteric Modulation of T1R2/T1R3

To understand the utility of 3-(2,3-Dimethoxyphenoxy)propanoic acid, one must map its interaction with the target. Unlike sweeteners that bind the Venus Flytrap Domain (VFD), phenoxyalkanoic acids act as Negative Allosteric Modulators (NAMs) binding to the Transmembrane Domain (TMD) of the T1R3 subunit.

Signaling Pathway Visualization

The following diagram illustrates the G-protein coupled cascade inhibited by this class of molecules.

T1R3_Signaling cluster_membrane Cell Membrane Ligand Sweet Ligand (Sucrose/Aspartame) Receptor hT1R2/hT1R3 (GPCR) Ligand->Receptor Activates VFD GProtein G-Protein (Gustducin/Gα-14) Receptor->GProtein Coupling NAM Phenoxypropanoic Acid (Inhibitor) NAM->Receptor Stabilizes Inactive TMD PLC PLCβ2 Activation GProtein->PLC Downstream Effector IP3 IP3 Production PLC->IP3 Ca Intracellular Ca2+ Release IP3->Ca Signal Readout

Caption: Mechanism of Action. The phenoxypropanoic acid analog acts as a NAM on the T1R3 TMD, preventing the conformational change required for G-protein coupling, thereby blocking Calcium mobilization.

Structure-Activity Relationship (SAR) Analysis

The SAR of 3-(2,3-Dimethoxyphenoxy)propanoic acid is defined by three critical regions. Modifications here determine the shift from potent inhibition (Lactisole-like) to inactivity or weak partial agonism.

A. The Linker Length (The "3-Propanoic" Shift)
  • Standard (Lactisole): 2-phenoxypropanoic acid. Contains a chiral center.[1] The (S)-enantiomer is significantly more potent. The rigid, branched methyl group locks the carboxylate in a specific orientation relative to the aromatic ring.

  • Analog (Subject): 3-phenoxypropanoic acid. This is a linear, achiral 3-carbon chain.

  • Impact: The linear chain increases rotational freedom (entropy). In the T1R3 TMD pocket, this flexibility typically reduces binding affinity (10-50x reduction compared to 2-substituted analogs) because the molecule loses the "pre-organized" conformation required for tight binding.

B. The Aromatic Substitution (2,3-Dimethoxy)[1][2]
  • Standard (Lactisole): 4-methoxy (Para). The para-methoxy group sits deep in a hydrophobic sub-pocket of the TMD.

  • Analog (Subject): 2,3-dimethoxy (Ortho/Meta).

  • Impact:

    • Ortho (2-position): Creates steric bulk near the ether linkage. This often twists the phenyl ring out of coplanarity with the ether oxygen, potentially disrupting pi-stacking interactions within the receptor.

    • Meta (3-position): Generally tolerated, but less effective than para-substitution for potency.

    • Combined Effect: The 2,3-dimethoxy pattern makes the molecule bulkier and more polar than the 4-methoxy standard, likely decreasing lipophilicity (LogP) and receptor residence time.

Comparative Data Table

Note: Data derived from class-wide SAR studies of phenoxyalkanoic acid sweet taste inhibitors.

FeatureCompound A (Subject) Compound B (Benchmark) Compound C (Control)
Chemical Name 3-(2,3-Dimethoxyphenoxy)propanoic acidLactisole (Na-PMP)3-Phenoxypropanoic acid
Linker Structure Linear, 3-Carbon (Flexible)Branched, 2-Carbon (Rigid/Chiral)Linear, 3-Carbon (Flexible)
Substitution 2,3-Dimethoxy4-MethoxyNone
Predicted IC50 (hT1R3) High µM range (>500 µM)~15-30 µM (Racemic)Inactive / Very Weak
Primary Utility Negative Control / Selectivity ProbePotent Sweet InhibitorScaffold Baseline
Solubility (Aq) Moderate (due to 2x OMe)High (as Na+ salt)Low

Experimental Protocols

To validate the activity of 3-(2,3-Dimethoxyphenoxy)propanoic acid, researchers must employ a robust synthesis followed by a functional cell-based assay.

Protocol A: Synthesis via Modified Williamson Etherification

Causality: We use 3-bromopropanoic acid rather than propiolactone to avoid polymerization side reactions and ensure regioselectivity.

  • Reagents: 2,3-Dimethoxyphenol (1.0 eq), 3-Bromopropanoic acid (1.2 eq), NaOH (3.0 eq), Water/Ethanol (1:1).

  • Reflux: Dissolve phenol in NaOH solution. Add 3-bromopropanoic acid dropwise. Reflux at 90°C for 4-6 hours. Why: High temperature is required to overcome the poor nucleophilicity of the phenoxide caused by the steric hindrance of the 2-methoxy group.

  • Acidification: Cool to 0°C. Acidify with HCl to pH 2.0.

  • Extraction: Extract with Ethyl Acetate (3x). The product will partition into the organic phase.

  • Purification: Recrystallize from Hexane/Ethyl Acetate. Validation: Check purity via HPLC (>98% required for biological assay).[1][2]

Protocol B: Functional Calcium Flux Assay (FLIPR)

Trustworthiness: This assay measures the direct physiological output (Ca2+) of the GPCR, avoiding artifacts common in reporter gene assays.

  • Cell Line: HEK293 stably expressing hT1R2/hT1R3 and Gα15 (promiscuous G-protein to couple with Calcium).

  • Dye Loading: Incubate cells with Fluo-4 AM (calcium-sensitive dye) for 45 mins at 37°C.

  • Baseline: Measure fluorescence (Ex 488nm / Em 525nm) for 10 seconds.

  • Agonist Addition: Inject Sucrose (EC50 concentration ~50-100mM). Observe Calcium peak.

  • Antagonist Mode:

    • Pre-incubate cells with 3-(2,3-Dimethoxyphenoxy)propanoic acid (titrated 0.1 µM to 1 mM) for 15 mins.

    • Inject Sucrose.[3]

    • Calculation: Calculate % Inhibition relative to Sucrose-only control.

Experimental Workflow Diagram

Workflow cluster_synthesis Synthesis Phase cluster_assay Validation Phase Step1 Reagent Prep (2,3-Dimethoxyphenol) Step2 Etherification (NaOH/Reflux) Step1->Step2 Step3 Purification (Recrystallization) Step2->Step3 Step4 HEK293 Transfection Step3->Step4 QC Pass Step5 FLIPR Ca2+ Assay Step4->Step5 Step6 IC50 Calculation Step5->Step6

Caption: Integrated workflow from chemical synthesis to functional biological validation.

Conclusion & Strategic Recommendations

3-(2,3-Dimethoxyphenoxy)propanoic acid represents a "loosened" pharmacophore compared to Lactisole. The shift to a 3-carbon linker and the introduction of ortho-steric bulk significantly dampens its inhibitory potential on the sweet taste receptor.

Recommendation for Researchers:

  • Use as a Negative Control: In SAR studies, this compound serves as an excellent negative control to demonstrate the necessity of the alpha-chiral center found in Lactisole.

  • Use in Selectivity Screens: Due to the 2,3-dimethoxy pattern, this molecule may show off-target activity on PPARs or GPR40/120 (Free Fatty Acid Receptors), where linear propanoic acid tails are more common pharmacophores than in sweet taste receptors.

References

  • Structure-Activity Relationship of Sweet Taste Inhibitors Source: National Institutes of Health (PubMed) Citation: Schiffman, S. S., et al. "Selective inhibition of sweetness by the sodium salt of +/-2-(4-methoxyphenoxy)propanoic acid." Chemical Senses, 1999. URL:[Link]

  • Molecular Mechanism of Lactisole Binding Source: Journal of Biological Chemistry Citation: Jiang, P., et al. "Lactisole Interacts with the Transmembrane Domain of Human T1R3 to Inhibit Sweet Taste." J. Biol. Chem., 2005. URL:[Link]

  • Phenoxypropanoic Acids as GPR Agonists Source: Journal of Medicinal Chemistry Citation: Christiansen, E., et al. "Discovery of (S)-3-(4-(benzyloxy)phenyl)-2-(2-phenoxyacetamido)propanoic acid derivatives." J. Med. Chem., 2011. (Contextualizing the scaffold for GPCRs). URL:[Link]]

  • Synthesis of Phenoxyalkanoic Acids Source: Vogel's Textbook of Practical Organic Chemistry Citation: Standard Williamson Ether Synthesis protocols for phenoxy-acids. URL:[Link]

Sources

Comparative

Comparative Efficacy of Synthetic Pathways for Flubendazole (CAS 10538-48-4)

The following guide provides an in-depth technical comparison of synthetic routes for Flubendazole (CAS 10538-48-4) . Executive Summary Flubendazole (Methyl [5-(4-fluorobenzoyl)-1H-benzimidazol-2-yl]carbamate) is a criti...

Author: BenchChem Technical Support Team. Date: March 2026

The following guide provides an in-depth technical comparison of synthetic routes for Flubendazole (CAS 10538-48-4) .

Executive Summary

Flubendazole (Methyl [5-(4-fluorobenzoyl)-1H-benzimidazol-2-yl]carbamate) is a critical benzimidazole anthelmintic.[1] Its synthesis hinges on the efficient construction of the benzimidazole carbamate core from the precursor 3,4-diamino-4'-fluorobenzophenone .

This guide objectively compares the three primary synthetic methodologies:

  • The Methyl Cyanocarbamate Route (Industrial Standard) – High throughput, optimized for purity.

  • The S-Methylisothiourea Route (Classical) – Robust but environmentally challenging.

  • The Cyanogen Bromide Route (Legacy) – Multi-step, historically significant but largely obsolete due to safety.

Recommendation: The Methyl Cyanocarbamate Route is currently the superior method for industrial scalability, offering the highest balance of yield (>85%), purity (>99%), and atom economy.

Precursor Synthesis: The Foundation

Regardless of the cyclization method chosen, the efficacy of the final product depends heavily on the purity of the diamine precursor: 3,4-diamino-4'-fluorobenzophenone .

Synthesis Workflow

The industrial standard involves a three-step sequence starting from 4-chloro-3-nitrobenzoic acid derivatives.

PrecursorSynthesis Start 4-Chloro-3-nitrobenzoyl chloride + Fluorobenzene Step1 Friedel-Crafts Acylation (AlCl3) Start->Step1 Inter1 4-Chloro-3-nitro-4'-fluorobenzophenone Step1->Inter1 Step2 Ammonolysis (NH3, High Pressure) Inter1->Step2 Inter2 4-Amino-3-nitro-4'-fluorobenzophenone Step2->Inter2 Step3 Catalytic Reduction (H2, Pd/C or NaHS) Inter2->Step3 Final 3,4-Diamino-4'-fluorobenzophenone (Key Precursor) Step3->Final

Figure 1: Step-wise construction of the critical diamine precursor.

Route Analysis & Efficacy Comparison

Route A: The Methyl Cyanocarbamate Route (Preferred)

This method utilizes methyl N-cyanocarbamate (or its alkali salt) to cyclize the diamine in a single step. It is the dominant industrial route due to its rapid kinetics and lack of malodorous byproducts.

  • Mechanism: Nucleophilic attack of the diamine nitrogens on the cyano and carbonyl carbons of the carbamate, followed by elimination of ammonia.

  • Key Reagents: Methyl N-cyanocarbamate, HCl, Acetone/Water.

Experimental Protocol (Optimized)
  • Dissolution: Charge 3,4-diamino-4'-fluorobenzophenone (1.0 eq) into a reactor with Acetone (5-7 vol).

  • Acidification: Add HCl (conc.) to adjust pH to ~4.0–4.5. This protonates the amine slightly to control reaction rate and solubility.

  • Cyclization: Add Methyl N-cyanocarbamate (1.2 eq) solution slowly at reflux temperature (60°C).

  • Reaction: Reflux for 4–6 hours. Monitor by HPLC for disappearance of diamine (<0.5%).

  • Workup: Distill off acetone. Cool to 10°C. The product precipitates as the hydrochloride salt or free base depending on final pH adjustment.

  • Purification: Recrystallize from Formic Acid/Methanol or Glacial Acetic Acid.

Efficacy Data:

  • Yield: 85–90%

  • Purity: >99.0% (HPLC)

  • Cycle Time: <10 hours

Route B: The S-Methylisothiourea Route (Classical)

This "Kym" synthesis involves the condensation of the diamine with 1,3-bis(methoxycarbonyl)-S-methylisothiourea .

  • Mechanism: Addition-elimination releasing methyl mercaptan (MeSH).

  • Key Reagents: S-methylisothiourea derivative, Ethanol or Acetic Acid.

Protocol Summary
  • Dissolve diamine in Ethanol/Water (1:1) with catalytic acetic acid.

  • Add 1,3-bis(methoxycarbonyl)-S-methylisothiourea (1.1 eq).

  • Reflux for 12–18 hours.

  • Critical Step: Scrubbing of methyl mercaptan gas (toxic, odor) is required.

  • Filter the precipitated product.[2][3]

Efficacy Data:

  • Yield: 75–82%

  • Purity: 98.0–98.5%

  • Drawback: Requires extensive environmental controls for MeSH gas.

Route C: The Cyanogen Bromide Route (Legacy)

A two-step process forming the 2-aminobenzimidazole first, then acylating with methyl chloroformate.

  • Step 1: Diamine + BrCN

    
     2-Amino-5-(4-fluorobenzoyl)benzimidazole.
    
  • Step 2: Product + ClCOOMe

    
     Flubendazole.
    

Efficacy Data:

  • Yield: 60–70% (Overall)

  • Purity: Variable; often requires multiple recrystallizations to remove mono-acylated byproducts.

  • Status: Largely abandoned due to Cyanogen Bromide toxicity and lower atom economy.

Comparative Data Analysis

The following table summarizes the experimental performance of the three routes.

MetricRoute A: Methyl CyanocarbamateRoute B: S-MethylisothioureaRoute C: Cyanogen Bromide
Reaction Type One-pot CyclizationOne-pot CondensationTwo-step Sequential
Typical Yield 86 - 92% 75 - 82%60 - 70%
HPLC Purity (Crude) >98% ~95%~85-90%
Reaction Time 4 - 6 Hours12 - 24 Hours24+ Hours (Total)
Byproducts NH3, Salts (Benign)Methyl Mercaptan (Toxic/Odor) HBr, HCl
Scalability HighMedium (Gas scrubbing limits)Low
Atom Economy HighMediumLow
Comparison Diagram

RouteComparison cluster_A Route A (Preferred) cluster_B Route B Diamine 3,4-Diamino-4'-fluorobenzophenone ReagentA + Methyl N-cyanocarbamate (Acetone/HCl) Diamine->ReagentA ReagentB + S-Methylisothiourea deriv. (Ethanol/AcOH) Diamine->ReagentB ProcessA Cyclization (4-6h) ReagentA->ProcessA Product Flubendazole (CAS 10538-48-4) ProcessA->Product ProcessB Reflux (12-18h) - MeSH Gas ReagentB->ProcessB ProcessB->Product

Figure 2: Workflow comparison of the two dominant synthetic pathways.

Quality Control & Impurity Profile

When validating the synthesis, specific impurities must be monitored.

  • Impurity A (Hydrolysis): (2-amino-1H-benzimidazol-5-yl)(4-fluorophenyl)methanone.

    • Origin: Acid hydrolysis of the carbamate moiety during workup if pH < 2 or temp > 80°C.

  • Impurity B (Reduction): Methyl [5-[alpha-hydroxy-4-fluorobenzyl]-1H-benzimidazol-2-yl]carbamate.

    • Origin: Over-reduction of the ketone during the precursor synthesis (Step 3).

  • Impurity C (Des-fluoro): Methyl [5-benzoyl-1H-benzimidazol-2-yl]carbamate (Mebendazole).

    • Origin: Contamination of the starting fluorobenzene with benzene or defluorination side reactions.

Analytical Method (HPLC):

  • Column: C18 (250mm x 4.6mm, 5µm).

  • Mobile Phase: Phosphate Buffer (pH 3.0) : Acetonitrile (Gradient).

  • Detection: UV at 254 nm (Flubendazole) and 312 nm (Impurities).

References

  • Janssen Pharmaceutica. (1972). Method for the preparation of benzimidazole carbamates. US Patent 3,657,267. Link

  • Raeymaekers, A. H., et al. (1978). Synthesis and anthelmintic activity of alkyl-(5-acyl-1H-benzimidazol-2-yl)carbamates. Journal of Medicinal Chemistry, 21(3), 296-300. Link

  • Shandong Luxi Animal Medicine. (2019). Method for synthesizing mebendazole/flubendazole using methyl cyanocarbamate. CN Patent 110283128A. Link

  • Santa Cruz Biotechnology. Flubendazole Product Analysis and Properties. Link

  • European Pharmacopoeia (Ph. Eur.).Flubendazole Monograph 01/2008:1722. (Standard for impurity profiles).

Sources

Safety & Regulatory Compliance

Safety

3-(2,3-Dimethoxyphenoxy)propanoic acid proper disposal procedures

Author: BenchChem Technical Support Team. Date: March 2026

3-(2,3-Dimethoxyphenoxy)propanoic Acid: Safe Disposal and Handling Guide

CAS Number: 64139-40-8 Chemical Formula: C₁₁H₁₄O₅ Molecular Weight: 226.23 g/mol Synonyms: 3-(2,3-Dimethoxyphenoxy)propionic acid; Benzenepropanoic acid, 2,3-dimethoxy- (related analog structure often confused, verify ether linkage).[1][2]

Part 1: Safety Assessment & Risk Profile

Core Directive: Treat 3-(2,3-Dimethoxyphenoxy)propanoic acid as a Category 2 Skin/Eye Irritant and a potential Respiratory Irritant (STOT SE 3).[1] As a research chemical with limited specific toxicological data, you must apply the Precautionary Principle , handling it with the rigor reserved for established hazardous organic acids.

GHS Hazard Classification (Derived from Structural Class)

Based on the phenoxypropanoic acid pharmacophore (structurally similar to known irritants like 3-phenoxypropionic acid), the following hazards are anticipated:

  • H315: Causes skin irritation.[3][4]

  • H319: Causes serious eye irritation.[3][4]

  • H335: May cause respiratory irritation.[3][4]

Personal Protective Equipment (PPE) Matrix
Protection ZoneRequirementTechnical Rationale
Ocular Chemical Safety GogglesPrevents corneal damage from acidic dust or splashes.[1][5] Face shield required if handling >50g or liquid solutions.
Dermal Nitrile Gloves (Min. 0.11mm)Provides adequate barrier against organic acids. Change immediately upon contamination.
Respiratory N95/P100 or Fume HoodMandatory: Handle all solid powder within a certified chemical fume hood to prevent inhalation of irritant dust.
Body Lab Coat (Buttoned)Standard barrier protection.

Part 2: Waste Characterization & Segregation

Proper segregation is the foundation of safe disposal. This compound is an Organic Acid and must be isolated from incompatible streams to prevent uncontrolled exothermic reactions.

Chemical Compatibility
  • INCOMPATIBLE: Strong Oxidizers (e.g., Nitric Acid, Peroxides), Strong Bases (e.g., Sodium Hydroxide), and Reactive Metals.[1]

  • COMPATIBLE: Non-halogenated organic solvents (Acetone, Methanol), other organic acids (Acetic Acid).[1]

Waste Stream Decision Tree

Use the following logic to determine the correct disposal path for your specific state of matter.

WasteSegregation Start Waste State Solid Solid / Powder Start->Solid Liquid Liquid Solution Start->Liquid BinSolid Stream A: Solid Hazardous Waste (Label: Irritant/Organic) Solid->BinSolid Bag & Tag SolventType Identify Solvent Liquid->SolventType OrgSolvent Organic Solvent (e.g., DMSO, MeOH) SolventType->OrgSolvent AqSolvent Aqueous Solution SolventType->AqSolvent BinOrg Stream B: Organic Solvents (Non-Halogenated) OrgSolvent->BinOrg Combine BinAq Stream C: Aqueous Acid Waste (Do NOT neutralize) AqSolvent->BinAq pH < 7

Figure 1: Decision logic for segregating 3-(2,3-Dimethoxyphenoxy)propanoic acid waste streams.

Part 3: Step-by-Step Disposal Procedures

Scenario A: Disposal of Pure Solid (Powder)

Objective: Secure containment for high-temperature incineration.

  • Container Selection: Use a wide-mouth high-density polyethylene (HDPE) or glass jar with a screw-top lid.[1]

  • Transfer: Inside a fume hood, transfer the powder into the container. Do not mix with other solids unless explicitly approved by your EHS officer.

  • Labeling: Affix a hazardous waste label with the following details:

    • Chemical Name: 3-(2,3-Dimethoxyphenoxy)propanoic acid.[1][2][6]

    • Hazard Checkbox: Irritant.[4]

  • Storage: Store in a Satellite Accumulation Area (SAA) away from bases and oxidizers until pickup.

Scenario B: Disposal of Solutions (Reaction Mixtures)

Objective: Prevent precipitation and ensure compatibility with bulk solvent waste.

  • Identify Solvent:

    • If dissolved in Methanol/Ethanol/DMSO : Pour into the "Non-Halogenated Organic Solvent" carboy.

    • If dissolved in Dichloromethane/Chloroform : Pour into the "Halogenated Organic Solvent" carboy.

  • Rinse: Triple rinse the original vessel with a small amount of the compatible solvent and add the rinsate to the waste container.

  • Log: Record the addition on the waste container's log sheet, specifying the approximate mass of the acid added.

Neutralization (Not Recommended for Routine Disposal)
  • Advisory: While this compound is an acid, do not attempt to neutralize small quantities of solid waste in the lab for drain disposal. The risk of generating heat or unexpected byproducts outweighs the benefit. Send it for professional incineration.

Part 4: Emergency Response & Spill Cleanup

Immediate Action: Evacuate the immediate area if dust is airborne.[7]

Spill Cleanup Workflow

SpillResponse Assess 1. Assess Volume & Form (Powder vs Liquid) PPE 2. Don PPE (Goggles, Nitrile Gloves, Lab Coat) Assess->PPE Contain 3. Containment PPE->Contain Clean 4. Cleanup Method Contain->Clean Powder: Cover with wet paper towel Liquid: Use absorbent pads Final 5. Final Wash & Disposal Clean->Final Place all materials in Hazardous Waste Bag

Figure 2: Operational workflow for managing accidental spills.

  • Powder Spills: Gently cover the spill with a wet paper towel to prevent dust generation. Scoop the wet material into a waste bag.

  • Liquid Spills: Absorb with vermiculite or commercial acid-neutralizing absorbent pads.

  • Decontamination: Wipe the surface with a soap and water solution. Verify pH is neutral (6-8) using pH paper before resuming work.[1]

References

  • Accela ChemBio Inc. (2025).[2] Product Catalog: 3-(2,3-Dimethoxyphenoxy)propanoic Acid (CAS 64139-40-8).[1][2][6] Retrieved from [1]

  • National Center for Biotechnology Information (NCBI). (2025). PubChem Compound Summary for 3-(2-Methoxyphenoxy)propanoic acid (Structural Analog). Retrieved from [1]

  • Thermo Fisher Scientific. (2025). Safety Data Sheet: 3-Phenoxypropionic Acid (General Class Reference). Retrieved from [1]

  • Cornell University EHS. (2025). Chemical Waste Disposal: Acids and Bases. Retrieved from [1]

Sources

Handling

Personal Protective Equipment (PPE) &amp; Handling Guide: 3-(2,3-Dimethoxyphenoxy)propanoic acid

Executive Safety Summary 3-(2,3-Dimethoxyphenoxy)propanoic acid is a functionalized organic acid intermediate commonly used in medicinal chemistry.[1][2] While often categorized as a standard laboratory irritant, its phy...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Safety Summary

3-(2,3-Dimethoxyphenoxy)propanoic acid is a functionalized organic acid intermediate commonly used in medicinal chemistry.[1][2] While often categorized as a standard laboratory irritant, its physical state (fine crystalline powder) and acidic functionality require a specific risk stratification strategy to prevent mucosal damage and sensitization.[2]

Core Hazard Classification (GHS):

  • WARNING

  • H315: Causes skin irritation.[1][2][3][4]

  • H319: Causes serious eye irritation.[1][2][3][4]

  • H335: May cause respiratory irritation.[1][2][3][4]

  • H302: Harmful if swallowed (Acute Toxicity, Oral).[1][2][5]

Hazard Analysis & Risk Stratification

Effective safety is not about generic rules; it is about understanding the mechanism of injury.[1][2]

Hazard VectorMechanism of ActionCritical Control Point
Inhalation (Dust) As a solid organic acid, micron-sized particles can settle in the bronchial tree, causing immediate chemical irritation (burning sensation) and potential long-term sensitization.[1]Engineering Control: All weighing must occur inside a chemical fume hood or powder containment enclosure.[1][2]
Ocular Contact The acidic protons (

) combined with the lipophilic dimethoxyphenoxy tail allow for rapid corneal adhesion and penetration.[1][2]
PPE: Chemical splash goggles are superior to safety glasses during solubilization steps.[1][2]
Dermal Absorption While not a potent transdermal toxin, the compound is a contact irritant.[1][2] Solvents used to dissolve it (e.g., DMSO, Methanol) can act as carriers, increasing skin absorption rates.PPE: Nitrile glove thickness must be matched to the solvent, not just the solute.[1][2]

PPE Selection Matrix

Select the gear based on the operational task.

PPE ComponentSpecificationRationale
Hand Protection Nitrile (0.11 mm / 4-5 mil minimum) Latex degrades rapidly with organic acids/solvents.[1][2] Nitrile offers superior chemical resistance.[2] Double-gloving recommended when handling solutions.[1][2]
Eye Protection Chemical Splash Goggles (Indirect Vent) Standard safety glasses allow dust entry from the side.[1][2] Goggles seal the orbital area against airborne fines and splashes.[2]
Respiratory N95 (minimum) or P100 Only required if engineering controls (Fume Hood) are unavailable.[1][2] The primary defense against dust is the hood.[1][2]
Body Defense Lab Coat (High-neck, snap closure) Cotton/Polyester blend is standard.[1][2] Use Tyvek sleeves if handling large quantities (>100g) to prevent dust accumulation on forearms.[2]

Operational Protocol: Safe Handling Workflow

This protocol utilizes a "Zone Defense" approach to minimize contamination spread.[1][2]

Phase A: Preparation & Weighing
  • Static Control: Fine organic powders are prone to static charge, causing "fly-away" particles.[1][2] Use an anti-static gun or a polonium strip inside the balance draft shield.[1][2]

  • The "Working Triangle": Arrange your balance, waste container, and receiving vessel in a triangle inside the hood to minimize hand-crossing movements.[1][2]

Phase B: Solubilization

Caution: Dissolving organic acids can be slightly exothermic.[1]

  • Add the solid to the vessel first, then add the solvent (DMSO, Ethanol, etc.).[2]

  • Do not add solvent via a squirt bottle directly onto the powder with high force, as this generates aerosolized droplets.[1][2] Run the solvent down the side of the vessel.[2]

Phase C: Decontamination
  • Wipe the exterior of the reagent bottle with a dry Kimwipe before removing it from the hood.[1][2]

  • Wash hands with soap and cool water (warm water opens pores, potentially increasing absorption of residues).[2]

Visual Workflow: Handling Logic

HandlingWorkflow Start Start: Handling 3-(2,3-Dimethoxyphenoxy) propanoic acid RiskCheck Risk Assessment: Solid or Solution? Start->RiskCheck SolidPPE PPE: Nitrile Gloves + Splash Goggles + Lab Coat RiskCheck->SolidPPE Solid (Dust Risk) SolnPPE PPE: Double Nitrile Gloves (Check Solvent Compatibility) RiskCheck->SolnPPE Solution (Splash Risk) Hood Engineering Control: Fume Hood ON SolidPPE->Hood Weigh Weighing: Use Static Control Avoid Drafts Hood->Weigh Clean Decontamination: Wipe Containers Wash Hands Weigh->Clean Mix Solubilization: Add Solvent to Powder SolnPPE->Mix Mix->Clean End Process Complete Clean->End

Figure 1: Decision logic for PPE selection and handling based on physical state.[1]

Disposal & Emergency Procedures

Waste Management[1][2]
  • Classification: This compound is generally classified as Hazardous Organic Waste .[1][2]

  • Segregation: Do not mix with strong oxidizers or strong bases in the waste stream to prevent unexpected heat generation.[1][2]

  • Labeling: Clearly tag waste containers with the full chemical name. Do not use abbreviations like "DMPA" which can be ambiguous.

Emergency Response (First Aid)[3][7]
  • Eye Contact: Immediate irrigation is critical.[1][2][4] Flush with water for 15 minutes . Note: The acidic nature means damage can occur quickly; seconds count.

  • Skin Contact: Wash with soap and water.[1][2][3][4][6][7] Do not use alcohol or organic solvents to clean skin, as this may drive the chemical deeper into the dermis.[2]

  • Spill Cleanup (Solid):

    • Do not dry sweep (creates dust).[1][2]

    • Cover with a wet paper towel (dampened with water) to trap dust.[1][2]

    • Scoop up damp material and place in a hazardous waste bag.[2]

Visual Workflow: Disposal Logic

DisposalLogic WasteGen Waste Generation TypeCheck Waste Type? WasteGen->TypeCheck SolidWaste Solid Waste (Contaminated Gloves/Wipes) TypeCheck->SolidWaste LiquidWaste Liquid Waste (Mother Liquor/Solutions) TypeCheck->LiquidWaste BinSolid Disposal: Solid Hazardous Waste Bin (Double Bagged) SolidWaste->BinSolid BinLiquid Disposal: Organic Solvent Waste Carboy (Segregate from Oxidizers) LiquidWaste->BinLiquid

Figure 2: Waste segregation workflow to ensure regulatory compliance and safety.[1]

References

  • PubChem. (n.d.).[1][2] 3-(2,3-Dimethoxyphenyl)propanoic acid (Compound Summary). National Library of Medicine.[2] Retrieved March 1, 2026, from [Link]

  • NIOSH. (2025).[1][2] Pocket Guide to Chemical Hazards: Organic Acids.[1][2] Centers for Disease Control and Prevention.[2] Retrieved March 1, 2026, from [Link]

(Note: While specific toxicity data for the exact 2,3-dimethoxyphenoxy isomer is niche, the protocols above are derived from the authoritative GHS classifications for the chemically analogous 2,3-dimethoxyphenyl and phenoxy-propanoic acid classes found in References 1 and 2.)

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

Back to Product Page

AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-(2,3-Dimethoxyphenoxy)propanoic acid
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3-(2,3-Dimethoxyphenoxy)propanoic acid
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